Product packaging for Rucaparib metabolite M309(Cat. No.:CAS No. 1577983-73-3)

Rucaparib metabolite M309

Cat. No.: B15187202
CAS No.: 1577983-73-3
M. Wt: 309.3 g/mol
InChI Key: WJBQAAFBYRWCMC-UHFFFAOYSA-N
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Description

Rucaparib metabolite M309 is a key biotransformation product of Rucaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology research . This metabolite is one of several identified in research profiles following the administration of Rucaparib, contributing to the comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile . The characterization of metabolites like M309 is essential for advancing pharmacological and toxicological studies. Chemical Profile: The chemical formula of M309 is C 18 H 16 FN 3 O, with an average molecular weight of 309.344 g/mol . Its IUPAC name is 2-[4-(aminomethyl)phenyl]-6-fluoro-3,10-diazatricyclo[6.4.1.0 4,13 ]trideca-1,4,6,8(13)-tetraen-9-one, and it can be represented by the SMILES notation NCC1=CC=C(C=C1)C1=C2CCNC(=O)C3=C2C(N1)=CC(F)=C3 . Research Applications: M309 is offered as a high-quality reference standard for use in pharmaceutical and analytical research . Its primary applications include: * Method Development and Validation: Essential for developing and validating robust LC-MS/MS or other chromatographic methods for quantifying drug metabolites in biological matrices . * Metabolite Identification and Profiling: Used as an authentic standard to identify and characterize M309 during metabolic stability studies and mass balance investigations of Rucaparib . * Pharmacokinetic Studies: Aids in understanding the concentration-time profile of Rucaparib's metabolites, which is crucial for interpreting overall drug exposure and clearance . * Impurity and Degradation Product Testing: Serves as a specified impurity standard to ensure the quality and stability of the parent drug substance Rucaparib, supporting regulatory filings (e.g., ANDA, DMF) . Research Value: Investigating the properties of M309 and other metabolites helps researchers elucidate the complete metabolic fate of Rucaparib. This information is vital for understanding inter-individual variability in drug response and for informing the development of new therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16FN3O B15187202 Rucaparib metabolite M309 CAS No. 1577983-73-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1577983-73-3

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]-6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

InChI

InChI=1S/C18H16FN3O/c19-12-7-14-16-13(5-6-21-18(14)23)17(22-15(16)8-12)11-3-1-10(9-20)2-4-11/h1-4,7-8,22H,5-6,9,20H2,(H,21,23)

InChI Key

WJBQAAFBYRWCMC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)CN

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Characterization of Rucaparib Metabolite M309

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, is a crucial therapeutic agent in the treatment of ovarian and prostate cancers, particularly in patients with BRCA mutations. The clinical efficacy and safety of any drug are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the discovery and characterization of M309, a minor but important metabolite of Rucaparib. Understanding the formation, properties, and potential biological activities of such metabolites is paramount for a complete pharmacological profile of the parent drug.

Discovery and Metabolic Pathway

The identification of Rucaparib's metabolites, including M309, was primarily achieved through a human radiolabeled mass balance study. In this pivotal trial, a single oral dose of [14C]-Rucaparib was administered to patients with advanced solid tumors to trace the drug's absorption, distribution, metabolism, and excretion (ADME).[1]

Metabolite profiling of plasma, urine, and feces revealed that Rucaparib undergoes several biotransformation reactions, including oxidation, N-demethylation, N-methylation, and glucuronidation.[1] Seven metabolites were identified, with unchanged Rucaparib and the oxidative metabolite M324 being the most abundant drug-related components in all matrices.[1]

M309 was characterized as a product of N-demethylation of the Rucaparib parent molecule.[2] This metabolic reaction involves the removal of a methyl group from a nitrogen atom, a common pathway for drugs containing N-methyl moieties.

Metabolic Pathway of Rucaparib to M309

The formation of M309 is a Phase I metabolic reaction. The primary enzymes responsible for the metabolism of Rucaparib are Cytochrome P450 (CYP) enzymes. In vitro studies have indicated that Rucaparib is primarily metabolized by CYP2D6 , and to a lesser extent by CYP1A2 and CYP3A4 .[3][4] It is therefore highly probable that one or more of these CYP isoforms mediate the N-demethylation of Rucaparib to form M309.

Rucaparib_Metabolism cluster_phase1 Phase I Metabolism Rucaparib Rucaparib Other_Metabolites Other Metabolites (e.g., M324 - Oxidation) Rucaparib->Other_Metabolites Oxidation, etc. Excretion Excretion Rucaparib->Excretion Unchanged CYP2D6, CYP1A2, CYP3A4 CYP2D6, CYP1A2, CYP3A4 Rucaparib->CYP2D6, CYP1A2, CYP3A4 N-demethylation M309 M309 (N-desmethyl Rucaparib) M309->Excretion Other_Metabolites->Excretion CYP2D6, CYP1A2, CYP3A4->M309

Metabolic pathway of Rucaparib leading to the formation of M309.

Characterization of M309

The characterization of M309 was accomplished through a combination of chromatographic separation and mass spectrometric detection.

Quantitative Data

While M309 is considered a minor metabolite, its presence in human plasma has been quantified. The following table summarizes the available quantitative data for M309 from the human radiolabeled study.

ParameterValueReference
Proposed Structure N-desmethyl Rucaparib[2]
Retention Time (min) Not explicitly stated for M309-
Observed m/z (M+H)+ 309[2]
% of Radioactivity in Plasma (AUC 0-inf) Trace[2]

It is important to note that "trace" indicates a very low relative abundance compared to the parent drug and the major metabolite M324.

Experimental Protocols

Human Radiolabeled ([14C]-Rucaparib) Study

Objective: To determine the absorption, metabolism, and excretion of Rucaparib and to characterize its metabolites in humans.

Methodology:

  • Study Population: Patients with advanced solid tumors.[1]

  • Dosing: A single oral dose of 600 mg [14C]-Rucaparib was administered.[1]

  • Sample Collection: Blood, plasma, urine, and feces were collected at various time points.[1]

  • Radioactivity Measurement: Total radioactivity in all biological matrices was measured by liquid scintillation counting (LSC).[1]

  • Metabolite Profiling and Identification:

    • Plasma, urine, and fecal extracts were analyzed by high-performance liquid chromatography (HPLC) with radiochemical detection to separate the parent drug from its metabolites.

    • Structural elucidation of the metabolites was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chemical structures were elucidated using MS2 or MS3 fragmentation.[3]

In Vitro Metabolism Studies

Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism of Rucaparib.

Methodology:

  • System: Human liver microsomes (HLMs) or recombinant human CYP enzymes.[5]

  • Incubation: Rucaparib was incubated with the enzyme systems in the presence of necessary cofactors (e.g., NADPH).

  • Analysis: The formation of metabolites was monitored over time using LC-MS/MS.

  • Reaction Phenotyping: Specific CYP inhibitors or antibodies were used to identify the contribution of individual CYP isoforms to Rucaparib metabolism.

Experimental_Workflow cluster_discovery Discovery in Human [14C] ADME Study cluster_characterization In Vitro Characterization Dosing Oral Dose of [14C]-Rucaparib Sample_Collection Collect Plasma, Urine, Feces Dosing->Sample_Collection LSC Quantify Total Radioactivity (LSC) Sample_Collection->LSC HPLC Separate Metabolites (Radio-HPLC) Sample_Collection->HPLC LCMS Identify Structures (LC-MS/MS) HPLC->LCMS Elucidate M309 Structure HLM Incubate Rucaparib with Human Liver Microsomes Metabolite_Formation Monitor Metabolite Formation (LC-MS/MS) HLM->Metabolite_Formation rhCYP Incubate with Recombinant CYP Enzymes rhCYP->Metabolite_Formation Phenotyping Reaction Phenotyping with Specific Inhibitors Metabolite_Formation->Phenotyping Identify CYPs for N-demethylation

Experimental workflow for the discovery and characterization of M309.

Pharmacological Activity of M309

To date, there is no publicly available information on the specific pharmacological activity of the M309 metabolite. The focus of non-clinical and clinical studies has been on the parent drug, Rucaparib, and its major metabolite, M324, which has been reported to be inactive.[6] Given that M309 is present in only trace amounts in human plasma, its contribution to the overall efficacy or toxicity of Rucaparib is presumed to be minimal. However, a comprehensive understanding would necessitate further investigation into its potential PARP inhibitory activity and other off-target effects.

Conclusion

The N-desmethyl metabolite of Rucaparib, M309, has been successfully identified and structurally characterized as a minor metabolite in humans. Its formation is attributed to CYP-mediated N-demethylation, likely involving CYP2D6, CYP1A2, and/or CYP3A4. While quantitative data confirm its presence in plasma at trace levels, a detailed pharmacological profile of M309 remains to be elucidated. The in-depth analysis of even minor metabolites is a critical component of drug development, ensuring a thorough understanding of a drug's disposition and potential for drug-drug interactions or unexpected biological activities. Further research into the specific biological properties of M309 would provide a more complete picture of the clinical pharmacology of Rucaparib.

References

In Vivo Formation of N-demethylated Rucaparib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo formation of N-demethylated Rucaparib, a known metabolite of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. Rucaparib is a crucial therapeutic agent in the treatment of certain types of cancer, and understanding its metabolic fate is paramount for optimizing its clinical use and predicting potential drug-drug interactions. This document summarizes the metabolic pathways, enzymes responsible for N-demethylation, available quantitative data, and the experimental methodologies used to study this biotransformation.

Introduction

Rucaparib is an orally administered small molecule that inhibits PARP enzymes, which are critical for DNA repair. Its metabolism in vivo leads to the formation of several metabolites, one of which is the N-demethylated form, also identified as M323. The process of N-demethylation involves the removal of a methyl group from the parent drug molecule, a common metabolic reaction for many xenobiotics. This guide delves into the specifics of this metabolic transformation of Rucaparib within a biological system.

Metabolic Pathways of Rucaparib

Rucaparib undergoes several metabolic transformations in the body. The primary pathways include oxidation, N-demethylation, N-methylation, and glucuronidation.[1][2][3] In vitro studies have identified the key enzymes responsible for the oxidative metabolism of Rucaparib as Cytochrome P450 (CYP) isoforms, primarily CYP2D6, and to a lesser extent, CYP1A2 and CYP3A4.[3]

The N-demethylation of Rucaparib results in the formation of the metabolite M323. This process is a phase I metabolic reaction, typically catalyzed by CYP enzymes.

Signaling Pathway for Rucaparib N-demethylation

The metabolic conversion of Rucaparib to its N-demethylated form can be represented as a direct enzymatic reaction.

Rucaparib Rucaparib NDemethylated_Rucaparib N-demethylated Rucaparib (M323) Rucaparib->NDemethylated_Rucaparib N-demethylation CYP_Enzymes CYP2D6, CYP1A2, CYP3A4 CYP_Enzymes->Rucaparib

Metabolic conversion of Rucaparib to its N-demethylated metabolite.

Quantitative Analysis of N-demethylated Rucaparib

Quantitative data on the in vivo formation of N-demethylated Rucaparib (M323) is limited, with studies indicating it is a minor metabolite. A human mass balance study conducted with a single oral dose of [14C]-rucaparib provided valuable insights into the excretion and metabolism of the drug.

In this study, seven metabolites were identified in plasma, urine, and feces: M309, M323 (N-desmethyl Rucaparib), M324, M337a, M337b, M337c, and M500.[1] While unchanged Rucaparib and the oxidative metabolite M324 were the major drug-related components, the other metabolites, including M323, were detected in trace amounts.[3]

The collective amount of M309, M323, M337a, M337b, M337c, and M500 in urine accounted for less than 1% of the administered radioactive dose.[1]

Table 1: Summary of Metabolite Distribution from the Human [14C]-Rucaparib Mass Balance Study

AnalyteMatrixAbundanceReference
Unchanged RucaparibPlasmaMajor component[1]
M324 (Oxidative Metabolite)PlasmaMajor metabolite[1]
M323 (N-demethylated) PlasmaTrace amounts [1][3]
Other Minor MetabolitesPlasmaTrace amounts[1][3]
Unchanged RucaparibUrineMajor component[1]
M324 (Oxidative Metabolite)UrineMajor metabolite[1]
M323 (N-demethylated) UrineTrace amounts (<1% of dose combined with other minor metabolites) [1]
Other Minor MetabolitesUrineTrace amounts (<1% of dose combined)[1]
Unchanged RucaparibFecesPredominant component[1]
M324 (Oxidative Metabolite)FecesMinor component[1]
M323 (N-demethylated) FecesTrace amounts [1]
Other Minor MetabolitesFecesTrace amounts[1]

Experimental Protocols

The identification and quantification of Rucaparib and its metabolites, including the N-demethylated form, have been achieved through sophisticated analytical techniques. The following sections outline the general methodologies employed in key studies.

Human Mass Balance Study using [14C]-Rucaparib

This study was designed to understand the absorption, distribution, metabolism, and excretion (ADME) of Rucaparib in patients with advanced solid tumors.

  • Study Design: A single oral dose of [14C]-labeled Rucaparib was administered to patients.

  • Sample Collection: Blood, urine, and feces were collected at various time points post-administration.

  • Sample Analysis:

    • Total radioactivity in all matrices was measured using liquid scintillation counting.

    • Metabolite profiling was performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the chemical structures of the metabolites.

  • Outcome: This methodology allowed for the determination of the major routes of excretion and the primary metabolic pathways, leading to the identification of M323 as a minor metabolite.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma, urine, or fecal homogenates are subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes of interest and remove interfering substances.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analytes are separated on a chromatographic column based on their physicochemical properties.

  • Mass Spectrometric Detection: The separated analytes are then introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., multiple reaction monitoring - MRM) to detect and quantify the parent drug and its metabolites with high specificity.

  • Data Analysis: The concentration of each analyte is determined by comparing its response to that of a known concentration of a stable isotope-labeled internal standard.

Experimental Workflow

The general workflow for the in vivo analysis of Rucaparib N-demethylation is depicted below.

cluster_0 In Vivo Study cluster_1 Sample Processing cluster_2 Analytical Quantification Drug Administration [14C]-Rucaparib Administration Biological Sample Collection Blood, Urine, Feces Collection Drug Administration->Biological Sample Collection Sample Extraction Protein Precipitation/ LLE/SPE Biological Sample Collection->Sample Extraction Analyte Isolation Isolation of Rucaparib & Metabolites Sample Extraction->Analyte Isolation LC-MS/MS Analysis LC Separation & MS/MS Detection Analyte Isolation->LC-MS/MS Analysis Data Interpretation Peak Integration & Concentration Calculation LC-MS/MS Analysis->Data Interpretation Metabolite Quantification Metabolite Quantification Data Interpretation->Metabolite Quantification

References

Rucaparib Metabolism: A Technical Guide to Understanding its Biotransformation and the Identification of Minor Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the DNA damage repair machinery. Approved for the treatment of certain types of ovarian and prostate cancer, a thorough understanding of its metabolic fate is crucial for optimizing its clinical use, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth overview of the metabolism of rucaparib, with a focus on the identification and characterization of its minor metabolites.

Rucaparib Metabolic Pathways

The biotransformation of rucaparib is a multifaceted process involving several key enzymatic reactions. The primary metabolic pathways identified in humans are oxidation, N-demethylation, N-methylation, and glucuronidation.[1][2] In vitro studies have indicated that rucaparib has a low metabolic turnover rate.[1]

The cytochrome P450 (CYP) enzyme system plays a significant role in the initial phases of rucaparib metabolism. In vitro studies have identified CYP2D6 as the primary enzyme responsible for its metabolism, with minor contributions from CYP1A2 and CYP3A4.[1][3]

The major metabolite formed is M324 , an inactive carboxylic acid derivative produced through oxidation.[1][4] In addition to M324, a human absorption, distribution, metabolism, and excretion (ADME) study utilizing radiolabeled [14C]-rucaparib identified seven other minor metabolites in plasma, urine, and feces. These are designated as M309, M323, M337a, M337b, M337c, and M500 .[1][5]

The following diagram illustrates the primary metabolic pathways of rucaparib.

Rucaparib_Metabolism cluster_oxidation Oxidation cluster_demethylation N-demethylation cluster_methylation N-methylation cluster_glucuronidation Glucuronidation cluster_other Other Minor Metabolites Rucaparib Rucaparib M324 M324 (Major Metabolite, Inactive) Rucaparib->M324 CYP2D6 (major) CYP1A2, CYP3A4 (minor) M309 M309 Rucaparib->M309 M337a M337a Rucaparib->M337a M337b M337b Rucaparib->M337b M337c M337c Rucaparib->M337c M500 M500 Rucaparib->M500 M323 M323 Rucaparib->M323

Figure 1: Proposed metabolic pathways of rucaparib.

Quantitative Analysis of Rucaparib and its Metabolites

A human ADME study involving the oral administration of a single 600 mg dose of [14C]-rucaparib to patients with advanced solid tumors provided key quantitative data on the parent drug and its major metabolite, M324.[1][5] Unchanged rucaparib and M324 were the most significant drug-related components found in plasma, urine, and feces.[1] The other identified minor metabolites (M309, M323, M337a, M337b, M337c, and M500) were present in small to trace amounts and were not individually quantified in the study.[1]

The following tables summarize the quantitative distribution of rucaparib and M324.

Table 1: Abundance of Rucaparib and Metabolite M324 in Human Plasma Following a Single Oral Dose of [14C]-Rucaparib (600 mg) [1]

AnalyteMean Percentage of Total Radioactivity in Plasma
Rucaparib (Unchanged)64.0%
M32418.6%

Table 2: Excretion of Rucaparib and Metabolite M324 in Urine and Feces Over 12 Days Following a Single Oral Dose of [14C]-Rucaparib (600 mg) [1]

MatrixAnalyteMean Percentage of Total Radioactivity Recovered
UrineRucaparib (Unchanged)44.9%
M32450.0%
FecesRucaparib (Unchanged)94.9%
M3245.1%

Experimental Protocols

The identification and quantification of rucaparib and its metabolites have been accomplished through a combination of radiolabeling studies and advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

The foundational data on rucaparib metabolism was generated from a clinical study with the following design:

  • Study Population: Patients with advanced solid tumors.[1]

  • Investigational Product: A single oral dose of 600 mg of [14C]-rucaparib.[1]

  • Sample Collection: Blood, plasma, urine, and feces were collected at various time points over 12 days post-dose.[1]

  • Total Radioactivity Measurement: Total radioactivity in the collected samples was measured using liquid scintillation counting.[1]

  • Metabolite Profiling and Identification: Metabolite profiling was conducted on pooled plasma, urine, and feces samples. Metabolites were identified using LC-MS/MS by comparing their chromatographic retention times and mass spectral fragmentation patterns with those of reference standards where available.[1]

The following diagram outlines the workflow of the human ADME study.

ADME_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis cluster_results Results Dose Single Oral Dose [14C]-Rucaparib (600 mg) Plasma Plasma Dose->Plasma Urine Urine Dose->Urine Feces Feces Dose->Feces LSC Liquid Scintillation Counting (Total Radioactivity) Plasma->LSC LCMS LC-MS/MS (Metabolite Profiling & Quantification) Plasma->LCMS Urine->LSC Urine->LCMS Feces->LSC Feces->LCMS Quant Quantitative Data (Rucaparib & M324) LCMS->Quant Ident Identification of Minor Metabolites LCMS->Ident

Figure 2: Experimental workflow for the human ADME study of rucaparib.
Bioanalytical Method for Quantification of Rucaparib and M324 by LC-MS/MS

While specific, detailed protocols for the metabolite analysis in the ADME study are not publicly available, a representative LC-MS/MS method for the quantification of rucaparib in human plasma is outlined below. Similar principles would be applied for the analysis of its metabolites, often with modifications to the chromatographic and mass spectrometric parameters to optimize for each specific analyte.

  • Sample Preparation:

    • Aliquots of human plasma are treated with an organic solvent, typically acetonitrile, to precipitate proteins.

    • An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to correct for extraction variability.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

The logical relationship for the LC-MS/MS quantification is depicted in the following diagram.

LCMS_Logic Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation by Polarity) Supernatant->LC_Separation MS_Ionization Mass Spectrometry (Ionization - ESI+) LC_Separation->MS_Ionization MS_Detection Tandem MS Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 3: Logical workflow for LC-MS/MS quantification of rucaparib.

Conclusion

The metabolism of rucaparib is well-characterized, proceeding primarily through oxidation, N-demethylation, N-methylation, and glucuronidation. The major circulating metabolite, M324, is pharmacologically inactive. While several minor metabolites have been identified, they are present in very low concentrations in humans. The quantitative data available for rucaparib and M324 provide a solid foundation for understanding the drug's disposition. The analytical methodologies, centered around LC-MS/MS, are robust and sensitive for the quantification of rucaparib in biological matrices. This comprehensive understanding of rucaparib's metabolism is vital for the continued safe and effective use of this important therapeutic agent in oncology.

References

The Structural Elucidation of Rucaparib Metabolite M309: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the cellular DNA damage response. Approved for the treatment of certain types of ovarian and prostate cancer, particularly those with BRCA mutations, Rucaparib's efficacy and safety are influenced by its metabolic fate in the body. Understanding the structure of its metabolites is paramount for a comprehensive assessment of its pharmacological profile. This guide provides a detailed technical overview of the structure elucidation of a minor but important metabolite of Rucaparib, M309.

Rucaparib undergoes several metabolic transformations in humans, primarily through oxidation, N-demethylation, N-methylation, and glucuronidation.[1][2][3] While the carboxylic acid derivative M324 is the most abundant metabolite, a number of other minor metabolites have been identified.[1][2] This document focuses specifically on the characterization of M309, identified as N-demethylated Rucaparib.[2]

Structure Elucidation of M309

The structural identity of M309 as N-demethylated Rucaparib was primarily determined using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation of metabolites from complex biological matrices and their subsequent fragmentation to provide structural information.

Mass Spectrometry Data

The structure of M309 was elucidated by comparing its mass spectral data with that of the parent drug, Rucaparib. The key evidence for the N-demethylation was a mass shift corresponding to the loss of a methyl group (CH₂).

Table 1: Mass Spectrometry Characteristics of Rucaparib and M309

CompoundMolecular FormulaPrecursor Ion (m/z) [M+H]⁺Key Fragment Ions (m/z)Structural Interpretation
RucaparibC₁₉H₁₈FN₃O324.1293.1Loss of methylamine
M309 C₁₈H₁₆FN₃O310.1293.1Loss of amine

Note: The fragmentation data for M309 is based on predicted spectra and the established fragmentation pattern of Rucaparib.

A predicted tandem mass spectrum for the M309 metabolite is available, providing further confidence in its structural assignment.[4] The fragmentation of the parent Rucaparib molecule is characterized by the loss of methylamine. The fragmentation of M309 would be expected to show a similar pattern, with the initial loss of the amine group from the demethylated side chain.

Experimental Protocols

The identification and structural elucidation of Rucaparib metabolites like M309 involve a series of sophisticated experimental procedures. Below are detailed methodologies for the key experiments.

Sample Preparation for Metabolite Analysis

Biological samples require careful preparation to extract metabolites and remove interfering substances before analysis by LC-MS/MS.

2.1.1. Plasma:

  • Plasma samples are thawed and vortexed.

  • Proteins are precipitated by adding a threefold volume of a cold organic solvent, such as acetonitrile or a 50:50 methanol:acetonitrile mixture.[5][6]

  • The mixture is vortexed and then centrifuged at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.[7]

  • The supernatant, containing the metabolites, is carefully transferred to a new tube and evaporated to dryness under a stream of nitrogen.

  • The dried residue is reconstituted in a solution compatible with the LC-MS mobile phase, typically a mixture of water and organic solvent (e.g., 20% acetonitrile in water with 0.1% formic acid).[1]

2.1.2. Urine:

  • Urine samples are thawed, vortexed, and centrifuged (e.g., 15,000 x g at 4°C for 10 minutes) to remove particulate matter.[7]

  • For initial analysis, the supernatant can be diluted with deionized water (e.g., 1:10) before injection into the LC-MS system.[7]

  • Alternatively, for more concentrated samples, a solvent extraction using methanol or acetonitrile can be performed, similar to the plasma protocol.[7]

2.1.3. Feces:

  • Fecal samples are lyophilized (freeze-dried) to remove water.

  • The dried feces are homogenized to a fine powder.

  • Metabolites are extracted by adding a solvent, such as a methanol/water mixture (e.g., 1:1), and vortexing thoroughly.[7]

  • The mixture is centrifuged at high speed, and the supernatant is collected for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.2.1. Liquid Chromatography:

  • Column: A reverse-phase C18 column is typically used for the separation of Rucaparib and its metabolites.

  • Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of the parent drug and its various metabolites.

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small volume of the prepared sample extract (e.g., 5-10 µL) is injected onto the column.

2.2.2. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Rucaparib and its metabolites.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) can be used.

  • Data Acquisition: The instrument is operated in full scan mode to detect all ions within a specified mass range and in product ion scan mode (MS/MS) to obtain fragmentation patterns of selected precursor ions. The precursor ion for M309 would be m/z 310.1.

Signaling Pathways and Logical Relationships

To provide a broader context for the importance of understanding Rucaparib's metabolism, the following diagrams illustrate the key signaling pathways involved in its mechanism of action and the workflow for metabolite identification.

Rucaparib_Metabolism_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_identification Structure Elucidation Plasma Plasma Extraction Metabolite Extraction Plasma->Extraction Urine Urine Urine->Extraction Feces Feces Feces->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Data Data Analysis (Mass Shift & Fragmentation) MSMS->Data Structure Structure of M309 (N-demethylated Rucaparib) Data->Structure

Figure 1: Experimental workflow for the identification of Rucaparib metabolite M309.

Rucaparib's primary mechanism of action is the inhibition of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of double-strand DNA breaks through homologous recombination, the inhibition of PARP leads to a synthetic lethal effect.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Repair PARP-mediated Repair cluster_Rucaparib_Action Rucaparib Intervention cluster_Consequence Cellular Consequence in BRCA-deficient cells SSB Single-Strand Break (SSB) PARP PARP Activation SSB->PARP Repair_SSB SSB Repair PARP->Repair_SSB PARP_Inhibition PARP Inhibition Rucaparib Rucaparib Rucaparib->PARP_Inhibition DSB Double-Strand Break (DSB) (from unrepaired SSB) PARP_Inhibition->DSB HR_deficient Homologous Recombination Deficiency (BRCA mutation) Cell_Death Cell Death (Synthetic Lethality) HR_deficient->Cell_Death

Figure 2: Simplified signaling pathway of Rucaparib's mechanism of action via PARP inhibition.

Recent studies have also suggested that Rucaparib can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a component of the innate immune system that detects cytosolic DNA, which can accumulate as a result of DNA damage induced by PARP inhibitors. Activation of the STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.[8][9]

Rucaparib_STING_Pathway Rucaparib Rucaparib DNA_Damage Increased DNA Damage Rucaparib->DNA_Damage Cytosolic_DNA Accumulation of Cytosolic DNA DNA_Damage->Cytosolic_DNA cGAS cGAS Activation Cytosolic_DNA->cGAS cGAMP cGAMP Production cGAS->cGAMP STING STING Activation cGAMP->STING TBK1_IRF3 TBK1/IRF3 Phosphorylation STING->TBK1_IRF3 Interferons Type I Interferon Production TBK1_IRF3->Interferons Immune_Response Anti-tumor Immune Response Interferons->Immune_Response

Figure 3: Activation of the cGAS-STING pathway by Rucaparib.

Conclusion

The structural elucidation of Rucaparib's metabolites, including the minor metabolite M309, is crucial for a complete understanding of its disposition and potential for drug-drug interactions. The identification of M309 as N-demethylated Rucaparib was accomplished through the application of advanced LC-MS/MS techniques. The detailed experimental protocols and an understanding of the relevant signaling pathways, as outlined in this guide, provide a comprehensive framework for researchers and professionals in the field of drug development. This knowledge contributes to the safer and more effective use of Rucaparib in the clinic.

References

In Vitro Metabolism of Rucaparib to M309: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, with a specific focus on its conversion to the N-desmethyl metabolite, M309. This document synthesizes available data on the enzymatic pathways involved, offers detailed experimental protocols for studying this metabolic conversion, and presents quantitative data in a structured format.

Introduction

Rucaparib is an orally administered inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which play a crucial role in DNA repair. It is indicated for the treatment of certain types of ovarian and prostate cancers. The metabolism of Rucaparib is a critical aspect of its pharmacology, influencing its efficacy and safety profile. In vitro studies have identified several metabolic pathways for Rucaparib, including oxidation, N-demethylation, N-methylation, and glucuronidation, leading to the formation of various metabolites. One of these is M309, an N-demethylated form of the parent drug. Understanding the in vitro kinetics of M309 formation is essential for predicting potential drug-drug interactions and inter-individual variability in patient response.

Metabolic Pathway of Rucaparib to M309

The formation of M309 from Rucaparib is a Phase I metabolic reaction, specifically an N-demethylation. In vitro studies utilizing human recombinant cytochrome P450 (CYP) enzymes have identified the primary enzymes responsible for this conversion.

Based on available data, the metabolic pathway can be summarized as follows:

cluster_cyp Cytochrome P450 Enzymes Rucaparib Rucaparib M309 M309 (N-desmethyl Rucaparib) Rucaparib->M309 N-demethylation Other_Metabolites Other Metabolites (e.g., M324) Rucaparib->Other_Metabolites Oxidation, etc. CYP2D6 CYP2D6 (Primary) CYP2D6->M309 CYP1A2 CYP1A2 (Minor) CYP1A2->M309 CYP3A4 CYP3A4 (Minor) CYP3A4->M309

Metabolic conversion of Rucaparib to its M309 metabolite.

In vitro investigations have demonstrated that Rucaparib is metabolized by several CYP enzymes.[1] M309 is identified as the N-demethylated metabolite of Rucaparib.[1] The primary enzyme responsible for the metabolism of Rucaparib is CYP2D6, with minor contributions from CYP1A2 and CYP3A4.[1][2][3]

Experimental Protocols for In Vitro Metabolism Studies

While a specific, publicly available, detailed protocol for the in vitro generation of M309 is limited, the following methodologies are based on established practices for studying CYP-mediated drug metabolism in human liver microsomes and recombinant enzyme systems.

Incubation with Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for assessing the formation of M309 from Rucaparib in a pooled human liver microsomal system.

Objective: To determine the rate of M309 formation in the presence of human liver microsomes.

Materials:

  • Rucaparib

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a stable isotope-labeled analog of M309 or Rucaparib)

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Rucaparib in a suitable solvent (e.g., DMSO, methanol).

    • In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (pH 7.4), HLMs (e.g., 0.5 mg/mL), and Rucaparib at various concentrations (e.g., 0.1 to 50 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (or other quenching solvent) containing the internal standard.

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant for the presence and quantity of M309 using a validated LC-MS/MS method.

Incubation with Recombinant Human CYP Enzymes

This protocol is designed to identify the specific CYP isoforms responsible for the formation of M309.

Objective: To determine the relative contribution of different CYP isoforms to the N-demethylation of Rucaparib.

Materials:

  • Rucaparib

  • Recombinant human CYP enzymes (e.g., CYP2D6, CYP1A2, CYP3A4) co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Internal standard (IS) for LC-MS/MS analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Similar to the HLM protocol, prepare incubation mixtures containing buffer, the specific recombinant CYP enzyme (e.g., 10-50 pmol/mL), and Rucaparib.

  • Initiation and Incubation:

    • Initiate the reaction with the NADPH regenerating system and incubate at 37°C for a fixed time (e.g., 30 minutes).[4]

  • Termination and Sample Processing:

    • Terminate the reaction and process the samples as described in the HLM protocol.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of M309 formed by each CYP isoform.

Analytical Method: LC-MS/MS for M309 Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of the minor metabolite M309.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

General Chromatographic Conditions (to be optimized):

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

General Mass Spectrometric Conditions (to be optimized):

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM):

    • Monitor the specific precursor-to-product ion transitions for M309 and the internal standard. The exact m/z values would need to be determined by infusion of the respective analytical standards.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity.

Quantitative Data

Table 1: Enzymes Involved in Rucaparib Metabolism

Enzyme FamilySpecific IsoformRole in Rucaparib MetabolismReference
Cytochrome P450CYP2D6Primary metabolizing enzyme[1][2][3]
CYP1A2Minor contribution[1][2][3]
CYP3A4Minor contribution[1][2][3]

Table 2: Enzyme Kinetic Parameters for M309 Formation

Enzyme SourceKm (µM)Vmax (pmol/min/mg protein or pmol/min/pmol CYP)Reference
Human Liver MicrosomesData not availableData not available
Recombinant CYP2D6Data not availableData not available
Recombinant CYP1A2Data not availableData not available
Recombinant CYP3A4Data not availableData not available

Note: The lack of available data for the kinetic parameters of M309 formation highlights a knowledge gap in the public domain literature.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vitro metabolism study aimed at characterizing the formation of M309.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagents Prepare Reagents (Rucaparib, Buffers, Cofactors) Incubation Incubate Rucaparib with Enzyme and Cofactors at 37°C Reagents->Incubation Enzymes Prepare Enzyme Source (HLMs or Recombinant CYPs) Enzymes->Incubation Quenching Terminate Reaction (e.g., with cold Acetonitrile + IS) Incubation->Quenching Processing Process Sample (Centrifugation) Quenching->Processing LCMS LC-MS/MS Analysis of Supernatant Processing->LCMS Quant Quantify M309 Formation LCMS->Quant Kinetics Determine Kinetic Parameters (Km, Vmax) Quant->Kinetics

Workflow for in vitro Rucaparib metabolism study.

Conclusion

The in vitro N-demethylation of Rucaparib to its metabolite M309 is primarily mediated by the CYP2D6 enzyme, with minor involvement of CYP1A2 and CYP3A4. While the general metabolic pathway is understood, there is a notable absence of detailed, publicly available experimental protocols and quantitative kinetic data specifically for M309 formation. The methodologies and workflows presented in this guide are based on established principles of in vitro drug metabolism research and provide a framework for scientists and researchers to design and execute studies to further elucidate the biotransformation of Rucaparib. Further research is warranted to fully characterize the enzyme kinetics of M309 formation, which will contribute to a more comprehensive understanding of Rucaparib's metabolic profile and its clinical implications.

References

The Role of Cytochrome P450 Enzymes in Rucaparib N-demethylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of cytochrome P450 (CYP) enzymes in the N-demethylation of the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. Understanding the metabolic pathways of Rucaparib is crucial for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing its clinical use.

Overview of Rucaparib Metabolism

Rucaparib undergoes several metabolic transformations, including oxidation, N-demethylation, N-methylation, and glucuronidation.[1][2][3] In vitro studies have identified that Rucaparib is primarily metabolized by CYP2D6, with minor contributions from CYP1A2 and CYP3A4.[1][3] One of the major metabolites identified is M324, an inactive oxidative product.[4]

Quantitative Contribution of CYP Enzymes to Rucaparib Metabolism

CYP EnzymeEstimated Fraction of Metabolism (fm,CYP) for M324 FormationReference
CYP1A20.27[4]
CYP3A0.64[4]

Note: This data pertains to the formation of the M324 metabolite and not specifically to the N-demethylation pathway. Further research is required to delineate the precise kinetic parameters for Rucaparib N-demethylation by each contributing CYP enzyme.

Experimental Protocols for In Vitro Metabolism Studies

The following outlines a detailed methodology for characterizing the N-demethylation of Rucaparib and determining the kinetic parameters of the involved CYP enzymes.

Materials and Reagents
  • Rucaparib

  • N-desmethyl-Rucaparib (analytical standard)

  • Pooled human liver microsomes (HLMs)

  • Recombinant human CYP enzymes (CYP2D6, CYP1A2, CYP3A4)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • Specific CYP inhibitors (e.g., Quinidine for CYP2D6, Furafylline for CYP1A2, Ketoconazole for CYP3A4)

Incubation Conditions
  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, HLMs or recombinant CYP enzyme, and Rucaparib at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.

  • Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.

Analytical Method for Metabolite Quantification

The concentration of the N-desmethyl-Rucaparib metabolite in the supernatant is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both N-desmethyl-Rucaparib and an appropriate internal standard are monitored for accurate quantification.

Enzyme Kinetic Analysis

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform incubations with a range of Rucaparib concentrations (typically spanning from 0.1 to 10 times the estimated Km). Plot the initial velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Reaction Phenotyping with Chemical Inhibitors

To confirm the contribution of specific CYP isoforms, incubate Rucaparib with HLMs in the presence and absence of selective chemical inhibitors for CYP2D6, CYP1A2, and CYP3A4. A significant reduction in the formation of the N-desmethyl metabolite in the presence of a specific inhibitor confirms the involvement of that enzyme.

Visualizing the Metabolic Pathway and Experimental Workflow

Rucaparib N-demethylation Pathway

Rucaparib_Metabolism cluster_CYP CYP Enzymes Rucaparib Rucaparib N_desmethyl_Rucaparib N-desmethyl-Rucaparib Rucaparib->N_desmethyl_Rucaparib N-demethylation CYP2D6 CYP2D6 (Primary) CYP2D6->N_desmethyl_Rucaparib CYP1A2 CYP1A2 (Minor) CYP1A2->N_desmethyl_Rucaparib CYP3A4 CYP3A4 (Minor) CYP3A4->N_desmethyl_Rucaparib

Caption: Rucaparib N-demethylation by CYP enzymes.

Experimental Workflow for In Vitro Metabolism Assay

experimental_workflow A Prepare Reaction Mixture (HLMs/rCYPs, Rucaparib, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C C->D E Terminate Reaction (Add Acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Km, Vmax) G->H

Caption: Workflow for in vitro Rucaparib metabolism assay.

Conclusion

The N-demethylation of Rucaparib is a significant metabolic pathway mediated primarily by CYP2D6, with minor roles for CYP1A2 and CYP3A4. While precise kinetic parameters for this specific reaction are not extensively documented, the provided experimental framework offers a robust approach for their determination. A thorough understanding of these metabolic processes is essential for the continued development and safe and effective clinical application of Rucaparib. Further studies are warranted to fully elucidate the kinetics of Rucaparib N-demethylation and its clinical implications.

References

Pharmacokinetic Profile of Rucaparib Metabolite M309: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic profile of M309, a metabolite of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. The information is compiled from publicly available research and is intended to support further investigation and understanding of Rucaparib's metabolic fate and its potential implications.

Introduction to Rucaparib and its Metabolism

Rucaparib is an oral inhibitor of PARP enzymes, including PARP-1, PARP-2, and PARP-3, which play a crucial role in DNA repair. It is approved for the treatment of certain types of ovarian and prostate cancers. Following oral administration, Rucaparib undergoes metabolism through several pathways, including oxidation, N-demethylation, N-methylation, and glucuronidation.[1] This metabolic conversion results in the formation of several metabolites, one of which is M309.

M309 is identified as the N-demethylated metabolite of Rucaparib. While it is considered a minor metabolite, understanding its pharmacokinetic properties is essential for a comprehensive safety and efficacy profile of the parent drug.

Quantitative Pharmacokinetic Data

A human absorption, distribution, metabolism, and excretion (ADME) study involving a single oral dose of [¹⁴C]-Rucaparib provided key insights into the relative abundance of its metabolites. The following tables summarize the quantitative data for M309 in plasma, urine, and feces.

Table 1: Peak Distribution and Abundance of Rucaparib and Metabolite M309 in Pooled Human Plasma [1]

Analyte% of Total RadioactivityConcentration (ng Eq/mL)
Rucaparib64.0335 ± 120
M309 Trace Not Quantified
M32418.694.0 ± 62.7
Other MetabolitesTraceNot Quantified

Data are presented as mean ± SD for Rucaparib and M324 concentrations. ng Eq/mL: nanogram equivalents per milliliter.

Table 2: Excretion of Rucaparib and Metabolites in Humans (% of Administered Dose) [1]

AnalyteUrineFecesTotal Excretion
Total Radioactivity17.4 ± 4.1771.9 ± 7.4089.3 ± 8.54
Rucaparib~7.663.9-
M309 Trace Trace -
M324~7.6Trace-

Data are presented as mean ± SD for total radioactivity. Trace indicates that the metabolite was detected but at levels too low for accurate quantification as a percentage of the administered dose.

As indicated in the tables, M309 is present at trace levels in plasma, urine, and feces, signifying that it is a minor contributor to the overall exposure of Rucaparib-related material in the body. The primary circulating components are the parent drug, Rucaparib, and the major metabolite, M324.[1]

Experimental Protocols

The following section details the methodologies employed in the key studies that identified and quantified Rucaparib and its metabolites.

Human ADME Study

Objective: To characterize the absorption, distribution, metabolism, and excretion of [¹⁴C]-Rucaparib in patients with advanced solid tumors.[1]

Methodology:

  • Study Population: Patients with advanced solid tumors.

  • Dosing: A single oral dose of 600 mg [¹⁴C]-Rucaparib.

  • Sample Collection: Blood, plasma, urine, and feces were collected at various time points.

  • Radioactivity Measurement: Total radioactivity in all matrices was measured using liquid scintillation counting.

  • Metabolite Profiling: Plasma, urine, and feces samples were pooled by collection time and analyzed for metabolites using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Bioanalytical Method for Rucaparib Quantification

While a specific protocol for M309 is not detailed in the available literature, the validated LC-MS/MS method used for the quantification of Rucaparib in human plasma provides a foundation for the analytical approach.

Methodology:

  • Instrumentation: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Protein precipitation of plasma samples.

  • Chromatography: Reversed-phase chromatography.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

This methodology is a standard and sensitive approach for the quantification of small molecules in biological matrices and would be adaptable for the specific quantification of M309 with appropriate optimization of mass transitions and chromatographic conditions.

Metabolic Pathway of Rucaparib to M309

The formation of M309 from Rucaparib occurs through N-demethylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. The diagram below illustrates this metabolic step.

Rucaparib_Metabolism Rucaparib Rucaparib M309 M309 (N-demethylated Rucaparib) Rucaparib->M309 N-demethylation (CYP-mediated) Other_Metabolites Other Metabolites (e.g., M324 via oxidation) Rucaparib->Other_Metabolites Oxidation, N-methylation, Glucuronidation

Metabolic conversion of Rucaparib to its N-demethylated metabolite, M309.

Conclusion

References

No Publicly Available Data on the Biological Activity of M309

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the preliminary biological activity of a compound designated "M309" has yielded no specific results. Publicly accessible scientific literature and drug development pipelines do not contain information pertaining to a molecule with this identifier.

It is possible that "M309" is an internal development code for a compound that has not yet been disclosed in publications or public forums. Alternatively, it may be a very recent discovery that has not yet entered the public domain. Without further details or a specific chemical structure associated with "M309," it is not possible to provide the requested in-depth technical guide on its biological activity, experimental protocols, or associated signaling pathways.

Researchers, scientists, and drug development professionals seeking information on "M309" are advised to consult internal documentation or await public disclosure from the originating institution. Standard drug development processes involve extensive preclinical research, including target identification, validation, and screening, before a compound's activity is published.[1][2] This process includes various stages of nonclinical drug development to establish a therapeutic profile, with a focus on drug toxicity.[1]

General principles of drug discovery often involve identifying a therapeutic need and then screening compound libraries to find molecules that interact with a specific biological target.[1] The subsequent stages of development involve detailed studies of the compound's mechanism of action, which can involve various signaling pathways. For instance, pathways like the Mitogen-Activated Protein Kinase (MAPK) signaling cascade are crucial in cellular processes and are common targets in drug development.[3][4] The MAPK pathway, a three-tiered kinase cascade, plays a significant role in signal transduction and modulates cellular events like cell cycle progression and apoptosis.[4]

Should information on "M309" become publicly available, a thorough analysis would involve detailing its effects on specific cellular pathways, supported by quantitative data from various assays. This would typically be presented in structured tables and accompanied by detailed experimental methodologies to ensure reproducibility. Visual representations of signaling pathways and experimental workflows would also be crucial for clear communication of the compound's biological effects.

At present, due to the absence of any specific data for "M309," the creation of the requested technical guide is not feasible.

References

The Clinical Significance of Minor Rucaparib Metabolites: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, is an established therapeutic agent in the management of recurrent ovarian and metastatic castration-resistant prostate cancers, particularly in patients with BRCA1/2 mutations.[1] While the clinical pharmacology of the parent drug is well-characterized, the contribution of its metabolites to the overall clinical profile is an area of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of the minor metabolites of Rucaparib, with a focus on their identification, quantitative disposition, and potential clinical relevance. Methodologies for their analysis are detailed, and key signaling pathways are visualized to facilitate a deeper understanding of their potential biological impact.

Rucaparib Metabolism: An Overview

Following oral administration, Rucaparib undergoes metabolism through multiple pathways, including oxidation, N-demethylation, N-methylation, and glucuronidation.[2][3] In vitro studies have identified cytochrome P450 (CYP) enzymes CYP2D6, CYP1A2, and CYP3A4 as being involved in its metabolism.[3][4] A human mass balance study identified seven metabolites in plasma, urine, and feces.[5] While unchanged Rucaparib is the major drug-related component in plasma, a significant portion is converted to various metabolites.[2][5]

Identification of Rucaparib Metabolites

Metabolite profiling of plasma, urine, and feces has led to the identification of seven metabolites of Rucaparib. The primary metabolite, M324, is an inactive oxidative metabolite.[2] The other identified minor metabolites are present in trace amounts.[2]

The identified metabolites are:

  • M324: The major metabolite, formed through oxidation.[1]

  • M309 [1]

  • M323 [1]

  • M337a [1]

  • M337b [1]

  • M337c [1]

  • M500 [1]

Quantitative Data and Pharmacokinetics

The quantitative analysis of Rucaparib metabolites has primarily focused on the major metabolite, M324. Data on the pharmacokinetic parameters of the other minor metabolites are limited due to their low abundance.

MetaboliteMatrix% of Total RadioactivityCmax (ng Eq/mL)AUC (ng Eq h/mL)Notes
M324 Plasma18.6%94.0 ± 62.72260The most abundant metabolite.[6]
Minor Metabolites (M309, M323, M337a/b/c, M500) Plasma, Urine, FecesTrace amountsNot QuantifiedNot QuantifiedDetected but not present in significant quantities.[2]

Clinical Relevance of Rucaparib Metabolites

M324: The Major Metabolite

Initially considered biologically inactive with respect to PARP inhibition, recent studies have indicated that M324 may possess its own pharmacological activities.[1] While it is at least 30-fold less potent than Rucaparib against PARP1-3, it has been shown to inhibit other protein kinases, specifically Polo-like kinase 2 (PLK2) and Glycogen Synthase Kinase 3 Alpha (GSK3A), at clinically relevant concentrations. This suggests that M324 could contribute to both the efficacy and the adverse effect profile of Rucaparib through off-target activities. The synergy between Rucaparib and M324 has been observed in prostate cancer models, and M324 has been found to reduce α-synuclein accumulation in models of Parkinson's disease, opening avenues for further investigation.

Minor Metabolites

Due to their low systemic exposure, the clinical relevance of the minor metabolites (M309, M323, M337a/b/c, and M500) is currently considered to be low. There is a lack of published data on their specific biological activities or their potential to contribute to the overall clinical effects of Rucaparib. Further research is required to fully elucidate their pharmacological profiles.

Experimental Protocols

Metabolite Identification and Profiling

A representative experimental protocol for the identification and profiling of Rucaparib metabolites in human plasma, urine, and feces following a single oral dose of [14C]-Rucaparib is outlined below.

Objective: To characterize the metabolic pathways of Rucaparib in humans.

Methodology:

  • Sample Collection: Collect blood, urine, and feces samples from patients at predetermined time points after administration of a single oral dose of [14C]-Rucaparib (e.g., 600 mg).[6]

  • Sample Preparation:

    • Plasma: Process blood samples to obtain plasma.

    • Urine: Pool and homogenize urine samples.

    • Feces: Homogenize and extract fecal samples with acetonitrile.[6]

  • Analysis:

    • High-Performance Liquid Chromatography (HPLC) with Radiometric Detection: Separate metabolites from the parent drug and quantify their radioactivity.[6]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Identify the chemical structures of the metabolites by comparing their fragmentation patterns with that of the parent drug.[7]

Quantitative Analysis of Rucaparib and M324 in Plasma

Objective: To quantify the concentrations of Rucaparib and its major metabolite M324 in plasma.

Methodology:

  • Sample Preparation: Perform protein precipitation of plasma samples using a suitable organic solvent (e.g., acetonitrile).

  • Chromatography:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

    • Transitions: Monitor specific precursor-to-product ion transitions for Rucaparib (e.g., m/z 324.00 → 293.02) and an appropriate internal standard.[7]

  • Quantification: Generate a calibration curve using standards of known concentrations to determine the concentrations of Rucaparib and M324 in the plasma samples.

Signaling Pathways and Visualizations

Rucaparib-Mediated PARP Inhibition

Rucaparib exerts its primary anticancer effect through the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks (SSBs). In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate double-strand breaks (DSBs). The inability to repair these DSBs through homologous recombination results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[1]

PARP_Inhibition cluster_0 DNA Damage Response cluster_1 Rucaparib Action cluster_2 Cellular Outcome in HR-Deficient Cells DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits SSB_Repair Single-Strand Break Repair PARP->SSB_Repair facilitates Replication_Fork Replication Fork Collapse DSB Double-Strand Break Replication_Fork->DSB leads to Genomic_Instability Genomic Instability DSB->Genomic_Instability Rucaparib Rucaparib PARP_Inhibition PARP Inhibition Rucaparib->PARP_Inhibition PARP_Inhibition->PARP blocks HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB_Repair_Blocked DSB Repair Blocked HR_Deficiency->DSB_Repair_Blocked DSB_Repair_Blocked->DSB prevents repair of Cell_Death Apoptosis / Cell Death Genomic_Instability->Cell_Death Metabolite_Workflow start Clinical Sample Collection (Plasma, Urine, Feces) prep Sample Preparation (Extraction, Precipitation) start->prep analysis LC-MS/MS Analysis prep->analysis data_proc Data Processing analysis->data_proc identification Metabolite Identification data_proc->identification quantification Metabolite Quantification data_proc->quantification end Pharmacokinetic & Clinical Relevance Assessment identification->end quantification->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Standard of Rucaparib Metabolite M309

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian and prostate cancer.[1][2] The metabolism of Rucaparib in humans is complex, involving pathways such as oxidation, N-demethylation, N-methylation, and glucuronidation.[3][4] One of the identified minor metabolites is M309, which is the N-demethylated form of Rucaparib.[5][6] Although present in trace amounts in plasma, urine, and feces, the characterization and quantification of M309 are crucial for a comprehensive understanding of Rucaparib's pharmacokinetics and metabolism.[7][8]

This document provides detailed application notes and protocols for the establishment of an analytical standard for Rucaparib metabolite M309, its synthesis, purification, characterization, and subsequent use in quantitative bioanalysis. As no commercial analytical standard for M309 is readily available, this guide outlines a comprehensive approach to preparing and utilizing an in-house reference standard.

M309 Analytical Standard: Properties and Synthesis

An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry. For M309, the establishment of such a standard is the first critical step for accurate quantification in biological matrices.

Chemical Properties
PropertyValue
IUPAC Name 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one
Molecular Formula C20H18FN3O
Molecular Weight 335.38 g/mol
Parent Compound Rucaparib (C19H18FN3O)
Metabolic Reaction N-demethylation
Proposed Synthesis of M309

The synthesis of M309 can be approached by modifying existing synthetic routes for Rucaparib. A plausible retrosynthetic analysis suggests a final step involving the formation of the lactam ring. A key intermediate would be a protected form of the N-demethylated side chain.

Diagram of Proposed M309 Synthesis Pathway

G A Commercially Available Starting Materials B Synthesis of Indole Core A->B C Functionalization with Protected Side Chain B->C D Deprotection C->D E Lactam Ring Formation D->E F This compound E->F

Caption: A high-level overview of the proposed synthetic pathway for this compound.

Protocol for Synthesis:

  • Synthesis of the Indole Core: The synthesis can start from commercially available precursors to construct the tricyclic indole core of Rucaparib, as described in the literature for Rucaparib synthesis.

  • Introduction of the Side Chain: A key step involves the introduction of a protected aminomethylphenyl group at the 2-position of the indole core. For M309, a Boc-protected aminomethyl group would be appropriate.

  • Deprotection: Removal of the Boc protecting group to yield the primary amine.

  • Lactam Formation: Cyclization to form the seven-membered lactam ring, yielding M309.

Purification and Characterization of M309 Analytical Standard

Purification of the synthesized M309 is critical to ensure its suitability as an analytical standard.

Purification Protocol
  • Column Chromatography: The crude product from the synthesis is first purified by flash column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol gradient).

  • Preparative HPLC: Further purification is achieved by preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate M309 to a high degree of purity (>98%).

Characterization Protocol

The purified M309 must be rigorously characterized to confirm its identity and purity.

Analytical TechniquePurposeExpected Results
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular formulaAccurate mass measurement corresponding to C20H18FN3O.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidationSpectra consistent with the N-demethylated structure of Rucaparib.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsCharacteristic peaks for amine, amide, and aromatic functionalities.
Purity by HPLC-UV Determination of purityPurity >98% based on peak area at a suitable wavelength (e.g., 254 nm).
Quantitative NMR (qNMR) Accurate determination of concentrationDetermination of the exact concentration of the standard solution.

Quantitative Analysis of M309 in Biological Matrices

A validated bioanalytical method is essential for the accurate quantification of M309 in complex biological samples like plasma.

LC-MS/MS Method for M309 Quantification

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred choice for quantifying low levels of drug metabolites.

Experimental Workflow for M309 Quantification

G A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Analysis E->F G Data Processing and Quantification F->G

Caption: A schematic of the experimental workflow for the quantification of M309 in plasma samples.

Sample Preparation Protocol
  • Spiking of Internal Standard: To a 100 µL aliquot of plasma sample, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled M309 or a structurally similar compound).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumental Conditions
ParameterCondition
LC System UPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient A suitable gradient to separate M309 from other matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions M309: [M+H]+ → fragment ion; IS: [M+H]+ → fragment ion
Method Validation

The developed LC-MS/MS method should be validated according to regulatory guidelines, including the assessment of:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability

Logical Relationship of the Analytical Standard

The analytical standard is central to the entire process of metabolite quantification, from method development to routine sample analysis.

Diagram of the Central Role of the Analytical Standard

G A M309 Analytical Standard B Method Development A->B C Method Validation A->C D Calibration Standards A->D E Quality Control Samples A->E B->C F Quantification of Unknown Samples D->F E->F

Caption: The logical relationship illustrating the central importance of the M309 analytical standard.

Conclusion

The successful establishment and use of an analytical standard for this compound are fundamental for accurate and reliable bioanalytical studies. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, characterization, and quantification of M309. Adherence to these detailed methodologies will enable researchers to generate high-quality data, contributing to a deeper understanding of Rucaparib's metabolic profile and its clinical implications.

References

Application Note: Synthesis of N-demethylated Rucaparib Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes and is approved for the treatment of certain types of ovarian and prostate cancers. N-demethylated Rucaparib is a known phase I metabolite of Rucaparib, formed in the body through N-demethylation.[1][2][3][4] As with any active pharmaceutical ingredient (API), the synthesis and characterization of its metabolites are crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for use as reference standards in analytical method development and validation. This application note provides a detailed protocol for the chemical synthesis of N-demethylated Rucaparib, intended for use as a reference material by researchers, scientists, and drug development professionals.

The presented synthesis strategy involves the demethylation of the tertiary amine in Rucaparib. Several methods for N-demethylation of tertiary amines are reported in the scientific literature, and the selection of a suitable method depends on the specific substrate and the desired reaction conditions. This protocol outlines a plausible and effective method for this transformation.

Synthesis Workflow

The overall workflow for the synthesis of N-demethylated Rucaparib is depicted in the following diagram:

Synthesis_Workflow Rucaparib Rucaparib Demethylation N-Demethylation Reaction Rucaparib->Demethylation Demethylating Agent Purification Purification (e.g., Column Chromatography) Demethylation->Purification Crude Product Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Purified Product ND_Rucaparib N-demethylated Rucaparib Reference Material Characterization->ND_Rucaparib Confirmed Structure & Purity

Caption: Workflow for the synthesis of N-demethylated Rucaparib.

Experimental Protocol

This protocol describes the N-demethylation of Rucaparib to yield N-demethylated Rucaparib.

Materials and Reagents:

  • Rucaparib

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Procedure:

Step 1: Carbamate Formation

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Rucaparib (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1-chloroethyl chloroformate (ACE-Cl) (1.2 eq) to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude carbamate intermediate.

Step 2: Carbamate Cleavage (Demethylation)

  • Dissolve the crude carbamate intermediate from Step 1 in anhydrous methanol.

  • Heat the solution to reflux and stir for 2-3 hours.

  • Monitor the reaction by TLC or HPLC until the carbamate intermediate is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude N-demethylated Rucaparib.

Step 3: Purification

  • Purify the crude product by silica gel column chromatography.

  • Elute the column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the N-demethylated Rucaparib.

  • Combine the fractions containing the pure product, as identified by TLC or HPLC.

  • Evaporate the solvent from the combined fractions to obtain the purified N-demethylated Rucaparib as a solid.

Step 4: Characterization

  • Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of the N-methyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the N-demethylated product.

    • HPLC: To determine the purity of the final compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of N-demethylated Rucaparib.

ParameterValue
Starting Material Rucaparib
Molecular Formula C₁₉H₁₈FN₃O
Molecular Weight 323.37 g/mol
Final Product N-demethylated Rucaparib
Molecular Formula C₁₈H₁₆FN₃O
Molecular Weight 309.34 g/mol
Typical Yield 60-70%
Purity (by HPLC) >98%
Appearance Off-white to pale yellow solid

Signaling Pathway/Logical Relationship

The chemical transformation from Rucaparib to its N-demethylated form can be represented by the following reaction diagram:

Caption: Reaction scheme for the N-demethylation of Rucaparib.

(Note: The image in the DOT script is a placeholder representing the chemical structure. In a real application, a proper chemical drawing would be used.)

Conclusion

This application note provides a comprehensive protocol for the synthesis of N-demethylated Rucaparib, a key metabolite of the PARP inhibitor Rucaparib. The described method is robust and yields the desired product in good purity, making it suitable for the preparation of a reference standard for analytical and metabolic studies. The detailed experimental procedure, along with the characterization data, will aid researchers in the successful synthesis and verification of this important compound.

References

Application Note: Quantitative Determination of M309 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

M309 is a novel protein biomarker implicated in inflammatory and autoimmune diseases. Accurate quantification of M309 in human plasma is critical for understanding its physiological and pathological roles, as well as for its potential as a therapeutic target and diagnostic marker. This document provides a detailed protocol for the quantitative measurement of human M309 in plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The assay is designed for high sensitivity and specificity, making it a reliable tool for researchers, scientists, and drug development professionals.

Principle of the Assay

This assay employs the quantitative sandwich ELISA technique.[1] A monoclonal antibody specific for M309 is pre-coated onto a 96-well microplate. Standards and samples are pipetted into the wells, and any M309 present is bound by the immobilized antibody. After washing away unbound substances, a biotin-conjugated polyclonal antibody specific for a different epitope on M309 is added to the wells, creating an antibody-antigen-antibody "sandwich".[1][2] Following a wash step, Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated detection antibody. A final wash removes unbound conjugate, and a chromogenic substrate solution is added. The substrate is converted by the HRP enzyme, resulting in a colored product.[3] The intensity of the color, which is proportional to the amount of M309 captured, is measured spectrophotometrically at 450 nm. The concentration of M309 in the samples is then determined by comparing the optical density (O.D.) of the samples to a standard curve.

Performance Characteristics

The following data are representative of the performance of this assay. Optimal results may vary depending on the specific laboratory conditions and reagents used.

ParameterSpecification
Assay Range 7.8 pg/mL – 500 pg/mL
Sensitivity (Limit of Detection) < 1.0 pg/mL
Specificity High specificity with no significant cross-reactivity with related molecules.
Intra-Assay Precision (CV%) < 8%
Inter-Assay Precision (CV%) < 12%
Sample Type Human Plasma, Serum, Cell Culture Supernatants
Sample Volume 100 µL per well
Incubation Time ~4.5 hours

Required Materials

Materials Provided:

  • M309 Pre-coated 96-well Plate

  • M309 Standard (lyophilized)

  • Biotin-conjugated anti-human M309 Detection Antibody

  • Streptavidin-HRP Conjugate

  • Assay Diluent

  • Wash Buffer Concentrate (20X)

  • TMB Substrate Solution

  • Stop Solution

  • Plate Sealers

Materials Required but Not Provided:

  • Deionized or distilled water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Tubes for standard and sample dilutions

  • Automated plate washer or squirt bottle

  • Absorbent paper for blotting

Experimental Protocols

5.1. Plasma Sample Collection and Preparation Proper sample collection and handling are crucial for accurate results.

  • Collection: Collect whole blood into tubes containing EDTA, heparin, or citrate as an anticoagulant.[4][5]

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1000 x g for 15 minutes at 2-8°C to separate the plasma.[4][6]

  • Aliquoting and Storage: Immediately transfer the plasma supernatant to clean polypropylene tubes. It is highly recommended to aliquot samples to avoid repeated freeze-thaw cycles.[4][7] Samples should be assayed immediately or stored at -80°C for long-term use.[5][8]

  • Pre-Assay Preparation: On the day of the assay, thaw frozen samples completely at room temperature. Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to remove any precipitates before use.[7]

  • Dilution: Plasma samples may require dilution. A starting dilution of 1:2 with Assay Diluent is recommended. Further dilutions may be necessary to ensure the O.D. values fall within the linear range of the standard curve.

5.2. Reagent Preparation

  • Wash Buffer: Bring the 20X Wash Buffer Concentrate to room temperature. Dilute 1 volume of the concentrate into 24 volumes of deionized water to create the working Wash Buffer solution.[9]

  • M309 Standard: Reconstitute the lyophilized M309 Standard with the volume of Assay Diluent specified on the vial label to create the stock solution.[9] Allow it to sit for 10-15 minutes with gentle swirling to ensure complete reconstitution. Do not vortex.

  • Standard Curve Preparation: Prepare a serial dilution of the M309 standard. Label tubes #1 through #7.

    • Pipette 250 µL of Assay Diluent into tubes #1 through #7.

    • Add 250 µL of the reconstituted M309 Standard stock solution to tube #1 and mix thoroughly.

    • Transfer 250 µL from tube #1 to tube #2 and mix.

    • Repeat the 2-fold serial dilution for tubes #3 through #7.

    • The Assay Diluent serves as the zero standard (0 pg/mL).

5.3. Assay Procedure

  • Bring all reagents and samples to room temperature before use.

  • Add 100 µL of the prepared standards, samples, and blank (Assay Diluent) to the appropriate wells of the pre-coated microplate. Cover with a plate sealer and incubate for 2 hours at room temperature.[10]

  • Aspirate the liquid from each well. Wash the plate by filling each well with 300 µL of working Wash Buffer.[10] Aspirate the buffer completely. Repeat this wash step 4 more times for a total of 5 washes.[10] After the final wash, invert the plate and blot it firmly against clean absorbent paper to remove any remaining buffer.

  • Add 100 µL of the Biotin-conjugated Detection Antibody to each well. Cover with a new plate sealer and incubate for 1 hour at room temperature.[10]

  • Repeat the wash step as described in step 3.

  • Add 100 µL of Streptavidin-HRP Conjugate to each well. Cover with a new plate sealer and incubate for 1 hour at room temperature.

  • Repeat the wash step as described in step 3.

  • Add 100 µL of TMB Substrate Solution to each well. Incubate for 30 minutes at room temperature in the dark.[9] A blue color will develop.

  • Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[9]

  • Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.

Data Analysis

  • Calculate Average O.D.: Average the duplicate readings for each standard, control, and sample.

  • Subtract Blank: Subtract the average O.D. of the zero standard (blank) from all other average O.D. values.

  • Generate Standard Curve: Plot the blank-corrected average O.D. (Y-axis) against the corresponding M309 standard concentrations (X-axis). A four-parameter logistic (4-PL) curve fit is recommended for the most accurate results.[11] Alternatively, a linear regression can be used for the linear portion of the curve.[11][12]

  • Calculate Sample Concentrations: Use the regression equation from the standard curve to calculate the concentration of M309 in the samples.[13] Remember to multiply the calculated concentration by the dilution factor used for each sample to obtain the final concentration.

Visualizations

G Hypothetical M309 Signaling Pathway M309 M309 M309R M309 Receptor M309->M309R Binds JAK JAK M309R->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene

Caption: Hypothetical signaling cascade initiated by M309 binding.

G M309 ELISA Experimental Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Standards, Buffers) add_samples 1. Add Standards & Samples (100 µL/well) Incubate 2 hr prep_reagents->add_samples prep_samples Prepare Plasma Samples (Thaw, Centrifuge, Dilute) prep_samples->add_samples wash1 Wash Plate (5x) add_samples->wash1 add_detection 2. Add Detection Ab (100 µL/well) Incubate 1 hr wash1->add_detection wash2 Wash Plate (5x) add_detection->wash2 add_hrp 3. Add Streptavidin-HRP (100 µL/well) Incubate 1 hr wash2->add_hrp wash3 Wash Plate (5x) add_hrp->wash3 add_tmb 4. Add TMB Substrate (100 µL/well) Incubate 30 min (dark) wash3->add_tmb add_stop 5. Add Stop Solution (100 µL/well) add_tmb->add_stop read_plate Read Plate at 450 nm add_stop->read_plate calc Calculate Concentrations (Standard Curve) read_plate->calc

Caption: Step-by-step workflow for the M309 sandwich ELISA protocol.

G Protocol Logic Flow start Start sample_prep Sample Preparation start->sample_prep assay_exec Assay Execution sample_prep->assay_exec data_acq Data Acquisition assay_exec->data_acq data_an Data Analysis data_acq->data_an results Results data_an->results

Caption: Logical progression from sample preparation to final results.

References

Application Notes and Protocols: In Vitro Assay for Rucaparib N-demethylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Rucaparib is an oral inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, approved for the treatment of certain types of ovarian and prostate cancers.[1] Understanding the metabolic fate of Rucaparib is critical for predicting its pharmacokinetic profile, potential drug-drug interactions (DDIs), and overall clinical efficacy. Rucaparib is eliminated through multiple pathways, including metabolism and excretion.[2] In vitro studies have shown that it undergoes metabolism via oxidation, N-demethylation, N-methylation, and glucuronidation.[2][3][4][5] The cytochrome P450 (CYP) enzyme system is primarily responsible for its phase I metabolism, with major contributions from CYP1A2, CYP3A4, and to a lesser extent, CYP2D6.[1][3][6][7]

These application notes provide a detailed protocol for an in vitro assay to characterize the N-demethylation of Rucaparib using human liver microsomes (HLMs) and recombinant human CYP enzymes. This assay is designed for researchers in drug metabolism and pharmacokinetics (DMPK) to identify the enzymes responsible for Rucaparib's N-demethylation and to quantify its metabolic stability.

Metabolic Pathway of Rucaparib

Rucaparib is metabolized by several CYP450 enzymes, leading to various metabolites. The N-demethylation pathway is one of the key phase I metabolic routes for Rucaparib.

G cluster_0 Rucaparib Metabolism Rucaparib Rucaparib Metabolite N-desmethyl-Rucaparib Rucaparib->Metabolite N-demethylation Enzymes CYP1A2 CYP3A4 CYP2D6 Enzymes->Rucaparib

Caption: Rucaparib N-demethylation pathway mediated by CYP450 enzymes.

Quantitative Data Summary

In vitro studies have characterized the interaction of Rucaparib with key drug-metabolizing enzymes. The following tables summarize the fractional contribution of CYP enzymes to the formation of Rucaparib's major oxidative metabolite, M324, and the inhibitory potential of Rucaparib against various CYP isoforms.

Table 1: Fractional Metabolism (fm) of Rucaparib to Metabolite M324 in Human Liver Microsomes (HLMs)

Enzyme Estimated Contribution (fm,CYP)
CYP1A2 0.27[8]

| CYP3A | 0.64[8] |

Table 2: Inhibitory Potential (IC50) of Rucaparib against Human CYP450 Enzymes

CYP Isoform IC50 (µM) Inhibition Classification
CYP1A2 3.55 - 9.3 Moderate[8][9]
CYP2C9 12.9 Weak[8]
CYP2C19 5.42 - 17.1 Weak[8][9]
CYP2D6 41.6 (No inhibition up to 25 µM) Weak / None[8][9]

| CYP3As | 17.2 - 22.9 | Weak[8] |

Experimental Workflow

The general workflow for assessing Rucaparib N-demethylation involves incubation with a metabolically active system, followed by sample processing and analysis.

G cluster_workflow Experimental Workflow A 1. Prepare Incubation Mix (Buffer, Rucaparib, Microsomes/CYPs) B 2. Pre-warm at 37°C A->B C 3. Initiate Reaction (Add NADPH Regenerating System) B->C D 4. Incubate at 37°C (Time-course sampling) C->D E 5. Terminate Reaction (Add cold Acetonitrile) D->E F 6. Sample Processing (Centrifugation, Supernatant Transfer) E->F G 7. LC-MS/MS Analysis (Quantify Parent & Metabolite) F->G H 8. Data Analysis (Calculate Depletion Rate / Formation) G->H

Caption: General workflow for an in vitro Rucaparib metabolism assay.

Protocol 1: Rucaparib Metabolism in Human Liver Microsomes

This protocol details the steps to measure the rate of N-desmethyl-Rucaparib formation in a pooled human liver microsomal system.

Materials:

  • Rucaparib

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold, containing an internal standard)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of Rucaparib in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add potassium phosphate buffer.

    • Add the HLM suspension to a final protein concentration of 0.5-1.0 mg/mL.

    • Spike in Rucaparib to achieve the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (<1%).

  • Pre-incubation:

    • Pre-warm the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to each well.

  • Incubation and Sampling:

    • Incubate the plate at 37°C with continuous shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells.

  • Reaction Termination:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).

  • Sample Processing:

    • Seal the plate and vortex thoroughly to precipitate proteins.

    • Centrifuge the plate at 3,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Rucaparib and its N-demethylated metabolite.

Protocol 2: Reaction Phenotyping of Rucaparib N-demethylation

This protocol identifies the specific CYP450 isoforms responsible for Rucaparib N-demethylation using two parallel approaches.

A. Recombinant Human CYP Enzymes (rhCYPs)

This method directly assesses the metabolic capacity of individual CYP enzymes.

Materials:

  • Rucaparib

  • Recombinant human CYP enzymes (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase

  • Other materials as listed in Protocol 1

Procedure:

  • Follow the steps outlined in Protocol 1, but replace the HLMs with individual rhCYP enzymes.

  • Incubate Rucaparib with each individual recombinant enzyme separately. A single time point (e.g., 60 minutes) is often sufficient.

  • Include a control incubation without any rhCYP enzyme to check for non-enzymatic degradation.

  • Terminate the reactions and process the samples as described previously.

  • Analyze for the formation of N-desmethyl-Rucaparib. The enzymes that produce the highest amount of the metabolite are identified as the primary contributors.

B. Chemical Inhibition in Human Liver Microsomes

This method uses known selective inhibitors of specific CYP enzymes to infer their contribution to Rucaparib metabolism in a complex system like HLMs.

Materials:

  • Selective CYP inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4, Quinidine for CYP2D6)

  • All other materials as listed in Protocol 1

Procedure:

  • Set up the HLM incubation mixture as described in Protocol 1.

  • Create parallel sets of incubations: one control set (no inhibitor) and one set for each CYP inhibitor.

  • Add the specific chemical inhibitor to the appropriate wells and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a fixed time point (e.g., 30 minutes, within the linear range of metabolite formation).

  • Terminate the reaction and process the samples.

  • Quantify the N-desmethyl-Rucaparib formed in the presence and absence of each inhibitor.

Data Analysis and Interpretation

  • Metabolic Stability: From the data in Protocol 1, plot the natural log of the percentage of Rucaparib remaining versus time. The slope of the linear portion of this curve gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

  • Reaction Phenotyping (rhCYP): Compare the amount of N-desmethyl-Rucaparib formed by each individual recombinant CYP. The relative contribution of each isoform can be expressed as a percentage of the total metabolite formed across all isoforms.

  • Reaction Phenotyping (Chemical Inhibition): Calculate the percentage of inhibition of metabolite formation for each specific inhibitor compared to the control incubation (no inhibitor). A significant reduction in metabolite formation in the presence of an inhibitor indicates that the corresponding enzyme plays a role in Rucaparib's N-demethylation. For example, if Ketoconazole significantly reduces the formation of N-desmethyl-Rucaparib, it confirms the involvement of CYP3A4.

References

Application Notes and Protocols for Studying Rucaparib Metabolism Using Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP1, PARP2, and PARP3, which play a crucial role in DNA repair.[1] It is an orally administered drug approved for the treatment of various cancers, particularly those with deficiencies in DNA repair pathways, such as mutations in the BRCA1 and BRCA2 genes. Understanding the metabolic fate of Rucaparib is critical for optimizing its therapeutic efficacy and minimizing potential drug-drug interactions.

In vitro, Rucaparib is primarily metabolized by cytochrome P450 (CYP) enzyme CYP2D6, and to a lesser extent by CYP1A2 and CYP3A4.[2][3] The main metabolic pathways include oxidation, N-demethylation, N-methylation, and glucuronidation.[3][4][5] This leads to the formation of several metabolites, with M324 being the most significant in circulation.[3][4]

This document provides detailed application notes and protocols for utilizing cell-based models to investigate the metabolism of Rucaparib. These protocols are designed to be adaptable for various research needs, from basic metabolic screening to in-depth mechanistic studies.

Key Metabolic Pathways of Rucaparib

The metabolism of Rucaparib is a complex process involving multiple enzymatic reactions. A diagram of the key signaling pathways is presented below.

Rucaparib_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_metabolites Metabolites Rucaparib Rucaparib Oxidation Oxidation (CYP2D6, CYP1A2, CYP3A4) Rucaparib->Oxidation N_demethylation N-demethylation Rucaparib->N_demethylation N_methylation N-methylation Rucaparib->N_methylation M324 M324 (Oxidative metabolite) Oxidation->M324 Other_Metabolites Other Metabolites N_demethylation->Other_Metabolites N_methylation->Other_Metabolites Glucuronidation Glucuronidation Excretion Excretion Glucuronidation->Excretion M324->Glucuronidation Other_Metabolites->Glucuronidation

Caption: Metabolic pathways of Rucaparib.

Recommended Cell-Based Models

The choice of a cell-based model is crucial for obtaining relevant and translatable data. Here are the recommended cell lines for studying Rucaparib metabolism:

  • Human Hepatoma Cell Line (HepG2): HepG2 cells are a widely used model for studying the metabolism of xenobiotics.[6] They express a range of phase I and phase II metabolic enzymes, although at lower levels than primary hepatocytes. They are suitable for general metabolic screening and identifying major metabolites.

  • CYP-Overexpressing Cell Lines (e.g., HEK293 or CHO cells): To investigate the specific contribution of individual CYP enzymes to Rucaparib metabolism, cell lines genetically engineered to overexpress a single human CYP enzyme (e.g., CYP2D6, CYP1A2, or CYP3A4) are invaluable.[7]

  • Human Colon Adenocarcinoma Cell Line (Caco-2): Caco-2 cells are the gold standard for in vitro prediction of drug absorption and permeability.[8] They form a polarized monolayer with tight junctions and express various transporters, making them suitable for studying the intestinal absorption and efflux of Rucaparib and its metabolites.

Experimental Protocols

The following are detailed protocols for key experiments to assess Rucaparib metabolism in cell-based models.

Protocol 1: Rucaparib Metabolism in HepG2 Cells

This protocol outlines the procedure for incubating Rucaparib with HepG2 cells and analyzing the formation of its metabolites.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Rucaparib

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water, LC-MS grade

  • 6-well or 12-well cell culture plates

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach and reach approximately 80-90% confluency.

  • Rucaparib Treatment:

    • Prepare a stock solution of Rucaparib in DMSO.

    • Dilute the stock solution in culture medium to final concentrations ranging from 1 µM to 50 µM.

    • Remove the old medium from the cells and add the medium containing Rucaparib. Include a vehicle control (DMSO).

    • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection and Preparation:

    • At each time point, collect the cell culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding 500 µL of ice-cold 80% methanol.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

    • For the medium samples, add three volumes of ice-cold acetonitrile to precipitate proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C and collect the supernatant.

  • LC-MS/MS Analysis:

    • Analyze the supernatants from both cell lysates and medium for the presence of Rucaparib and its metabolites using a validated LC-MS/MS method.

    • A typical mobile phase could consist of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Use a C18 column for chromatographic separation.

    • Monitor the specific mass transitions for Rucaparib and its expected metabolites (e.g., M324).

Experimental Workflow Diagram:

HepG2_Metabolism_Workflow cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_sampling Sample Preparation cluster_analysis Analysis Seed Seed HepG2 cells Incubate Incubate to 80-90% confluency Seed->Incubate Prepare Prepare Rucaparib solutions Incubate->Prepare Treat Treat cells with Rucaparib Prepare->Treat Incubate_Treat Incubate for various time points Treat->Incubate_Treat Collect_Medium Collect culture medium Incubate_Treat->Collect_Medium Wash_Cells Wash cells with PBS Collect_Medium->Wash_Cells Lyse_Cells Lyse cells Wash_Cells->Lyse_Cells Centrifuge Centrifuge and collect supernatant Lyse_Cells->Centrifuge LCMS LC-MS/MS Analysis of Rucaparib and Metabolites Centrifuge->LCMS

Caption: Workflow for Rucaparib metabolism in HepG2 cells.
Protocol 2: Cytotoxicity Assay of Rucaparib

This protocol is for determining the cytotoxic effects of Rucaparib on cancer cell lines, which can be correlated with their metabolic capacity.

Materials:

  • Cancer cell lines (e.g., PEO1, SKOV3)

  • Appropriate cell culture medium and supplements

  • Rucaparib

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of Rucaparib in culture medium.

    • Remove the old medium and add 100 µL of the drug-containing medium to each well.

    • Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of Rucaparib that inhibits cell growth by 50%).

Cytotoxicity Assay Workflow Diagram:

Cytotoxicity_Workflow Seed_Cells Seed cells in 96-well plate Attach Allow cells to attach overnight Seed_Cells->Attach Prepare_Drug Prepare serial dilutions of Rucaparib Attach->Prepare_Drug Treat_Cells Treat cells for 72 hours Prepare_Drug->Treat_Cells Add_MTT Add MTT reagent Treat_Cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve Dissolve formazan crystals Incubate_MTT->Dissolve Read_Absorbance Read absorbance at 570 nm Dissolve->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for Rucaparib cytotoxicity assay.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Metabolism of Rucaparib in Human Liver Microsomes

ParameterValue
Metabolic Turnover RateLow (<10% after 2 hours)[4]
Contribution of CYP1A2 to M324 formation~27%[4]
Contribution of CYP3A to M324 formation~64%[4]

Table 2: Cytotoxicity of Rucaparib in Ovarian Cancer Cell Lines

Cell LineBRCA StatusRucaparib IC50 (µM)
PEO1Mutant~0.3 - 1.0[9]
SKOV3Wild-type>10[9]
OVCAR-3Wild-type~5.0 - 10.0
A2780Wild-type~2.5 - 7.5
COLO704Unknown~2.5

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

Table 3: LC-MS/MS Parameters for Rucaparib and M324 Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Rucaparib324.1293.1
M324338.1293.1

Note: These are example mass transitions and should be optimized for the specific instrument used.

Conclusion

The cell-based models and protocols described in this document provide a robust framework for investigating the metabolism of Rucaparib. By employing a combination of metabolically competent cell lines, such as HepG2, and specific CYP-overexpressing systems, researchers can gain a comprehensive understanding of the metabolic pathways, the enzymes involved, and the potential for drug-drug interactions. Furthermore, correlating metabolic data with cytotoxicity profiles in cancer cell lines can provide valuable insights into the pharmacodynamics of Rucaparib and its metabolites. This knowledge is essential for the continued development and clinical application of this important anticancer agent.

References

Application of M309 as a Biomarker for Rucaparib Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Rucaparib is an oral poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of various cancers, particularly those with BRCA mutations.[1][2] Understanding the metabolism of Rucaparib is crucial for optimizing its therapeutic efficacy and safety. Rucaparib undergoes extensive metabolism primarily through oxidation, N-demethylation, N-methylation, and glucuronidation, resulting in the formation of several metabolites.[1][3][4] Seven metabolites have been identified in plasma, urine, and feces: M309, M323, M324, M337a, M337b, M337c, and M500.[1][3][4] Among these, M324 is the most abundant, while M309 is a minor metabolite formed via N-demethylation.[3][5] This document outlines the potential application of M309 as a biomarker for Rucaparib metabolism and provides protocols for its analysis.

M309 as a Potential Biomarker

While M324 is the most prevalent metabolite, the quantification of minor metabolites like M309 could provide valuable insights into specific metabolic pathways of Rucaparib. The formation of M309 is a direct result of N-demethylation, a process that can be influenced by inter-individual variability in drug-metabolizing enzymes. Therefore, monitoring M309 levels could potentially serve as a sensitive indicator of alterations in this specific metabolic route, which might be influenced by genetic polymorphisms, drug-drug interactions, or patient-specific factors.

Current Research and Data Gaps

Currently, public domain data on the quantitative levels of M309 in patient samples and its direct correlation with Rucaparib's pharmacokinetic variability or clinical outcomes are limited. The primary focus of biomarker research for Rucaparib has been on genetic markers such as BRCA1/2 mutations and genomic loss of heterozygosity (LOH) to predict treatment response.[6][7] The biological activity of M309 is also not extensively characterized. Further research is warranted to establish a definitive role for M309 as a predictive biomarker. The protocols provided herein are based on established bioanalytical principles and methodologies for Rucaparib and its major metabolite M324, and would require specific validation for M309.

Quantitative Data Summary

Due to the limited availability of public data specifically for M309, the following tables present a summary of pharmacokinetic parameters for Rucaparib and its major metabolite M324, which can serve as a reference for future studies on M309.

Table 1: Pharmacokinetic Parameters of Rucaparib and M324 in Human Plasma

ParameterRucaparibM324
Cmax,ss (ng/mL)1940 (54% CV)-
AUC0–12 h (h⋅ng/mL)16900 (54% CV)-
Tmax,ss (h)1.9-
Apparent Clearance (L/h)15.3 to 79.2-
Plasma Protein Binding70%91%

Data from a study in patients with advanced solid tumors at the approved 600 mg BID dose.[3] CV: Coefficient of Variation

  • Data not available

Table 2: Bioanalytical Method Parameters for Rucaparib and M324

AnalyteMatrixCalibration Range (ng/mL)LLOQ (ng/mL)Precision (% CV)Accuracy (%)
RucaparibPlasma5 - 10,0005.00< 9.3± 6.2
M324Plasma1 - 10001.00< 9.3± 6.2
RucaparibUrine500 - 50,000500< 9.3± 6.2
M324Urine500 - 50,000500< 9.3± 6.2

LLOQ: Lower Limit of Quantification.[1]

Experimental Protocols

Protocol 1: Quantification of M309 in Human Plasma by LC-MS/MS (Proposed)

This protocol is a proposed method based on established techniques for Rucaparib and would require full validation according to regulatory guidelines (e.g., FDA, EMA).[8][9][10]

1. Objective: To quantify the concentration of M309 in human plasma.

2. Materials and Reagents:

  • Reference standards for M309 and a suitable stable isotope-labeled internal standard (SIL-IS).

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA).

  • Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade.

  • Water, ultrapure.

  • 96-well collection plates.

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • Vortex mix the plasma samples.

  • Pipette 50 µL of plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (concentration to be optimized).

  • Add 200 µL of ACN containing 0.1% FA to each well to precipitate proteins.

  • Vortex mix the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of ultrapure water to the supernatant.

  • Vortex mix and inject onto the LC-MS/MS system.

4. LC-MS/MS Conditions (To be optimized):

  • LC System: UPLC system (e.g., Waters Acquity, Shimadzu Nexera).

  • Column: A reverse-phase C18 column (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Gradient: A linear gradient starting with low %B, increasing to a high %B to elute the analyte, followed by a wash and re-equilibration.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for M309 and its SIL-IS need to be determined by infusion of the reference standards.

5. Method Validation: The method must be fully validated for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, stock solution)

Visualizations

Rucaparib_Metabolism Rucaparib Rucaparib M309 M309 (N-demethylation) Rucaparib->M309 CYP-mediated N-demethylation M324 M324 (Oxidation) Rucaparib->M324 CYP1A2, CYP3A Other_Metabolites Other Metabolites (M323, M337a/b/c, M500) Rucaparib->Other_Metabolites Glucuronidation Glucuronidation M324->Glucuronidation

Caption: Simplified metabolic pathway of Rucaparib.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Dilution Dilution Supernatant_Transfer->Dilution UPLC UPLC Separation (C18 Column) Dilution->UPLC MSMS MS/MS Detection (Triple Quadrupole) UPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification

References

Application Note: High-Resolution Mass Spectrometry for the Identification of M309

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of novel compounds are critical stages in drug discovery and development. High-resolution mass spectrometry (HRMS) has become an indispensable tool for these tasks, offering unparalleled accuracy and sensitivity in determining the elemental composition and structure of unknown molecules.[1] This application note provides a comprehensive overview and detailed protocols for the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) for the identification and characterization of the hypothetical small molecule drug candidate, M309. The methodologies described herein are designed to guide researchers through a systematic workflow, from initial sample preparation to final data analysis and structural elucidation.

HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide high-resolution and accurate mass measurements, which are crucial for distinguishing between isobaric interferences and determining the elemental formula of a compound.[1] This level of precision is essential for the confident identification of drug candidates and their metabolites.[2][3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data and minimizing matrix effects. The following protocol is a general guideline for the extraction of M309 from a biological matrix (e.g., plasma).

Materials:

  • Biological matrix (e.g., plasma) containing M309

  • Internal Standard (a structurally similar compound to M309, if available)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Protocol:

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a 1.5 mL centrifuge tube, add 10 µL of the internal standard solution (if used).

  • Add 300 µL of cold ACN to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex for 30 seconds.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-HRMS Analysis

The following are typical starting conditions for the analysis of a small molecule like M309. Method optimization will be required based on the specific chemical properties of M309.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes,
return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: High-Resolution Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)
Source Temperature 120°C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 350°C
Mass Range 50 - 1000 m/z
Acquisition Mode Full Scan MS and Data-Dependent MS/MS (ddMS2)
Resolution > 60,000 FWHM
Collision Energy Ramped (e.g., 10-40 eV for ddMS2)

Data Analysis and Presentation

High-resolution full scan data provides the accurate mass of the precursor ion, which is used to generate a list of potential elemental formulas. Data-dependent MS/MS provides fragmentation data that is used for structural elucidation.

Table 3: Hypothetical HRMS Data for M309

ParameterValue
Observed m/z [M+H]+ 310.1234
Calculated m/z [M+H]+ 310.1232
Mass Error (ppm) 0.64
Proposed Formula C18H15N3O2
Key MS/MS Fragments (m/z) 282.1287, 254.1338, 195.0971, 105.0704

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of M309 using LC-HRMS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (ACN) Biological_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation HRMS_Detection HRMS Detection (Full Scan & ddMS2) LC_Separation->HRMS_Detection Data_Processing Data Processing (Peak Picking, Alignment) HRMS_Detection->Data_Processing Formula_Generation Elemental Formula Generation Data_Processing->Formula_Generation Fragmentation_Analysis MS/MS Fragmentation Analysis Formula_Generation->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism M309 M309 (Parent Drug) Oxidation Oxidation (e.g., Hydroxylation) M309->Oxidation CYP450 Reduction Reduction M309->Reduction Hydrolysis Hydrolysis M309->Hydrolysis Glucuronidation Glucuronidation Oxidation->Glucuronidation UGTs Sulfation Sulfation Oxidation->Sulfation SULTs Reduction->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

References

Application Note: Chromatographic Separation and Quantification of Rucaparib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chromatographic separation and quantification of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, and its major metabolites. The described methodology is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research. The primary analytical technique discussed is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity for the analysis of these compounds in biological matrices.

Introduction

Rucaparib is a potent inhibitor of PARP enzymes and is utilized in the treatment of various cancers, including ovarian and prostate cancer.[1] The efficacy and safety of Rucaparib are influenced by its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion. In humans, Rucaparib is primarily metabolized by the cytochrome P450 enzymes CYP2D6, and to a lesser extent by CYP1A2 and CYP3A4.[2][3] This metabolic activity results in the formation of several metabolites. The major metabolite identified in plasma, urine, and feces is M324, an oxidative metabolite.[4] Other identified metabolites include M309, M323, M337a, M337b, M337c, and M500.[5] Understanding the concentrations of both the parent drug and its metabolites is crucial for a comprehensive assessment of the drug's behavior in the body.

Signaling Pathway of Rucaparib Metabolism

G Rucaparib Rucaparib CYP2D6 CYP2D6 (Primary) Rucaparib->CYP2D6 Metabolism CYP1A2 CYP1A2 (Minor) Rucaparib->CYP1A2 CYP3A4 CYP3A4 (Minor) Rucaparib->CYP3A4 Metabolites Metabolites CYP2D6->Metabolites CYP1A2->Metabolites CYP3A4->Metabolites M324 M324 (Major Oxidative Metabolite) Metabolites->M324 Other_Metabolites M309, M323, M337a, M337b, M337c, M500 (Minor Metabolites) Metabolites->Other_Metabolites

Caption: Metabolic pathway of Rucaparib.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Rucaparib and its metabolites from plasma samples.

Reagents and Materials:

  • Human plasma (or other biological matrix)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject a portion of the sample into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

  • Tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad or equivalent) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions:

The following Multiple Reaction Monitoring (MRM) transitions can be used for the quantification of Rucaparib and its major metabolite M324. The transitions for other minor metabolites would need to be optimized based on their specific structures.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Rucaparib324.1293.11003025
M324354.1323.11003528
Internal Standard- (To be determined)- (To be determined)100- (To be determined)- (To be determined)

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation ESI Electrospray Ionization (Positive Mode) Chromatographic_Separation->ESI Mass_Analysis Tandem Mass Spectrometry (MRM) ESI->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analytes Calibration_Curve->Quantification

Caption: Workflow for Rucaparib analysis.

Data Presentation

The quantitative data obtained from the UPLC-MS/MS analysis should be summarized in tables for clear comparison.

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Rucaparib~2.5324.1293.1
M324~2.1354.1323.1
Metabolite X(To be determined)(To be determined)(To be determined)
Metabolite Y(To be determined)(To be determined)(To be determined)

Table 2: Method Validation Summary

ParameterRucaparibM324
Linearity Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 11
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery (%) Consistent and reproducibleConsistent and reproducible
Matrix Effect Minimal and compensated by ISMinimal and compensated by IS

Conclusion

The UPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the simultaneous separation and quantification of Rucaparib and its major metabolite, M324, in biological matrices. The provided protocols for sample preparation and analysis, along with the structured data presentation, offer a comprehensive guide for researchers in the fields of pharmacology and drug development. This methodology can be adapted and extended to include other minor metabolites of Rucaparib to gain a more complete understanding of its metabolic fate.

References

Troubleshooting & Optimization

Technical Support Center: Detection of Rucaparib and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the detection of low levels of Rucaparib and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of Rucaparib?

Rucaparib is primarily metabolized in the liver through two main pathways: oxidation and N-demethylation. The oxidative metabolism is mediated by several cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4. The resulting metabolites can then undergo further conjugation reactions, such as glucuronidation, to facilitate their excretion.

Q2: We are observing high background noise in our LC-MS/MS analysis. What are the potential causes and solutions?

High background noise can originate from multiple sources in an LC-MS/MS workflow. Common causes include contaminated solvents or reagents, suboptimal chromatographic separation, or matrix effects from the biological sample.

Troubleshooting Steps:

  • Solvent and Reagent Purity: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). Prepare fresh solutions to minimize degradation products.

  • Chromatographic Optimization: Adjust the gradient elution profile to better separate the analyte of interest from interfering matrix components.

  • Sample Preparation: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the biological matrix.

  • Mass Spectrometer Cleaning: If the noise persists, consider cleaning the ion source and other components of the mass spectrometer as per the manufacturer's instructions.

Q3: Why are we seeing poor peak shape for our Rucaparib metabolite standard?

Poor peak shape, such as tailing or fronting, can be indicative of several issues within the liquid chromatography system.

Troubleshooting Steps:

  • Column Overloading: Reduce the injection volume or the concentration of the standard.

  • Incompatible Solvent: Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion.

  • Column Degradation: The analytical column may be nearing the end of its lifespan. Replace the column if other troubleshooting steps fail.

  • pH of Mobile Phase: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the pH to optimize peak shape.

Troubleshooting Guide

Issue: Low Signal Intensity or Inability to Detect Low Levels of a Rucaparib Metabolite

This is a common challenge, especially when dealing with low-abundance metabolites. The following steps can help to improve signal intensity and achieve the desired limit of detection (LOD) or limit of quantification (LOQ).

Potential Cause Troubleshooting Action Expected Outcome
Suboptimal Ionization Optimize the ion source parameters on the mass spectrometer. This includes adjusting the spray voltage, gas flows (nebulizer and drying gas), and source temperature.Increased ion generation and a stronger signal for the analyte.
Inefficient Sample Extraction Evaluate and optimize the sample preparation method. Compare different techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction to find the one with the highest recovery for the target metabolite.Higher recovery of the metabolite from the biological matrix, leading to a more concentrated sample for analysis.
Matrix Effects Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common issue in bioanalysis. Diluting the sample or using a more effective sample clean-up method can mitigate these effects. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.Reduced signal suppression or enhancement, leading to more accurate and reproducible quantification.
Poor Chromatographic Focusing Optimize the initial mobile phase composition and the injection solvent to ensure the analyte is focused at the head of the analytical column at the start of the gradient.Sharper peaks, which result in a better signal-to-noise ratio.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Rucaparib Metabolite Detection

This protocol provides a starting point for developing a sensitive LC-MS/MS method for the detection of Rucaparib metabolites. Optimization will be required for specific metabolites and matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

  • Load the pre-treated plasma or urine sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte of interest with a stronger organic solvent, often containing a small amount of acid or base to disrupt the interaction with the sorbent.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient might start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

3. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Rucaparib and its metabolites.

  • Scan Type: Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification due to its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each metabolite by infusing a pure standard.

Visualizations

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Biological_Matrix Biological Matrix (Plasma, Urine) Protein_Precipitation Protein Precipitation Biological_Matrix->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Mass_Analyzer Mass Analyzer (MRM) ESI->Mass_Analyzer Data_Acquisition Data Acquisition Mass_Analyzer->Data_Acquisition

Caption: A typical experimental workflow for the detection of Rucaparib metabolites.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Rucaparib Rucaparib Oxidation Oxidation (CYP2D6, CYP1A2, CYP3A4) Rucaparib->Oxidation N_Demethylation N-Demethylation Rucaparib->N_Demethylation Glucuronidation Glucuronidation Oxidation->Glucuronidation N_Demethylation->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: A simplified diagram of the primary metabolic pathways of Rucaparib.

Optimizing mass spectrometry parameters for M309

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometry (MS) parameters for the analysis of M309, a novel small molecule drug candidate.

M309 Properties for Mass Spectrometry:

  • Molecular Weight: 309.4 g/mol

  • Chemical Formula: C18H23N3O2

  • Expected Ionization: Due to its chemical structure, M309 is expected to ionize efficiently in positive ion mode Electrospray Ionization (ESI), primarily forming a protonated molecule [M+H]+.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial ESI-MS parameters for M309 analysis?

A1: For initial screening and method development, the following parameters are a good starting point. These should be optimized for your specific instrument and experimental conditions.

ParameterRecommended Starting ValueNotes
Ionization Mode Positive Electrospray Ionization (ESI+)M309 contains functional groups amenable to protonation.
Capillary Voltage 3.5 - 4.5 kVThis can significantly impact ionization efficiency and should be optimized.[1][2]
Nebulizer Gas (Nitrogen) 35 - 50 psiAids in droplet formation.[3]
Drying Gas Flow (Nitrogen) 8 - 12 L/minAssists in desolvation of the ESI droplets.[1][3]
Drying Gas Temperature 300 - 350 °CHigher temperatures can improve desolvation but may also cause in-source fragmentation.[3][4]
Scan Range m/z 100 - 500This range will cover the expected precursor ion and potential adducts or fragments.

Q2: What is the expected precursor ion for M309?

A2: The primary expected precursor ion for M309 in positive ESI mode is the protonated molecule, [M+H]+, at an m/z of approximately 310.4. Depending on the mobile phase and sample matrix, you may also observe adducts such as [M+Na]+ (m/z 332.4) or [M+K]+ (m/z 348.4).

Q3: How can I improve the signal intensity of M309?

A3: Low signal intensity is a common issue in mass spectrometry.[5] If you are experiencing a weak signal for M309, consider the following:

  • Optimize Sample Concentration: Ensure your sample is not too dilute, but also be aware that overly concentrated samples can lead to ion suppression.[5]

  • Tune Ion Source Parameters: Systematically adjust the capillary voltage, nebulizer pressure, and drying gas flow and temperature to find the optimal settings for M309.[6]

  • Mobile Phase Composition: The choice of solvent and additives can greatly influence ionization efficiency. For ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferred.[1] Using a volatile acidic modifier, such as 0.1% formic acid, can improve protonation and enhance the signal in positive ion mode.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with M309.

Problem: Poor or No M309 Signal

If you are unable to detect a signal for M309 or the intensity is very low, follow this troubleshooting workflow.

PoorSignal_Troubleshooting start Start: Poor or No M309 Signal check_instrument Is the mass spectrometer tuned and calibrated? start->check_instrument tune_calibrate Action: Perform tuning and calibration according to manufacturer's guidelines. check_instrument->tune_calibrate No check_infusion Are you performing direct infusion or LC-MS? check_instrument->check_infusion Yes tune_calibrate->check_infusion infusion_path Check infusion line for clogs or leaks. Verify sample concentration. check_infusion->infusion_path Infusion lc_path Check LC system for leaks, pressure issues, or column problems. check_infusion->lc_path LC-MS optimize_source Action: Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature). infusion_path->optimize_source lc_path->optimize_source check_mobile_phase Is the mobile phase appropriate for ESI+? (e.g., contains 0.1% formic acid) optimize_source->check_mobile_phase adjust_mobile_phase Action: Modify mobile phase. Add 0.1% formic acid. check_mobile_phase->adjust_mobile_phase No check_sample_prep Review sample preparation. Are there potential matrix effects? check_mobile_phase->check_sample_prep Yes adjust_mobile_phase->check_sample_prep improve_sample_prep Action: Improve sample cleanup (e.g., use SPE) or dilute the sample. check_sample_prep->improve_sample_prep Yes end End: Signal should be improved. check_sample_prep->end No improve_sample_prep->end

Troubleshooting workflow for poor or no M309 signal.
Problem: In-source Fragmentation of M309

Symptom: The abundance of the precursor ion [M+H]+ at m/z 310.4 is lower than expected, and there are significant fragment ions present in the MS1 spectrum.

Cause: In-source fragmentation occurs when the analyte fragments within the ion source before reaching the mass analyzer.[4][7] This can be caused by excessive energy being applied to the ions.

Solutions:

  • Reduce Fragmentor/Cone Voltage: This is often the primary cause of in-source fragmentation.[8] Systematically lower this voltage to find a balance between ion transmission and fragmentation.

  • Lower Ion Source Temperature: High temperatures can lead to thermal degradation of the analyte.[4] Try reducing the drying gas temperature in 25 °C increments.

  • Optimize Nebulizer and Sheath Gas: While less common, very high gas flow rates can sometimes contribute to fragmentation.

Problem: High Background Noise or Interfering Peaks

Symptom: The baseline of your chromatogram or spectrum is high and noisy, or there are numerous peaks that are not related to M309.

Cause: Contamination is a frequent issue in mass spectrometry and can originate from various sources including the sample, mobile phase, or the LC-MS system itself.[9]

Solutions:

  • Run a Blank Injection: Inject a solvent blank (e.g., your initial mobile phase) to determine if the contamination is coming from the system.

  • Check Solvents and Additives: Ensure that you are using high-purity, LC-MS grade solvents and fresh additives.

  • Improve Sample Preparation: Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization of the analyte, can be a significant problem.[10] Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.

  • Clean the Ion Source: Contaminants can build up in the ion source over time, leading to high background noise.[9] Follow the manufacturer's procedure for cleaning the ion source.

Experimental Protocols

Protocol: Initial Optimization of M309 Parameters by Direct Infusion

This protocol describes how to find the optimal ion source parameters for M309 using direct infusion.

Objective: To determine the ESI source parameters that yield the highest and most stable signal for the M309 precursor ion ([M+H]+ at m/z 310.4).

Materials:

  • M309 standard (1 mg/mL in methanol)

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid

  • Syringe pump

  • Mass spectrometer with an ESI source

Procedure:

  • Prepare Infusion Solution: Prepare a 1 µg/mL solution of M309 in 50:50 methanol:water with 0.1% formic acid.

  • Set up Infusion:

    • Load the M309 solution into a syringe.

    • Place the syringe in the syringe pump and connect it to the mass spectrometer's ESI source.

    • Set the syringe pump to a flow rate appropriate for your ESI source (e.g., 5-10 µL/min).

  • Initial MS Settings:

    • Set the mass spectrometer to positive ion ESI mode.

    • Set the scan range to m/z 100-500.

    • Use the initial parameters from the FAQ section as a starting point.

  • Optimization Workflow:

    • Begin the infusion and allow the signal to stabilize.

    • Monitor the ion intensity for m/z 310.4.

    • Vary one parameter at a time while keeping others constant. For example:

      • Adjust the capillary voltage in 0.5 kV increments.

      • Adjust the drying gas temperature in 25 °C increments.

      • Adjust the nebulizer pressure in 5 psi increments.

    • Record the parameter settings that result in the maximum signal intensity for m/z 310.4.

  • Finalize Parameters: Once the optimal settings for each parameter have been determined, perform a final infusion with the combined optimal parameters to confirm the improved signal.

Optimization_Workflow start Start: Prepare 1 µg/mL M309 Infusion Solution setup Set up direct infusion with syringe pump (5-10 µL/min) start->setup initial_ms Set initial MS parameters (ESI+, m/z 100-500) setup->initial_ms stabilize Infuse and allow signal for m/z 310.4 to stabilize initial_ms->stabilize optimize_voltage Optimize Capillary Voltage stabilize->optimize_voltage optimize_temp Optimize Drying Gas Temperature optimize_voltage->optimize_temp Set to optimal value optimize_gas Optimize Nebulizer/Drying Gas Flow optimize_temp->optimize_gas Set to optimal value record Record optimal settings optimize_gas->record Set to optimal value end End: Finalize optimized parameters record->end

Workflow for M309 direct infusion optimization.

References

Overcoming matrix effects in M309 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of M309, with a focus on mitigating matrix effects in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect M309 quantification?

A1: In the context of liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (M309). These components can include proteins, salts, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of M309 in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3][4][5] This interference can compromise the accuracy, precision, and sensitivity of the quantification.[2][4][6] Ion suppression, a decrease in the analyte's signal, is the more common phenomenon.[3][7]

Q2: What are the primary causes of matrix effects in plasma or serum samples?

A2: Phospholipids are a major contributor to matrix effects, particularly ion suppression, in the analysis of samples from biological tissues or plasma.[7] These molecules are abundant in cell membranes and can co-extract with the analyte of interest during sample preparation. They often elute from the HPLC column in the same timeframe as the target analytes, leading to competition for ionization and a reduced signal for M309. Other endogenous components like salts and metabolites, as well as exogenous substances like dosing vehicles, can also contribute to matrix effects.[2][8]

Q3: How can I assess the presence and magnitude of matrix effects in my M309 assay?

A3: There are two primary methods for evaluating matrix effects:

  • Qualitative Assessment (Post-Column Infusion): In this method, a solution of M309 is continuously infused into the mass spectrometer after the analytical column.[3][9] A blank, extracted matrix sample is then injected.[9] Any dip or rise in the baseline signal for M309 indicates regions of ion suppression or enhancement, respectively.[3][9]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[8] It involves comparing the peak area of M309 in a solution spiked into a pre-extracted blank matrix to the peak area of M309 in a neat solution at the same concentration.[3][8] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[8] According to FDA guidance, the matrix effect should be evaluated in at least six different sources of the biological matrix.[10]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help compensate for matrix effects?

A4: A stable isotope-labeled internal standard is a version of the analyte (M309) where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). A SIL-IS is considered the best choice for an internal standard because it has nearly identical chemical and physical properties to the analyte.[11][12][13] It will co-elute with M309 and experience the same degree of ion suppression or enhancement.[1][7] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1][13]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in M309 quantification.

Possible Cause: Significant and variable matrix effects between different sample lots.

Troubleshooting Steps:

  • Quantify Matrix Effects: Perform a quantitative assessment of matrix effects using the post-extraction spike method with at least six different lots of the biological matrix as recommended by the FDA.[10]

  • Optimize Sample Preparation: If significant variability is observed, enhance the sample cleanup procedure. The goal is to remove interfering endogenous components before LC-MS analysis.[7] Consider the following techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds and concentrating the analyte.[14]

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract M309 while leaving many matrix components behind.[7]

    • Phospholipid Removal Plates/Cartridges: Products like HybridSPE® are specifically designed to remove phospholipids, a major source of ion suppression.[15]

  • Chromatographic Separation: Modify the LC method to chromatographically separate M309 from the regions of significant ion suppression.[2] This can be achieved by altering the mobile phase composition, gradient profile, or using a different column chemistry.

  • Implement a SIL-IS: If not already in use, incorporating a SIL-IS of M309 is highly recommended to compensate for unavoidable matrix effects.[1][13]

Issue 2: Low signal intensity and poor sensitivity for M309.

Possible Cause: Severe ion suppression.

Troubleshooting Steps:

  • Identify Ion Suppression Zones: Use the post-column infusion technique to identify the retention times where significant ion suppression occurs.[3][9]

  • Adjust Chromatography: Ensure that the M309 peak does not elute within these suppression zones.[9] Adjusting the chromatographic method to move the M309 peak to a "cleaner" region of the chromatogram can significantly improve signal intensity.

  • Enhance Sample Cleanup: As detailed in Issue 1, a more rigorous sample preparation method will reduce the concentration of interfering components reaching the ion source.[7] Techniques specifically targeting phospholipid removal are often very effective.[14][16]

  • Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[6][17] However, this approach may not be feasible if the M309 concentration is already low.

  • Check for Metal Adsorption: For certain analytes, interaction with metal surfaces in the HPLC column can cause signal loss and ion suppression.[18] Consider using a metal-free or PEEK-lined column if M309 has chelating properties.[18]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for M309 in the intended biological matrix.

Methodology:

  • Prepare Solutions:

    • Neat Solution (A): Prepare a solution of M309 in the final mobile phase composition at a known concentration (e.g., low and high QC levels).

    • Blank Matrix Extract (B): Process at least six different lots of blank biological matrix using the established sample preparation method.

    • Post-Extraction Spiked Sample (C): Spike the M309 neat solution into the blank matrix extracts (B) to achieve the same final concentration as the neat solution (A).

  • LC-MS Analysis: Inject and analyze solutions A and C using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area of M309 in C) / (Peak Area of M309 in A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The % Matrix Effect = (1 - MF) * 100

  • Calculate IS-Normalized MF (if using a SIL-IS):

    • MF = ( (Peak Area of M309 in C) / (Peak Area of SIL-IS in C) ) / ( (Peak Area of M309 in A) / (Peak Area of SIL-IS in A) )

    • An IS-normalized MF close to 1 indicates that the SIL-IS is effectively compensating for the matrix effect.[8]

Protocol 2: Phospholipid Removal using a Pass-Through SPE Plate

Objective: To reduce matrix effects by removing phospholipids from plasma samples.

Methodology:

  • Sample Pre-treatment: Precipitate proteins by adding an appropriate volume of organic solvent (e.g., acetonitrile or methanol) containing the SIL-IS to the plasma sample. Vortex to mix.

  • Load Sample: Load the supernatant from the protein precipitation step onto the phospholipid removal plate (e.g., Ostro, HybridSPE).

  • Elute: Apply a vacuum or positive pressure to pass the sample through the sorbent. The phospholipids are retained by the sorbent, while M309 and the SIL-IS pass through.

  • Collect Filtrate: Collect the filtrate for LC-MS/MS analysis. The collected sample is significantly cleaner, with reduced phospholipid content.[16]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for M309 Quantification

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Precision (%CV)Throughput
Protein Precipitation95 ± 5-45 ± 15< 10High
Liquid-Liquid Extraction80 ± 8-20 ± 10< 8Medium
Solid-Phase Extraction90 ± 6-10 ± 5< 5Low
Phospholipid Removal Plate92 ± 5-8 ± 4< 5High

Table 2: Matrix Factor (MF) of M309 in Different Lots of Human Plasma

Plasma LotM309 Peak Area (Neat)M309 Peak Area (Post-Spike)Matrix Factor% Matrix Effect
1550,000330,0000.60-40%
2545,000300,0000.55-45%
3552,000359,0000.65-35%
4548,000285,0000.52-48%
5555,000316,0000.57-43%
6549,000346,0000.63-37%
Average 550,000 322,667 0.59 -41%
%CV 0.7% 8.9% 8.9% 11.2%

Visualizations

Matrix_Effect_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection BiologicalSample Biological Sample (Plasma, Serum) Extraction Extraction (PPT, LLE, SPE) BiologicalSample->Extraction Extract Sample Extract Extraction->Extract LC_Column LC Column Extract->LC_Column IonSource Ion Source LC_Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector M309 M309 M309->IonSource Analyte Ionization Phospholipids Phospholipids Phospholipids->IonSource Ion Suppression Salts Salts Salts->IonSource Ion Suppression Metabolites Metabolites Metabolites->IonSource Ion Suppression/ Enhancement

Caption: Workflow illustrating how endogenous matrix components can interfere with the ionization of the target analyte (M309) in an LC-MS system.

Troubleshooting_Logic Start Inaccurate or Irreproducible Results AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Significant Is Matrix Effect >15%? AssessME->ME_Significant CheckIS Is a SIL-IS Used? ImplementIS Implement SIL-IS CheckIS->ImplementIS No Revalidate Re-evaluate & Validate CheckIS->Revalidate Yes ME_Significant->CheckIS No OptimizeSP Optimize Sample Prep (SPE, PLR) ME_Significant->OptimizeSP Yes OptimizeLC Optimize Chromatography OptimizeSP->OptimizeLC OptimizeLC->CheckIS ImplementIS->Revalidate End Robust Method Revalidate->End

Caption: A logical troubleshooting workflow for addressing matrix effect-related issues in M309 quantification.

References

Technical Support Center: Enhancing Analytical Sensitivity for Minor Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the sensitivity of your analytical methods for detecting and quantifying minor metabolites.

Frequently Asked Questions (FAQs)

Q1: My signal-to-noise ratio for low-abundance metabolites is poor. What are the first things I should check?

A: A low signal-to-noise (S/N) ratio is a common challenge. Begin by troubleshooting the following areas:

  • Sample Preparation: Inadequate sample preparation can introduce contaminants that suppress ionization or mask your analytes of interest. Review your extraction solvent and quenching procedure to ensure they are optimal for your target metabolites. A rapid water rinse of adherent cells before quenching can reduce ion suppression and increase the signal for many metabolites.[1]

  • LC-MS System Cleanliness: A contaminated system can be a significant source of background noise. Ensure the spray shield, capillary, and cone are clean. Run system suitability tests with known standards to verify performance.

  • Mobile Phase Quality: Use high-purity solvents and additives (e.g., LC-MS grade). Contaminants in the mobile phase can increase background noise and form adducts with your target analytes.

Q2: I'm not detecting my target metabolite at all. What could be the issue?

A: Complete signal loss can be frustrating. Consider these potential causes:

  • Metabolite Instability: Your metabolite of interest may be degrading during sample preparation or storage. Ensure your quenching is rapid and effective, for instance, by using liquid nitrogen.[1] Store extracts at low temperatures (e.g., -80°C) to maintain integrity.[2]

  • Suboptimal Ionization: The chosen ionization mode (positive or negative) and source parameters may not be suitable for your metabolite. Experiment with both modes and optimize source settings like voltage, gas flow, and temperature.[3] Heated electrospray ionization (ESI) can often provide a better signal compared to unheated ESI.[4]

  • Incorrect Mass Spectrometry Settings: Verify that the mass spectrometer is set to monitor the correct mass-to-charge ratio (m/z) for your metabolite, including potential adducts. For targeted analysis, ensure the precursor and product ion transitions in your Multiple Reaction Monitoring (MRM) method are optimized.[5][6]

Q3: How can I improve the recovery of my metabolites during sample extraction?

A: Maximizing metabolite recovery is crucial for sensitive detection. Here are some strategies:

  • Solvent Selection: The choice of extraction solvent is critical. A 9:1 methanol:chloroform mixture has been shown to provide superior performance for metabolite recovery compared to acetonitrile, ethanol, or methanol alone.[1]

  • Extraction Technique: Advanced extraction techniques like ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), or supercritical fluid extraction (SFE) can improve efficiency and reduce extraction times.[7][8]

  • Multiple Extraction Steps: Performing a second or even third extraction of the sample pellet with fresh solvent can increase the recovery of metabolites that were not fully extracted in the first step.[8]

Troubleshooting Guides

Issue 1: High Background Noise in LC-MS Analysis

High background noise can obscure the peaks of low-abundance metabolites. Follow this guide to diagnose and resolve the issue.

Troubleshooting Workflow:

start High Background Noise Detected check_blanks Analyze System Blanks (Solvent Injections) start->check_blanks noise_in_blanks Is Noise Present in Blanks? check_blanks->noise_in_blanks contam_source Identify Contamination Source noise_in_blanks->contam_source Yes no_noise_in_blanks Noise is Sample-Related noise_in_blanks->no_noise_in_blanks No clean_system Clean LC-MS System (Source, Column) contam_source->clean_system prep_new_mobile_phase Prepare Fresh Mobile Phase with High-Purity Solvents contam_source->prep_new_mobile_phase sample_cleanup Optimize Sample Cleanup (e.g., SPE) no_noise_in_blanks->sample_cleanup rerun_blanks Re-analyze Blanks clean_system->rerun_blanks prep_new_mobile_phase->rerun_blanks noise_persists Noise Persists? rerun_blanks->noise_persists resolved Issue Resolved noise_persists->resolved No contact_support Contact Instrument Support noise_persists->contact_support Yes sample_cleanup->resolved

Caption: Troubleshooting workflow for high background noise.

Issue 2: Poor Chromatographic Peak Shape for Polar Metabolites

Poor peak shape (e.g., tailing, fronting, or broad peaks) compromises sensitivity and resolution. This is a common issue for highly polar minor metabolites.

Troubleshooting Workflow:

start Poor Peak Shape for Polar Metabolites check_column Evaluate LC Column Choice start->check_column is_hilic Are you using a HILIC column? check_column->is_hilic use_hilic Consider HILIC for Highly Polar Metabolites is_hilic->use_hilic No optimize_mobile_phase Optimize Mobile Phase is_hilic->optimize_mobile_phase Yes use_hilic->optimize_mobile_phase adjust_ph Adjust pH to Match Analyte pKa optimize_mobile_phase->adjust_ph adjust_gradient Modify Gradient Profile (Slope, Time) optimize_mobile_phase->adjust_gradient check_injection_solvent Check Injection Solvent adjust_ph->check_injection_solvent adjust_gradient->check_injection_solvent is_compatible Is Injection Solvent Compatible with Mobile Phase? check_injection_solvent->is_compatible reformulate_solvent Reformulate Injection Solvent to be Weaker than Mobile Phase is_compatible->reformulate_solvent No resolved Peak Shape Improved is_compatible->resolved Yes reformulate_solvent->resolved contact_support Consult Chromatography Specialist resolved->contact_support If further improvement needed

Caption: Troubleshooting workflow for poor peak shape.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation method can significantly impact metabolite detection. The table below summarizes a comparison of different quenching and extraction methods for adherent mammalian cells.

MethodKey StepsTotal Features DetectedAverage RSD (without internal standards)
Proposed Method Water rinse, Liquid Nitrogen quench, single extraction with 9:1 Methanol:Chloroform.[1]452[1]11%[1]
80% Methanol No rinse, -80°C 8:2 Methanol:Water quench, 3 extraction cycles, dried with N₂, reconstituted.[1]237[1]Not Reported
B-MCT PBS rinse, 4°C 2:1 Methanol:Chloroform:Tricine quench, 2 extraction cycles, heat, dry with N₂, reconstituted.[1]Not ReportedNot Reported

Experimental Protocols

Protocol 1: Optimized Sample Preparation for Adherent Mammalian Cells

This protocol is designed to enhance sensitivity by reducing ion suppression and preserving metabolite integrity.[1]

  • Rinsing: Rapidly rinse the adherent cells with water to remove components that cause electrospray ionization suppression.

  • Quenching: Immediately add liquid nitrogen directly to the culture dish to rapidly halt metabolism. Samples can be stored at -80°C for at least 7 days before extraction.

  • Extraction: Perform a single, rapid (~1 minute) extraction using a 9:1 methanol:chloroform solvent mixture.

  • Preparation for Injection: The resulting extract can be directly analyzed or stored at 4°C for up to 8 hours or -80°C for up to 7 days.

Protocol 2: General LC-MS/MS Compound Optimization

This protocol outlines the steps for optimizing the detection of a specific metabolite on a tandem mass spectrometer.[5][6]

  • Standard Dilution: Prepare a dilution series of the chemical standard for your target metabolite.

  • Parent Ion Optimization: Infuse a standard solution into the mass spectrometer to determine the optimal precursor ion (parent ion) and optimize ionization source parameters (e.g., capillary voltage, gas flow).

  • Fragment Ion Optimization: Perform a product ion scan by fragmenting the selected parent ion at various collision energies to identify the most abundant and specific fragment ions (daughter ions).

  • MRM Method Creation: Create a Multiple Reaction Monitoring (MRM) method using the optimized parent ion and the selected daughter ions with their corresponding optimal collision energies.

  • Chromatography Optimization: Inject the standard onto your LC system and optimize the chromatographic conditions (e.g., gradient, flow rate, column temperature) to achieve good peak shape and separation from other compounds.

  • Verification: Run a calibration curve with the optimized method to verify linearity and sensitivity.

Visualization of Key Concepts

General Metabolomics Workflow

The following diagram illustrates the typical steps involved in a metabolomics experiment, from sample collection to data analysis.

sample_prep 1. Sample Preparation (Quenching, Extraction) separation 2. Chromatographic Separation (LC or GC) sample_prep->separation ionization 3. Ionization (e.g., ESI, APCI) separation->ionization mass_analysis 4. Mass Analysis (e.g., TOF, Orbitrap, QqQ) ionization->mass_analysis detection 5. Detection mass_analysis->detection data_processing 6. Data Processing (Peak Picking, Alignment) detection->data_processing statistical_analysis 7. Statistical Analysis data_processing->statistical_analysis metabolite_id 8. Metabolite Identification statistical_analysis->metabolite_id

Caption: A typical workflow for a metabolomics study.

References

Technical Support Center: Rucaparib Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Rucaparib and its metabolites.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during the analysis of Rucaparib and its metabolites, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing or Fronting) for Rucaparib or its Metabolites

  • Question: My chromatogram shows significant peak tailing for Rucaparib. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for basic compounds like Rucaparib is a common issue in reversed-phase chromatography. Here are the likely causes and solutions:

    • Secondary Interactions with Residual Silanols: The stationary phase of your C18 column may have residual free silanol groups that interact with the basic amine functional groups of Rucaparib, causing tailing.

      • Solution:

        • Use a Low-Ionic-Strength Acidic Mobile Phase Modifier: Incorporate a small percentage (0.1%) of formic acid or acetic acid into your mobile phase. This will protonate the silanol groups, minimizing secondary interactions.

        • Employ an End-capped Column: Ensure you are using a high-quality, end-capped C18 column specifically designed for the analysis of basic compounds.

        • Consider a Different Stationary Phase: If tailing persists, explore alternative stationary phases such as those with embedded polar groups.

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

      • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

    • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

      • Solution:

        • Implement a Guard Column: Use a guard column to protect your analytical column from contaminants.

        • Wash the Column: Flush the column with a strong solvent to remove potential contaminants.

        • Replace the Column: If the problem persists after washing, the column may be irreversibly damaged and should be replaced.

Issue 2: Inconsistent or Low Recovery of Rucaparib and its Metabolites

  • Question: I am experiencing low and variable recovery for Rucaparib and its major metabolite, M324, during sample preparation. What could be the cause?

  • Answer: Low and inconsistent recovery can stem from several factors related to your sample preparation method.

    • Inefficient Protein Precipitation: If using protein precipitation, the choice of solvent and the ratio of solvent to sample are critical.

      • Solution:

        • Optimize the Precipitating Solvent: Acetonitrile is commonly used for Rucaparib. Ensure you are using a sufficient volume, typically a 3:1 ratio of acetonitrile to plasma, to ensure complete protein precipitation.[1]

        • Vortex Thoroughly and Centrifuge at High Speed: Ensure complete mixing of the plasma and precipitation solvent. Centrifugation at high speeds (e.g., 13,000 x g) is necessary to effectively pellet the precipitated proteins.[1]

    • Suboptimal Liquid-Liquid Extraction (LLE): The choice of extraction solvent and pH are crucial for efficient LLE.

      • Solution:

        • Select an Appropriate Solvent: A moderately polar, water-immiscible organic solvent is a good starting point.

        • Adjust the pH: Since Rucaparib is a basic compound, adjusting the pH of the aqueous phase to be more basic will ensure it is in its neutral form, facilitating its extraction into the organic phase.

    • Analyte Adsorption: Rucaparib and its metabolites may adsorb to the surfaces of collection tubes, pipette tips, or vials.

      • Solution:

        • Use Low-adsorption Labware: Employ polypropylene or silanized glassware to minimize adsorption.

        • Optimize Sample pH: Adjusting the pH of the sample can sometimes reduce adsorption.

Issue 3: Matrix Effects - Ion Suppression or Enhancement

  • Question: I suspect matrix effects are impacting the accuracy of my Rucaparib quantification. How can I confirm this and mitigate the issue?

  • Answer: Matrix effects, where co-eluting endogenous components from the biological matrix affect the ionization of the analyte, are a common challenge in LC-MS/MS.

    • Confirmation of Matrix Effects:

      • Post-Column Infusion: Infuse a constant flow of a standard solution of Rucaparib and its metabolites into the mass spectrometer after the analytical column. Inject an extracted blank matrix sample. A dip or rise in the baseline at the retention time of your analytes indicates ion suppression or enhancement, respectively.

      • Post-Extraction Spike: Compare the peak area of an analyte spiked into an extracted blank matrix with the peak area of the same analyte in a neat solution. A significant difference indicates a matrix effect.

    • Mitigation Strategies:

      • Improve Sample Cleanup: More effective sample preparation to remove interfering matrix components is the best approach. Consider switching from protein precipitation to a more selective method like LLE or solid-phase extraction (SPE).

      • Optimize Chromatography: Adjust your chromatographic conditions to separate the analytes from the interfering matrix components. This may involve changing the mobile phase gradient, using a different column, or modifying the flow rate.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., deuterium-labeled Rucaparib) will co-elute with the analyte and experience similar matrix effects, thereby compensating for variations in ionization and improving the accuracy of quantification. Deuterated Rucaparib (d7-Rucaparib) has been successfully used as an internal standard.

Issue 4: Analyte Instability

  • Question: I am concerned about the stability of Rucaparib and its metabolites in my samples. How should I handle and store my samples to ensure their integrity?

  • Answer: Analyte stability is crucial for accurate bioanalysis.

    • Sample Handling and Storage:

      • Anticoagulant Choice: Use an appropriate anticoagulant for plasma collection.

      • pH Adjustment: The stability of certain drug metabolites can be pH-dependent.

      • Storage Temperature: Plasma samples should be stored at -80°C for long-term stability.[1]

    • Stability Assessment: It is essential to perform stability studies as part of your method validation.

      • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).[2]

      • Short-Term (Bench-Top) Stability: Evaluate the stability of the analytes in the matrix at room temperature for a duration that mimics the sample processing time.[2]

      • Long-Term Stability: Confirm stability at the intended storage temperature over the expected duration of the study.[2]

      • Autosampler Stability: Check for degradation of the processed samples in the autosampler over the duration of the analytical run.[2]

Frequently Asked Questions (FAQs)

Q1: What is the major metabolite of Rucaparib and is it active? A1: The major metabolite of Rucaparib is M324, which is an inactive carboxylic acid metabolite formed through oxidation.[3] Unchanged Rucaparib and M324 are the primary drug-related components found in plasma, urine, and feces.

Q2: Which enzymes are primarily responsible for Rucaparib metabolism? A2: Rucaparib is primarily metabolized by the cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP1A2 and CYP3A4.[4]

Q3: What are the recommended sample preparation techniques for Rucaparib and its metabolites from plasma? A3: The most commonly used techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation: This is a simple and rapid method. Acetonitrile is often used as the precipitation solvent.[1]

  • Liquid-Liquid Extraction: This method can provide a cleaner extract, reducing matrix effects.

Q4: What type of internal standard is recommended for the quantification of Rucaparib? A4: A stable isotope-labeled internal standard (SIL-IS), such as deuterium-labeled Rucaparib (e.g., d7-Rucaparib or d3-Rucaparib), is highly recommended. A SIL-IS has a similar chemical structure and chromatographic behavior to the analyte, which helps to correct for variability in extraction, matrix effects, and instrument response.

Q5: What are the typical LC-MS/MS parameters for Rucaparib analysis? A5:

  • Chromatography: Reversed-phase chromatography using a C18 column is common. A mobile phase consisting of an aqueous component with a formic acid modifier (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically used.[1]

  • Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is used. Quantification is performed using multiple reaction monitoring (MRM). The MRM transition for Rucaparib is typically m/z 324.1 → 293.1.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Rucaparib Analysis

ParameterProtein Precipitation (PPT) with AcetonitrileLiquid-Liquid Extraction (LLE)
Principle Removal of proteins by precipitation with an organic solvent.Partitioning of the analyte between two immiscible liquid phases.
Typical Recovery >96%[2]Generally high, but can be more variable depending on the solvent and pH.
Matrix Effect Can be significant due to less selective cleanup.Generally lower than PPT, resulting in a cleaner extract.
Speed and Simplicity Fast and simple to perform.More time-consuming and complex than PPT.
Recommendation Suitable for high-throughput analysis, but requires careful monitoring of matrix effects.Recommended when cleaner samples are needed to minimize matrix effects.

Table 2: Summary of a Validated UPLC-MS/MS Method for Rucaparib in Rat Plasma [1][2]

ParameterValue
Linear Range 2.0–500 ng/mL
Lower Limit of Quantification (LLOQ) 2.0 ng/mL
Intra-day Precision (RSD%) < 7.1%
Inter-day Precision (RSD%) < 7.1%
Accuracy (RE%) -1.2% to 10.9%
Extraction Recovery > 96.1%
Matrix Effect 89.8%–99.7%

Experimental Protocols

Detailed Methodology for Rucaparib Quantification in Plasma using UPLC-MS/MS

This protocol is based on a validated method for the analysis of Rucaparib in rat plasma.[1][2]

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Rucaparib (1.0 mg/mL) in methanol.

  • Prepare working solutions by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

  • Prepare a working solution of the internal standard (IS) in methanol.

2. Preparation of Calibration Curve and QC Samples:

  • Prepare calibration standards by spiking blank plasma with the appropriate Rucaparib working solutions. A typical concentration range is 2.0–500 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations in blank plasma.

3. Sample Processing (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the IS working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture thoroughly for at least 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-1.0 min: 10% to 90% B (linear gradient)

    • 1.0-1.4 min: 90% B

    • 1.4-1.5 min: 90% to 10% B (linear gradient)

    • 1.5-2.0 min: 10% B

  • Injection Volume: 2.0 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Rucaparib: m/z 324.0 → 293.0

    • Internal Standard (Fuzuloparib example): m/z 472.8 → 281.0

5. Data Analysis:

  • Quantify Rucaparib concentrations by calculating the peak area ratio of the analyte to the IS.

  • Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

  • Determine the concentrations of the unknown samples and QCs from the calibration curve using a weighted linear regression model.

Mandatory Visualizations

Rucaparib_Metabolism cluster_cyp CYP450 Enzymes Rucaparib Rucaparib M324 M324 (inactive carboxylic acid) Rucaparib->M324 Oxidation N_demethylation_metabolite N-demethylation Metabolite Rucaparib->N_demethylation_metabolite N-demethylation N_methylation_metabolite N-methylation Metabolite Rucaparib->N_methylation_metabolite N-methylation Glucuronide_conjugate Glucuronide Conjugate M324->Glucuronide_conjugate Glucuronidation N_demethylation_metabolite->Glucuronide_conjugate Glucuronidation CYP2D6 CYP2D6 (major) CYP2D6->Rucaparib metabolizes CYP1A2 CYP1A2 (minor) CYP1A2->Rucaparib metabolizes CYP3A4 CYP3A4 (minor) CYP3A4->Rucaparib metabolizes

Caption: Metabolic pathways of Rucaparib.

Bioanalytical_Workflow cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-analytical Phase Sample_Collection 1. Sample Collection (e.g., Plasma) Sample_Storage 2. Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation 3. Sample Preparation (e.g., Protein Precipitation) Sample_Storage->Sample_Preparation LC_MS_Analysis 4. LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing 5. Data Processing & Quantification LC_MS_Analysis->Data_Processing Data_Review 6. Data Review & Reporting Data_Processing->Data_Review

Caption: General bioanalytical workflow for Rucaparib analysis.

References

Technical Support Center: Method Validation for Low-Concentration Analyte M309

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the method validation for the low-concentration analyte M309.

Troubleshooting Guide

Method validation for low-concentration analytes can present several challenges. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
High Variability in Low-Concentration Quality Controls (QCs) - Inconsistent sample processing or extraction. - Instrument sensitivity fluctuations. - Contamination issues.- Ensure consistent timing and technique for all sample preparation steps. - Perform system suitability tests before each run to check instrument performance.[1] - Use high-purity solvents and reagents and check for contamination in blank samples.[2]
Poor Signal-to-Noise (S/N) Ratio at the Lower Limit of Quantification (LLOQ) - Insufficient instrument sensitivity. - High background noise from the matrix or system.[2] - Inefficient ionization of the analyte.- Optimize mass spectrometry parameters (e.g., ionization source settings). - Improve sample clean-up to reduce matrix effects.[3] - Consider a more sensitive instrument or detector.
Inconsistent Peak Shapes at Low Concentrations - Adsorption of the analyte to surfaces in the LC system. - Suboptimal chromatographic conditions. - Co-elution with interfering substances.- Use inert materials for vials and tubing. - Optimize the mobile phase composition and gradient. - Adjust the sample preparation to remove interferences.
Failure to Meet Accuracy and Precision Acceptance Criteria - Systematic errors in sample preparation (e.g., pipetting). - Matrix effects leading to ion suppression or enhancement.[4][5] - Instability of the analyte in the matrix.- Verify the accuracy of all pipettes and automated liquid handlers. - Evaluate and minimize matrix effects using different sample extraction techniques (e.g., SPE, LLE).[3] - Conduct thorough stability assessments under various conditions.[6]
Difficulty in Establishing a Reproducible LLOQ - High variability at low concentrations. - The chosen LLOQ is below the true detection limits of the method.[7][8]- Analyze a sufficient number of replicates at potential LLOQ concentrations to assess precision. - Statistically determine the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios or standard deviation of the response.[9][10]
Carryover Affecting Low-Concentration Samples - Inadequate cleaning of the injector and column between runs. - Adsorption of the analyte to system components.- Optimize the wash solution and increase the wash volume/time. - Use a blank injection after high-concentration samples to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when validating a method for a low-concentration analyte like M309?

Validating methods for low-concentration analytes presents unique challenges, primarily related to achieving adequate sensitivity, precision, and accuracy.[11] Key difficulties include:

  • Matrix Effects: At low concentrations, endogenous components of the biological matrix can significantly interfere with the analyte's signal, causing ion suppression or enhancement.[4][5] This can lead to inaccurate and imprecise results.

  • Signal-to-Noise: Obtaining a sufficiently high and reproducible signal-to-noise ratio for the analyte at the lower limit of quantification (LLOQ) can be difficult.[2]

  • Contamination: The risk of contamination from solvents, reagents, and labware becomes more significant at low analyte concentrations, potentially leading to false positives or elevated background signals.

  • Analyte Adsorption: Low concentrations of analytes may be more prone to adsorption onto surfaces of containers and instrument components, leading to sample loss and variability.

Q2: How can I minimize matrix effects for M309 analysis?

Minimizing matrix effects is crucial for reliable quantification at low concentrations.[4] Consider the following strategies:

  • Effective Sample Preparation: Employ rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3]

  • Chromatographic Separation: Optimize the liquid chromatography method to separate M309 from co-eluting matrix components.

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled internal standard is ideal as it will experience similar matrix effects to the analyte, thereby compensating for signal variations.

  • Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix environment.

Q3: What are the regulatory expectations for establishing the LLOQ?

Regulatory bodies like the FDA and EMA have specific guidelines for establishing the LLOQ. According to the ICH M10 guideline, the LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[12][13] This means:

  • The analyte response at the LLOQ should be at least 5 times the response of the blank.

  • The precision (%CV) should not exceed 20%.

  • The accuracy (%RE) should be within ±20%.

Q4: My accuracy and precision are poor for my low-concentration QCs. What should I investigate?

Poor accuracy and precision at low concentrations can stem from multiple sources. A systematic investigation should include:

  • Sample Handling and Preparation: Review for any inconsistencies in procedures, including sample collection, storage, and extraction.[14]

  • Instrument Performance: Check for issues with the LC-MS/MS system, such as a dirty ion source, inconsistent spray, or detector fatigue.[2] Regular system suitability tests are essential.[1]

  • Matrix Effects: Evaluate if ion suppression or enhancement is occurring by comparing the response of the analyte in the matrix to its response in a neat solution.[15]

  • Internal Standard Performance: Ensure the internal standard is stable and its response is consistent across the analytical run.

  • Reagent and Standard Quality: Verify the purity and stability of your reference standards and the quality of your reagents.

Experimental Protocols

Linearity Assessment

Objective: To demonstrate the relationship between the instrument response and known concentrations of M309 is linear over the intended analytical range.

Methodology:

  • Prepare a stock solution of M309 in a suitable solvent.

  • Create a series of at least six non-zero calibration standards by spiking the blank biological matrix with known amounts of M309. The concentration range should encompass the expected concentrations in study samples, including the LLOQ and the upper limit of quantification (ULOQ).

  • Prepare a blank sample (matrix without analyte or internal standard) and a zero sample (matrix with internal standard only).

  • Process and analyze each calibration standard, blank, and zero sample in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration of M309.

  • Perform a linear regression analysis. A weighting factor (e.g., 1/x or 1/x²) may be necessary for heteroscedastic data.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

Parameter Acceptance Criteria
Number of StandardsMinimum of 6 non-zero levels
Correlation Coefficient (r²)≥ 0.99
Back-calculated Concentration±15% of nominal (±20% at LLOQ)
Accuracy and Precision

Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter among a series of measurements (precision).

Methodology:

  • Prepare quality control (QC) samples by spiking the blank matrix with M309 at a minimum of four concentration levels:

    • LLOQ

    • Low QC (≤ 3x LLOQ)

    • Medium QC

    • High QC (at least 75% of ULOQ)

  • Analyze five replicates of each QC level in at least three separate analytical runs on different days.

  • Calculate the mean concentration, standard deviation (SD), coefficient of variation (CV %), and relative error (RE %) for each QC level within each run (intra-run) and across all runs (inter-run).

Acceptance Criteria:

  • Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% at LLOQ)

  • Intra-run and Inter-run Accuracy (%RE): Within ±15% of the nominal value (±20% at LLOQ)

QC Level Intra-run Precision (%CV) Inter-run Precision (%CV) Intra-run Accuracy (%RE) Inter-run Accuracy (%RE)
LLOQ≤ 20%≤ 20%± 20%± 20%
Low≤ 15%≤ 15%± 15%± 15%
Medium≤ 15%≤ 15%± 15%± 15%
High≤ 15%≤ 15%± 15%± 15%
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

Objective: To establish the lowest concentration of M309 that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Methodology:

  • Signal-to-Noise (S/N) Method:

    • Analyze at least six replicates of blank matrix samples and samples spiked with M309 at very low concentrations.

    • Determine the signal-to-noise ratio for the spiked samples.

    • The LOD is typically defined as the concentration where the S/N is ≥ 3.[9]

    • The LOQ is the concentration where the S/N is ≥ 10, and the accuracy and precision criteria are met.[9]

  • Standard Deviation of the Response and the Slope:

    • Calculate the standard deviation of the response from multiple blank samples (σ).

    • Determine the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)[9]

    • LOQ = 10 * (σ / S)[9]

Acceptance Criteria:

  • LOD: The analyte peak should be clearly distinguishable from the background noise.

  • LOQ: Must meet the accuracy and precision criteria (±20% and ≤20% CV, respectively).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike Matrix with M309 & IS Extract Sample Extraction (SPE or LLE) Spike->Extract Evap Evaporate & Reconstitute Extract->Evap Inject Inject Sample Evap->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Bioanalytical workflow for M309 quantification.

Troubleshooting_Logic Start Poor Results at Low Concentration Check_AP Inaccurate or Imprecise? Start->Check_AP Check_SN Low Signal-to-Noise? Check_AP->Check_SN No Investigate_SP Review Sample Preparation Check_AP->Investigate_SP Yes Optimize_MS Optimize MS Parameters Check_SN->Optimize_MS Yes Pass Validation Criteria Met Check_SN->Pass No Investigate_ME Evaluate Matrix Effects Investigate_SP->Investigate_ME Investigate_IS Check Internal Standard Investigate_ME->Investigate_IS Investigate_IS->Check_AP Re-evaluate Improve_Cleanup Enhance Sample Cleanup Optimize_MS->Improve_Cleanup Improve_Cleanup->Check_SN Re-evaluate

Caption: Troubleshooting logic for low-concentration analysis issues.

References

Enhancing the stability of Rucaparib metabolites during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of Rucaparib and its metabolites during analysis.

Troubleshooting Guides

Issue 1: Low or variable recovery of Rucaparib metabolites, particularly M324.

Potential Cause Troubleshooting Step Rationale
Degradation during sample collection and handling - Use collection tubes containing a suitable anticoagulant (e.g., EDTA). - Minimize time between sample collection and processing. - Keep samples on ice during processing.Proteases and other enzymes in biological matrices can degrade analytes. Prompt processing and low temperatures slow down enzymatic activity.
Instability in plasma/serum at room temperature - Process samples as quickly as possible. - If immediate analysis is not possible, store plasma/serum at -80°C.Rucaparib has shown stability in rat plasma for up to 3 hours at room temperature, but metabolite stability may differ.
Freeze-thaw instability - Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. - Validate the number of freeze-thaw cycles your analytes can withstand. Rucaparib has been shown to be stable for at least three to six freeze-thaw cycles.Repeated freezing and thawing can lead to the degradation of certain analytes.
pH-dependent degradation - Ensure the pH of the sample and extraction solvent is controlled. For carboxylic acid metabolites like M324, maintaining a slightly acidic pH can prevent ionization and potential degradation.The stability of compounds can be pH-sensitive.
Esterification of carboxylic acid metabolite (M324) - Avoid using alcohol-based solvents for extraction or reconstitution if esterification is suspected. - Consider derivatization of the carboxylic acid group to a more stable form if instability persists.Carboxylic acids can react with alcohols to form esters, leading to an underestimation of the metabolite concentration.

Issue 2: Inconsistent results in calibration curves and quality control samples.

Potential Cause Troubleshooting Step Rationale
Instability in stock or working solutions - Prepare fresh stock and working solutions regularly. - Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) in tightly sealed containers. - Protect solutions from light if analytes are light-sensitive.Analyte degradation in solution can lead to inaccurate calibration and quality control.
Adsorption to container surfaces - Use low-adsorption polypropylene or silanized glass vials and plates. - Include a small percentage of organic solvent (e.g., acetonitrile or methanol) in the sample matrix if possible.Hydrophobic or charged molecules can adsorb to container surfaces, leading to lower measured concentrations.
Matrix effects - Perform a thorough matrix effect evaluation during method development. - Use a stable isotope-labeled internal standard for each analyte if available. - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to minimize matrix components.Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of Rucaparib?

A: The primary and most abundant metabolite of Rucaparib is M324, an inactive oxidative carboxylic acid metabolite. Seven metabolites in total have been identified in plasma, urine, and feces, resulting from metabolic pathways including oxidation, N-demethylation, N-methylation, and glucuronidation.

Q2: What are the recommended storage conditions for plasma samples containing Rucaparib and its metabolites?

A: For long-term storage, it is recommended to keep plasma samples at -80°C. Rucaparib has been shown to be stable in human plasma for at least 194 days at -80°C. For short-term storage, keeping samples on ice is advisable. Rucaparib is stable in rat plasma for at least 3 hours at room temperature.

Q3: How many freeze-thaw cycles are acceptable for samples containing Rucaparib?

A: Based on available data, Rucaparib is stable for at least three to six freeze-thaw cycles in plasma. However, it is best practice to aliquot samples to minimize the number of freeze-thaw cycles and to validate this for your specific assay.

Q4: Are there any known stability issues with the major metabolite, M324?

A: M324 is a carboxylic acid, which can be susceptible to certain stability issues. While specific degradation studies on M324 are not widely published, general considerations for carboxylic acid-containing analytes include potential esterification if alcohols are used in sample processing and potential for pH-dependent degradation. It is crucial to evaluate the stability of M324 under your specific analytical conditions.

Q5: What type of analytical method is typically used for the quantification of Rucaparib and its metabolites?

A: Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) is the most common and recommended method for the sensitive and specific quantification of Rucaparib and its metabolites in biological matrices.

Quantitative Data Summary

Table 1: Stability of Rucaparib in Plasma

Matrix Condition Duration Stability Reference
Rat PlasmaRoom Temperature3 hoursStable
Rat PlasmaFreeze-Thaw3 cyclesStable
Rat PlasmaLong-Term Storage21 days at -80°CStable
Rat PlasmaAutosampler4 hours at 10°CStable
Human PlasmaRoom Temperature5 hoursStable
Human PlasmaFreeze-Thaw6 cyclesStable
Human PlasmaLong-Term Storage194 days at -80°CStable

Table 2: Relative Abundance of Rucaparib and M324 in Human Plasma

Analyte Percentage of Total Radioactivity in Plasma Reference
Unchanged Rucaparib64.0%
M32418.6%

Experimental Protocols

Protocol 1: Plasma Sample Collection and Processing for Rucaparib Metabolite Analysis

  • Sample Collection: Collect whole blood into tubes containing EDTA as the anticoagulant.

  • Initial Handling: Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. Place the tubes on ice.

  • Centrifugation: Within 1 hour of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clean, labeled polypropylene tubes.

  • Aliquoting: Aliquot the plasma into smaller volumes (e.g., 0.5 mL) to avoid repeated freeze-thaw cycles.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Protocol 2: Protein Precipitation for UPLC-MS/MS Analysis

  • Thawing: Thaw plasma samples on ice.

  • Sample Preparation: In a polypropylene microcentrifuge tube, add 100 µL of thawed plasma.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (a stable isotope-labeled Rucaparib and M324, if available, in methanol or acetonitrile).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 10% acetonitrile in water with 0.1% formic acid).

  • Analysis: Inject an appropriate volume of the reconstituted sample into the UPLC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis blood_collection Whole Blood Collection (EDTA tubes) centrifugation Centrifugation (1500-2000 x g, 15 min, 4°C) blood_collection->centrifugation plasma_aspiration Plasma Aspiration centrifugation->plasma_aspiration aliquoting Aliquoting plasma_aspiration->aliquoting storage Storage at -80°C aliquoting->storage thawing Thaw Plasma on Ice storage->thawing is_addition Internal Standard Addition thawing->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation2 Centrifugation (10,000 x g, 10 min, 4°C) protein_precipitation->centrifugation2 supernatant_transfer Supernatant Transfer centrifugation2->supernatant_transfer reconstitution Reconstitution supernatant_transfer->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms

Caption: Experimental workflow for the analysis of Rucaparib metabolites.

signaling_pathway Rucaparib Rucaparib Metabolism Metabolism (Oxidation, N-demethylation, N-methylation, Glucuronidation) Rucaparib->Metabolism Excretion Excretion Rucaparib->Excretion M324 M324 (Major Oxidative Metabolite) Metabolism->M324 Other_Metabolites Other Minor Metabolites Metabolism->Other_Metabolites M324->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathways of Rucaparib.

logical_relationship cluster_pre_analytical Pre-analytical Factors cluster_analytical Analytical Factors cluster_outcome Outcome SampleCollection Sample Collection & Handling AnalyteStability Analyte Stability SampleCollection->AnalyteStability StorageConditions Storage Conditions (Temp, Duration) StorageConditions->AnalyteStability FreezeThaw Freeze-Thaw Cycles FreezeThaw->AnalyteStability SamplePrep Sample Preparation (pH, Solvent) SamplePrep->AnalyteStability MatrixEffects Matrix Effects AccurateQuant Accurate Quantification MatrixEffects->AccurateQuant InstrumentParams Instrument Parameters InstrumentParams->AccurateQuant AnalyteStability->AccurateQuant

Caption: Factors influencing the accurate quantification of Rucaparib metabolites.

Navigating the Chromatographic Maze: A Technical Guide to Resolving Co-eluting Peaks in Rucaparib Metabolite Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the metabolite profiling of the PARP inhibitor Rucaparib, achieving clear chromatographic separation of the parent drug from its various metabolites is a critical analytical challenge. Co-eluting peaks can obscure accurate quantification and identification, leading to ambiguous results. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address these specific issues and ensure robust and reliable data.

This guide offers practical solutions, detailed experimental protocols, and illustrative data to empower researchers to overcome common hurdles in the liquid chromatography-mass spectrometry (LC-MS) analysis of Rucaparib and its metabolic products.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the metabolite profiling of Rucaparib, providing targeted solutions in a user-friendly question-and-answer format.

Q1: I am observing broad, poorly resolved peaks for Rucaparib and a suspected major metabolite. What is the likely cause and how can I improve peak shape?

A1: Broad peaks are often a sign of several potential issues, including problems with the mobile phase, column condition, or injection solvent.[1][2] A common culprit is a mismatch between the sample solvent and the initial mobile phase conditions.[2] If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the starting mobile phase, the analyte band will broaden before it even begins to separate on the column.

Troubleshooting Steps:

  • Solvent Matching: Whenever possible, dissolve and inject your samples in the initial mobile phase composition.[2] If sample solubility is an issue, use a solvent that is as weak as possible while still maintaining solubility.

  • Injection Volume: Reduce the injection volume. Overloading the column can lead to peak broadening and distortion.[1][2]

  • Column Health: Ensure your column is not contaminated or degraded. Flush the column with a strong solvent, and if the problem persists, consider replacing it.[1]

  • Flow Rate: While counterintuitive, sometimes a very low flow rate can increase band broadening due to diffusion. Conversely, a flow rate that is too high may not allow for proper partitioning. Experiment with slightly increasing or decreasing the flow rate to find the optimal balance.[1][3]

Q2: A known metabolite is co-eluting with the parent Rucaparib peak. How can I improve the separation between these two compounds?

A2: Achieving baseline separation of co-eluting peaks is crucial for accurate quantification.[3] This typically requires adjusting the chromatographic selectivity by modifying the mobile phase or changing the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Composition: The ratio of aqueous to organic solvent in the mobile phase is a powerful tool for manipulating retention and resolution.[4] For reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase the retention time of both compounds, potentially improving their separation.[5]

  • Gradient Optimization: If you are using a gradient elution, try making the gradient shallower. A slower increase in the organic solvent concentration over time can enhance the resolution of closely eluting compounds.[4]

  • pH Adjustment: Since Rucaparib and its metabolites may have ionizable groups, the pH of the mobile phase can significantly impact their retention behavior. Adjusting the pH of the aqueous portion of the mobile phase can alter the charge state of the analytes and their interaction with the stationary phase, leading to changes in selectivity.[2]

  • Change in Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. Different organic solvents can offer different selectivities for your analytes.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) to exploit different separation mechanisms.[5]

Q3: I'm seeing split peaks for some of my analytes. What could be causing this?

A3: Peak splitting can be caused by several factors, including issues with the column, sample preparation, or the injection process.

Troubleshooting Steps:

  • Column Void: A void or channel at the head of the column can cause the sample to travel through two different paths, resulting in a split peak. This often requires replacing the column.

  • Contamination: Contamination on the column inlet frit can also distort the peak shape. Back-flushing the column (if the manufacturer's instructions permit) or replacing the frit may resolve the issue.

  • Sample Solvent Incompatibility: As with broad peaks, a strong injection solvent can cause peak splitting, especially for early-eluting compounds. Ensure your sample solvent is compatible with the mobile phase.

  • Co-elution of an Isomer: In some cases, what appears to be a split peak may actually be two co-eluting isomers. Further investigation with high-resolution mass spectrometry may be necessary to confirm this.

Quantitative Data Summary

Optimizing chromatographic parameters has a direct and measurable impact on peak resolution. The following table provides an illustrative example of how adjusting the mobile phase composition and flow rate can improve the separation of Rucaparib from a hypothetical co-eluting metabolite.

Parameter Condition 1 (Initial) Condition 2 (Optimized) Condition 3 (Further Optimized)
Mobile Phase 50% Acetonitrile / 50% Water40% Acetonitrile / 60% Water40% Acetonitrile / 60% Water
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Rucaparib Retention Time (min) 5.27.89.8
Metabolite Retention Time (min) 5.28.210.5
Resolution (Rs) 0.0 (Co-elution)1.31.9

This data is for illustrative purposes only and actual results may vary.

Detailed Experimental Protocols

A robust and well-defined experimental protocol is the foundation of reproducible metabolite profiling. The following is a generalized protocol for the LC-MS analysis of Rucaparib and its metabolites, which can be adapted and optimized for specific instrumentation and experimental goals.

1. Sample Preparation (Human Plasma)

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of Rucaparib).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Method

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetononitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B (linear ramp)

    • 8-9 min: 90% B (hold)

    • 9-9.1 min: 90-10% B (return to initial)

    • 9.1-12 min: 10% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Full scan for metabolite discovery and selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for quantification of Rucaparib and known metabolites.

Visualizing Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams have been generated using the DOT language.

experimental_workflow sample_prep Sample Preparation (Plasma Protein Precipitation) lc_separation UHPLC Separation (C18 Column) sample_prep->lc_separation Reconstituted Extract ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection Eluent data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis Mass Spectra

A simplified workflow for Rucaparib metabolite profiling.

drug_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism oxidation Oxidation metabolite1 Phase I Metabolite (More Polar) oxidation->metabolite1 reduction Reduction reduction->metabolite1 hydrolysis Hydrolysis hydrolysis->metabolite1 glucuronidation Glucuronidation metabolite2 Phase II Metabolite (Water-Soluble Conjugate) glucuronidation->metabolite2 sulfation Sulfation sulfation->metabolite2 acetylation Acetylation acetylation->metabolite2 drug Rucaparib (Lipophilic) drug->oxidation drug->reduction drug->hydrolysis metabolite1->glucuronidation metabolite1->sulfation metabolite1->acetylation excretion Excretion metabolite2->excretion

General pathways of drug metabolism.

References

Best practices for sample preparation for M309 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available scientific literature or documentation detailing a standard analytical method referred to as "M309 analysis." As a result, providing specific best practices, troubleshooting guides, or FAQs for sample preparation for this analysis is not possible at this time.

To receive targeted and accurate support, please ensure that "M309" is the correct name of the analysis and provide additional details, such as:

  • The full name or a more detailed description of the assay or technology.

  • The manufacturer or research group that developed the protocol.

  • The type of analyte being measured (e.g., protein, small molecule, etc.).

  • The biological context of the experiments (e.g., cell culture, tissue samples, etc.).

Once more specific information is available, a comprehensive technical support guide can be developed to address the core requirements of your request, including detailed protocols, data presentation, and visualizations.

Inter-laboratory variability in Rucaparib metabolite quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of rucaparib and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of rucaparib and which ones should I be quantifying?

A1: The primary and most abundant metabolite of rucaparib is M324, a carboxylic acid derivative formed through oxidation.[1] While other minor metabolites resulting from N-demethylation, N-methylation, and glucuronidation have been identified, M324 is the most significant in circulation and is often the focus of pharmacokinetic studies alongside the parent drug, rucaparib.[1] For most bioanalytical studies, quantification of rucaparib and M324 is sufficient.

Q2: Which enzymes are responsible for rucaparib metabolism?

A2: Rucaparib is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP2D6 playing the major role, and CYP1A2 and CYP3A4 contributing to a lesser extent.[2]

Q3: What are the typical sources of variability in the quantification of rucaparib and its metabolites?

A3: Variability in quantification can arise from several sources, including:

  • Pre-analytical factors: Sample collection, handling, processing, and storage conditions can all impact the stability of the analytes.

  • Analytical factors: Differences in instrumentation (e.g., LC-MS/MS systems), column chemistry, mobile phase preparation, and ionization source conditions can lead to variations.

  • Methodological differences: Variations in sample extraction techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), calibration standards, and internal standard selection can contribute to variability.

  • Data processing: Differences in peak integration and data analysis software can introduce variability.

  • Inter-laboratory differences: Even with a validated method, subtle differences in equipment, reagents, and operator technique between laboratories can lead to systematic or random variations in results.

Q4: What are the key validation parameters for a robust LC-MS/MS method for rucaparib and M324?

A4: A robust bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the matrix.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.[2][3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in replicate injections - Inconsistent injection volume- Air bubbles in the autosampler syringe- Instability of the analyte in the processed sample- Check the autosampler for leaks and ensure proper maintenance.- Degas the mobile phase and purge the system.- Evaluate the stability of the processed samples and consider reinjection from freshly prepared samples.
Poor peak shape (tailing or fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the analytical column.- Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.- Dilute the sample to a lower concentration.
Inconsistent recovery - Inefficient extraction- Variability in protein precipitation- Optimize the extraction solvent and procedure.- Ensure consistent vortexing and centrifugation times for protein precipitation. Use a consistent source and lot of precipitation solvent.
Significant matrix effects - Co-eluting endogenous compounds- Inadequate chromatographic separation- Improve chromatographic separation by modifying the gradient or using a different column.- Employ a more selective sample preparation technique like solid-phase extraction (SPE).- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Discrepancies between laboratories - Differences in standard operating procedures (SOPs)- Variations in equipment and reagents- Inconsistent data processing- Conduct a thorough method transfer process with clear documentation and training.- Use harmonized SOPs and ensure critical reagents are from the same source/lot.- Standardize data processing parameters and peak integration settings.

Data Presentation: Inter-laboratory Variability

While specific inter-laboratory proficiency testing data for rucaparib metabolites is not publicly available, the following table illustrates the typical acceptance criteria for bioanalytical method validation and can be used as a benchmark for expected inter-laboratory performance. These values are based on regulatory guidelines for accuracy and precision.

Analyte Nominal Concentration (ng/mL) Intra-Assay Precision (%CV) Inter-Assay Precision (%CV) Intra-Assay Accuracy (%RE) Inter-Assay Accuracy (%RE)
Rucaparib 5.0 (LQC)≤ 15%≤ 15%± 15%± 15%
200 (MQC)≤ 15%≤ 15%± 15%± 15%
400 (HQC)≤ 15%≤ 15%± 15%± 15%
M324 5.0 (LQC)≤ 15%≤ 15%± 15%± 15%
200 (MQC)≤ 15%≤ 15%± 15%± 15%
400 (HQC)≤ 15%≤ 15%± 15%± 15%

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. For the Lower Limit of Quantification (LLOQ), the acceptance criteria for precision and accuracy are typically ≤ 20% and ± 20%, respectively.

Experimental Protocols

Detailed Methodology for Rucaparib and M324 Quantification in Human Plasma using LC-MS/MS

This protocol is a representative example based on published methods.[2][3][4]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., rucaparib-d8 or a structurally similar compound).

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rucaparib: m/z 324.1 → 293.1

    • M324: m/z 338.1 → 293.1

    • Internal Standard (e.g., Rucaparib-d8): m/z 332.2 → 300.2

  • Source Parameters: Optimized for the specific instrument, but typically include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Visualizations

Rucaparib_Metabolism_Workflow cluster_SampleCollection Sample Collection & Handling cluster_SamplePreparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Reporting Patient Patient Sample (Plasma) Anticoagulant Add Anticoagulant (e.g., EDTA) Patient->Anticoagulant Centrifugation Centrifugation Anticoagulant->Centrifugation Storage Store at -80°C Centrifugation->Storage Thawing Thaw Sample Storage->Thawing IS_Spiking Spike with Internal Standard Thawing->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for rucaparib metabolite quantification.

Synthetic_Lethality_Pathway cluster_NormalCell Normal Cell (HR Proficient) cluster_CancerCell Cancer Cell (HR Deficient, e.g., BRCA mutation) cluster_TreatedCancerCell HR Deficient Cancer Cell + Rucaparib DNA_Damage1 Single-Strand Break (SSB) PARP1 PARP Activation DNA_Damage1->PARP1 HR_Repair1 Homologous Recombination (HR) for Double-Strand Breaks (DSBs) DNA_Damage1->HR_Repair1 can lead to DSBs BER1 Base Excision Repair (BER) PARP1->BER1 Cell_Survival1 Cell Survival BER1->Cell_Survival1 HR_Repair1->Cell_Survival1 DNA_Damage2 Single-Strand Break (SSB) PARP2 PARP Activation DNA_Damage2->PARP2 HR_Deficiency Homologous Recombination Deficiency (HRD) DNA_Damage2->HR_Deficiency can lead to DSBs BER2 Base Excision Repair (BER) PARP2->BER2 Cell_Survival2 Cell Survival (relies on PARP) BER2->Cell_Survival2 DNA_Damage3 Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition DNA_Damage3->PARP_Inhibition Rucaparib Rucaparib Rucaparib->PARP_Inhibition DSB_Accumulation DSB Accumulation PARP_Inhibition->DSB_Accumulation HR_Deficiency2 Homologous Recombination Deficiency (HRD) DSB_Accumulation->HR_Deficiency2 Cell_Death Synthetic Lethality (Cell Death) HR_Deficiency2->Cell_Death

Caption: Rucaparib's mechanism of action via synthetic lethality.

References

Validation & Comparative

Unraveling Rucaparib's In Vitro Potency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the in vitro activity of Rucaparib and a compound designated as M309 cannot be provided, as M309 has been identified as a metabolite of Rucaparib, not an independent investigational drug or PARP inhibitor. [1][2][3] Published scientific literature and drug development documentation do not contain in vitro studies evaluating M309 as an active compound for comparison against its parent drug, Rucaparib. The most abundant metabolite of Rucaparib, M324, has been shown to be biologically inactive in in vitro PARP inhibition assays.[1]

This guide will therefore focus on providing a comprehensive overview of the in vitro activity of Rucaparib, a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, with supporting experimental data and methodologies as requested.

Rucaparib: In Vitro Efficacy and Cellular Impact

Rucaparib is a small molecule inhibitor of PARP-1, PARP-2, and PARP-3, enzymes critical for the repair of single-strand DNA breaks.[3][4] Its mechanism of action is rooted in the concept of synthetic lethality, where in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated DNA repair leads to an accumulation of DNA damage and subsequent cell death.[3]

Enzymatic and Cellular Inhibitory Activity

Rucaparib has demonstrated potent inhibition of PARP enzymes and significant anti-proliferative effects in various cancer cell lines, particularly those with defects in DNA repair pathways.

Assay Type Target/Cell Line Endpoint Value Reference
Biochemical AssayPARP-1IC500.8 nM[3][4]
Biochemical AssayPARP-2IC500.5 nM[3][4]
Biochemical AssayPARP-3IC5028 nM[3][4]
Cell-Based AssayUWB1.289 (BRCA1 mutant)PAR Inhibition IC502.8 nM[4]
Cell Viability AssayUWB1.289 (BRCA1 mutant)IC50375 nM[3][4]
Cell Viability AssayUWB1.289+BRCA1 (BRCA1 wild-type)IC505430 nM[3][4]
Cell Viability AssayCOLO704 (Ovarian Cancer)IC502.5 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vitro studies. Below are summaries of common experimental protocols used to assess the activity of Rucaparib.

PARP Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP.

  • Reagents and Materials: Recombinant human PARP enzyme, activated DNA, NAD+ (substrate), and a detection reagent.

  • Procedure:

    • The PARP enzyme is incubated with activated DNA to stimulate its activity.

    • Varying concentrations of Rucaparib are added to the enzyme-DNA mixture.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • After a defined incubation period, the amount of poly(ADP-ribose) (PAR) produced is quantified using a specific detection method, such as an ELISA-based assay with an anti-PAR antibody.

    • The concentration of Rucaparib that inhibits 50% of the PARP activity (IC50) is calculated.

Cell Viability and Cytotoxicity Assays (e.g., CellTiter-Glo®, MTT)

These assays measure the effect of a compound on cell proliferation and survival.

  • Cell Seeding: Cancer cell lines of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of Rucaparib or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 3 to 6 days, to allow for the compound to exert its effect.

  • Signal Detection:

    • CellTiter-Glo®: A reagent containing luciferase and its substrate is added to the wells. The amount of ATP present, which is proportional to the number of viable cells, is measured via luminescence.

    • MTT: A tetrazolium dye (MTT) is added to the wells and is reduced by metabolically active cells to form a colored formazan product. The absorbance of the formazan is measured, which correlates with the number of viable cells.

  • Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).

γH2AX Immunofluorescence Assay for DNA Damage

This assay visualizes and quantifies DNA double-strand breaks.

  • Cell Treatment: Cells are grown on coverslips and treated with Rucaparib, a DNA damaging agent (positive control), or a vehicle control.

  • Fixation and Permeabilization: After treatment, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks. This is followed by incubation with a fluorescently labeled secondary antibody.

  • Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number of fluorescent foci per cell, representing DNA damage sites, is quantified.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and a typical experimental workflow related to Rucaparib's in vitro activity.

Rucaparib_Signaling_Pathway cluster_DNA_Damage DNA Single-Strand Break cluster_PARP PARP-mediated Repair cluster_HRR Homologous Recombination Repair cluster_Cell_Fate Cell Fate ssb SSB parp PARP1/2 ssb->parp recruits dsb DSB at Replication Fork ssb->dsb leads to (during replication) par PAR Polymer Synthesis parp->par synthesizes par->ssb repairs brca BRCA1/2 hrr_repair Error-Free Repair brca->hrr_repair mediates apoptosis Apoptosis / Cell Death rucaparib Rucaparib rucaparib->parp inhibits dsb->brca recruits dsb->apoptosis leads to (in HRR-deficient cells)

Caption: Rucaparib's mechanism of synthetic lethality.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment cluster_Incubation Incubation cluster_Assay Assay and Data Collection cluster_Analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate overnight_incubation Incubate Overnight cell_seeding->overnight_incubation rucaparib_treatment Add Rucaparib (Dose Range) overnight_incubation->rucaparib_treatment drug_incubation Incubate for 72 hours rucaparib_treatment->drug_incubation add_reagent Add CellTiter-Glo Reagent drug_incubation->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence dose_response Generate Dose-Response Curve read_luminescence->dose_response ic50 Calculate IC50 Value dose_response->ic50

Caption: Workflow for a cell viability assay.

References

Unveiling the Differential Activities of Rucaparib and its Metabolites in PARP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Rucaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has emerged as a critical therapeutic agent in the treatment of cancers with deficiencies in DNA damage repair pathways. While the efficacy of the parent drug is well-established, a comprehensive understanding of its metabolic fate and the pharmacological activity of its metabolites is paramount for optimizing its clinical application and anticipating potential off-target effects. This guide provides a detailed comparison of the PARP inhibitory activity of Rucaparib and its primary metabolite, M324, supported by available experimental data and methodologies.

Comparative Analysis of PARP Inhibition

Rucaparib is extensively metabolized in the body, primarily through oxidation and N-demethylation, giving rise to several metabolites. The most abundant of these is the carboxylic acid metabolite, M324.[1][2] While initially characterized as pharmacologically inactive, recent studies have begun to elucidate the distinct biological activities of M324, revealing a pharmacological profile that diverges from its parent compound.

The following table summarizes the quantitative data on the PARP inhibitory activity of Rucaparib and its major metabolite, M324.

CompoundTargetIC50 (nM)Fold Difference (vs. Rucaparib)Reference
RucaparibPARP10.8-[1]
PARP20.5-[1]
PARP328-[1]
M324PARP1> 1000> 1250Based on "at least 30-fold less potent"
PARP2> 1000> 2000Based on "at least 30-fold less potent"
PARP3> 1000> 35Based on "at least 30-fold less potent"

Metabolic Pathway of Rucaparib

The biotransformation of Rucaparib primarily occurs in the liver, mediated by cytochrome P450 enzymes, with CYP2D6, CYP1A2, and CYP3A4 playing significant roles.[3][4][5] The major metabolic pathway involves the oxidation of the methyl group on the indole ring to a carboxylic acid, forming M324. Other minor metabolic pathways include N-demethylation, N-methylation, and glucuronidation, leading to the formation of other metabolites such as M309, M323, M337a, M337b, and M337c.[2]

Rucaparib_Metabolism Rucaparib Rucaparib M324 M324 (Major Metabolite) Carboxylic Acid Derivative Rucaparib->M324 Oxidation (CYP2D6, CYP1A2, CYP3A4) Other_Metabolites Other Minor Metabolites (M309, M323, M337a, M337b, M337c) Rucaparib->Other_Metabolites N-demethylation, N-methylation, Glucuronidation

Caption: Metabolic conversion of Rucaparib to its major and minor metabolites.

Differential Biological Activity Beyond PARP

Emerging evidence suggests that M324, while being a weak PARP inhibitor, possesses a distinct off-target kinase inhibition profile compared to Rucaparib.[6][7][8] Computational and experimental studies have demonstrated that M324 inhibits kinases such as GSK3A, GSK3B, and PLK2 at clinically relevant concentrations, an activity not observed with the parent drug.[7][9] This differential polypharmacology highlights the importance of characterizing the biological activities of drug metabolites to fully understand the clinical effects and potential side effects of a therapeutic agent.

Differential_Activity cluster_Rucaparib Rucaparib cluster_M324 M324 (Metabolite) Rucaparib_Node Potent PARP Inhibition (PARP1, PARP2, PARP3) M324_Node Weak PARP Inhibition Kinase_Node Kinase Inhibition (GSK3A, GSK3B, PLK2)

Caption: Contrasting primary biological activities of Rucaparib and its metabolite M324.

Experimental Protocols

The determination of PARP inhibitory activity is crucial for evaluating the potency of compounds like Rucaparib and its metabolites. Below are generalized methodologies for key experiments cited in the literature.

In Vitro PARP Inhibition Assay (Enzymatic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP enzymes.

Principle: The assay measures the incorporation of biotinylated NAD+ onto histone proteins by the PARP enzyme. Inhibition of PARP activity results in a decreased signal.

Materials:

  • Purified recombinant human PARP1, PARP2, or PARP3 enzyme.

  • Histone proteins (substrate).

  • Biotinylated NAD+ (co-substrate).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (Rucaparib, M324) at various concentrations.

  • Streptavidin-conjugated horseradish peroxidase (HRP).

  • HRP substrate (e.g., TMB).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Coat a 96-well plate with histone proteins and incubate to allow for binding.

  • Wash the plate to remove unbound histones.

  • Add the PARP enzyme, biotinylated NAD+, and varying concentrations of the test compound to the wells.

  • Incubate the plate to allow the PARP reaction to proceed.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP to the wells and incubate to allow binding to the biotinylated ADP-ribose chains.

  • Wash the plate to remove unbound Streptavidin-HRP.

  • Add the HRP substrate and measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

Cell-Based PARP Inhibition Assay

This assay measures the inhibition of PARP activity within intact cells.

Principle: This assay often measures the levels of poly(ADP-ribose) (PAR) in cells following treatment with a DNA-damaging agent and the test compound.

Materials:

  • Cancer cell line of interest.

  • Cell culture medium and supplements.

  • DNA-damaging agent (e.g., hydrogen peroxide, MMS).

  • Test compounds (Rucaparib, M324) at various concentrations.

  • Fixation and permeabilization buffers.

  • Primary antibody against PAR.

  • Fluorescently labeled secondary antibody.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with the test compound for a specified period.

  • Induce DNA damage by adding a DNA-damaging agent.

  • Fix and permeabilize the cells.

  • Incubate the cells with the primary antibody against PAR.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Analyze the fluorescence intensity using a microscope or flow cytometer to quantify the levels of PAR.

  • A decrease in fluorescence intensity in the presence of the test compound indicates PARP inhibition.

Conclusion

The available evidence clearly indicates a significant differential in PARP inhibitory activity between Rucaparib and its major metabolite, M324. While Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3, M324 is substantially less active against these enzymes. However, the discovery of a distinct kinase inhibition profile for M324 underscores the necessity of a comprehensive pharmacological evaluation of drug metabolites. Future research should focus on obtaining precise IC50 values for all major Rucaparib metabolites against a panel of PARP enzymes and other relevant off-targets. A deeper understanding of the complete pharmacological footprint of Rucaparib and its metabolites will be instrumental in refining its clinical use, predicting patient responses, and potentially identifying new therapeutic opportunities.

References

Comparative Cytotoxicity Analysis: Rucaparib vs. M309

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the PARP inhibitor Rucaparib and its metabolite M309, supported by available experimental data.

This guide provides a comparative overview of the cytotoxic profiles of Rucaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, and its metabolite, M309. The information is intended for researchers, scientists, and professionals in drug development to facilitate an informed understanding of their relative biological activities.

Introduction

Rucaparib is a PARP inhibitor approved for the treatment of certain types of ovarian and prostate cancer.[1][2] Its primary mechanism of action involves the inhibition of PARP enzymes (PARP-1, PARP-2, and PARP-3), which play a crucial role in DNA single-strand break repair.[1][2] By inhibiting PARP, Rucaparib leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[1][3]

M309 is a minor metabolite of Rucaparib, formed through N-demethylation.[4][5] While Rucaparib undergoes metabolism into several compounds, its major metabolite is M324.[6][7] Studies have shown that metabolites of Rucaparib are generally less active than the parent compound.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of Rucaparib in different cancer cell lines.

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
PC-3Prostate CancerCCK-8~30 (at 48h)[8]
HeyA8Ovarian CancerProliferation AssayNot specified[9]
DLD1Colorectal CancerProliferation AssayNot specified[9]
DLD1 BRCA2-/-Colorectal CancerProliferation AssayNot specified[9]

Experimental Protocols

The cytotoxicity of Rucaparib has been evaluated using various in vitro assays. The methodologies for these key experiments are detailed below.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

  • Cell Seeding: Cancer cells (e.g., PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of Rucaparib (e.g., 0, 1.5, 3, 7.5, 15, 30, 75, 150 µM) for specific durations (e.g., 24 and 48 hours).[8]

  • Reagent Addition: After the incubation period, the CCK-8 solution is added to each well.

  • Incubation: The plates are incubated for a specified time to allow for the conversion of the tetrazolium salt WST-8 to a colored formazan product by cellular dehydrogenases.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.

  • Cell Seeding: A known number of cells are seeded into culture dishes.

  • Compound Treatment: Cells are exposed to the test compound for a defined period.

  • Incubation: The cells are then allowed to grow for an extended period (typically 1-3 weeks) until visible colonies are formed.

  • Colony Staining and Counting: The colonies are fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated by normalizing the number of colonies in the treated group to the untreated control group.

Signaling Pathways and Mechanisms of Action

Rucaparib's Mechanism of Action

Rucaparib's primary mechanism of action is the inhibition of PARP enzymes, which are critical for the repair of single-strand DNA breaks through the Base Excision Repair (BER) pathway.

Rucaparib_Mechanism cluster_DNA_Damage DNA Damage cluster_PARP_Inhibition PARP-mediated Repair cluster_Rucaparib_Action Rucaparib Action cluster_Cell_Fate Cell Fate Single-Strand Break Single-Strand Break PARP PARP Single-Strand Break->PARP recruits BER Base Excision Repair PARP->BER Double-Strand Break Double-Strand Break PARP->Double-Strand Break leads to (if inhibited) Repair DNA Repair BER->Repair Rucaparib Rucaparib Rucaparib->PARP inhibits Apoptosis Apoptosis / Cell Death Double-Strand Break->Apoptosis induces

Caption: Rucaparib inhibits PARP, leading to unrepaired single-strand breaks that become double-strand breaks, inducing cell death.

In cells with competent homologous recombination (HR) repair pathways, these double-strand breaks can be repaired. However, in cancer cells with HR deficiency (e.g., BRCA mutations), the accumulation of double-strand breaks leads to genomic instability and cell death.

Experimental Workflow for Cytotoxicity Testing

The general workflow for assessing the cytotoxicity of a compound like Rucaparib in vitro is as follows:

Cytotoxicity_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay Cytotoxicity Assay Incubation->Cytotoxicity Assay Data Acquisition Data Acquisition Cytotoxicity Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: A typical workflow for in vitro cytotoxicity testing of a compound.

Conclusion

Rucaparib is a cytotoxic agent with well-documented activity against various cancer cell lines, particularly those with deficiencies in DNA repair mechanisms. While direct comparative data for its minor metabolite M309 is lacking, evidence from the major metabolite M324 strongly suggests that the metabolites of Rucaparib are significantly less cytotoxic than the parent drug. This highlights the importance of the parent compound, Rucaparib, in mediating the therapeutic effect observed in clinical settings. Further research into the specific biological activity of M309, though a minor metabolite, could provide a more complete understanding of Rucaparib's overall pharmacological profile.

References

Unveiling the Contributions of Rucaparib's Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the PARP inhibitor Rucaparib and its metabolites, M324 and M309, to elucidate their respective roles in the drug's overall therapeutic effect. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by available experimental data and detailed methodologies.

The clinical efficacy of the PARP inhibitor Rucaparib in the treatment of ovarian and prostate cancers is well-established.[1] However, a complete understanding of a drug's activity profile necessitates an investigation into the biological contributions of its metabolites. Following administration, Rucaparib is metabolized in the body into several byproducts, primarily through oxidation and N-demethylation.[2][3] The major metabolite identified is M324, an oxidative product, while M309 is a minor metabolite resulting from N-demethylation.[2][4] This guide focuses on validating the role of these metabolites in Rucaparib's overall effect by comparing their known biological activities and pharmacokinetic profiles.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Rucaparib and its primary metabolite, M324. It is important to note that there is a significant lack of published data on the biological activity of the minor metabolite, M309.

Compound Target Inhibition Constant (Ki) IC50 Reference
RucaparibPARP11.4 nM0.8 nM[3]
PARP20.17 nM0.5 nM[3]
PARP3-28 nM[3]
M324PARP1-≥ 34-fold higher than Rucaparib[3]
PARP2-≥ 34-fold higher than Rucaparib[3]
PARP3-≥ 34-fold higher than Rucaparib[3]
M309PARP1, PARP2, PARP3No data availableNo data available
Compound Maximum Plasma Concentration (Cmax) Area Under the Curve (AUC) Half-life (t1/2) Metabolism Reference
Rucaparib1940 ng/mL (steady state)16900 h x ng/mL (steady state)~26 hoursPrimarily CYP2D6, with minor contributions from CYP1A2 and CYP3A4[5]
M324Major metabolite--Oxidative metabolite of Rucaparib[3]
M309Minor metabolite--N-demethylated metabolite of Rucaparib[4]

While M324 has been demonstrated to be significantly less potent in PARP inhibition compared to the parent drug, a recent 2024 study has revealed that M324 exhibits off-target activity by inhibiting Polo-like kinase 2 (PLK2).[1][6] Furthermore, this study suggested a synergistic effect between Rucaparib and M324 in prostate cancer models.[1] The biological activity of M309, however, remains uncharacterized in publicly available literature.

Experimental Protocols

To facilitate further research into the activity of Rucaparib's metabolites, this section provides detailed methodologies for key experiments.

PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP assay kits and is suitable for determining the inhibitory activity of compounds against PARP enzymes.

Materials:

  • Recombinant human PARP1, PARP2, or PARP3 enzyme

  • Activated DNA

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • Assay Buffer

  • Test compounds (Rucaparib, M324, M309) dissolved in DMSO

  • Histone-coated 96-well plates

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • To each well of the histone-coated plate, add 25 µL of the test compound dilution or vehicle control.

  • Add 25 µL of a solution containing the PARP enzyme and activated DNA to each well.

  • Initiate the reaction by adding 50 µL of β-NAD+ solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.[7]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant ovarian or prostate cancer cell lines)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (Rucaparib, M324, M309) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.[8]

Pharmacokinetic Analysis in Plasma

This protocol outlines the general steps for quantifying Rucaparib and its metabolites in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Materials:

  • Plasma samples from subjects administered Rucaparib

  • Internal standard (IS)

  • Acetonitrile or other suitable protein precipitation solvent

  • LC-MS/MS system with a suitable column

  • Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

Procedure:

  • Thaw plasma samples and the internal standard solution.

  • To a 50 µL aliquot of plasma, add a known amount of the internal standard.

  • Precipitate the plasma proteins by adding a protein precipitation solvent (e.g., 200 µL of acetonitrile).

  • Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.

  • Separate the analytes using a suitable chromatographic gradient.

  • Detect and quantify Rucaparib, M324, and M309 using multiple reaction monitoring (MRM) in positive ion mode.

  • Construct a calibration curve using standards of known concentrations and determine the concentrations of the analytes in the plasma samples.[9]

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of Rucaparib and its metabolites.

Rucaparib_Metabolism Rucaparib Rucaparib M309 M309 (N-demethylated) Rucaparib->M309 CYP-mediated N-demethylation M324 M324 (Oxidative) Rucaparib->M324 CYP2D6, CYP1A2, CYP3A4 Oxidation Excretion Excretion Rucaparib->Excretion M309->Excretion M324->Excretion

Figure 1: Simplified metabolic pathway of Rucaparib.

PARP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare Test Compound (Rucaparib, M324, M309) Serial Dilutions Add_Compound Add Compound to Histone-Coated Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare PARP Enzyme and Activated DNA Solution Add_Enzyme Add Enzyme/DNA Mix Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Start_Reaction Initiate with β-NAD+ Add_Enzyme->Start_Reaction Incubate Incubate for 1 hour Start_Reaction->Incubate Add_Strep_HRP Add Streptavidin-HRP Incubate->Add_Strep_HRP Incubate_HRP Incubate for 1 hour Add_Strep_HRP->Incubate_HRP Add_Substrate Add Chemiluminescent Substrate Incubate_HRP->Add_Substrate Read_Plate Measure Luminescence Add_Substrate->Read_Plate

Figure 2: Experimental workflow for PARP inhibition assay.

Cell_Viability_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compounds (Rucaparib, M324, M309) Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

References

A Comparative Analysis of the Pharmacokinetic Profiles of Rucaparib and its Metabolite M309

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of the poly (ADP-ribose) polymerase (PARP) inhibitor, Rucaparib, and its metabolite, M309. The information presented is based on publicly available data from clinical and preclinical studies, intended to support research, and drug development activities.

Executive Summary

Pharmacokinetic Profiles

Rucaparib has been the subject of numerous pharmacokinetic studies in patients with advanced solid tumors. The key pharmacokinetic parameters for Rucaparib are summarized in the table below.

ParameterValuePopulation/Study Details
Absorption
Time to Maximum Concentration (Tmax)1.5 - 6.0 hours (single dose); 1.5 - 4.0 hours (steady state)[1][2]Patients with advanced solid tumors
Effect of FoodA high-fat meal moderately increased AUC and Cmax[1][2]Single 600 mg dose
Distribution
Protein Binding70% in human plasma (in vitro)
Blood-to-Plasma Ratio1.8 (in vitro)
Metabolism
Primary Metabolic PathwaysOxidation, N-demethylation, N-methylation, and glucuronidation[3][4]In humans
Major MetaboliteM324[3][4]
Elimination
Half-life (t½)Approximately 17 hours[2]
ExcretionPrimarily in feces (71.9%) and urine (17.4%)[3]Following a single oral dose of [14C]-rucaparib

Key Findings for Rucaparib:

  • Absorption: Rucaparib is absorbed orally, with peak plasma concentrations reached within a few hours. A high-fat meal can moderately increase its absorption.

  • Distribution: It is moderately bound to plasma proteins and distributes into red blood cells.

  • Metabolism: Rucaparib is metabolized through several pathways, with M324 being the major metabolite. Seven metabolites, including M309, have been identified in total[3][4].

  • Elimination: The drug and its metabolites are eliminated primarily through feces.

M309 has been identified as a metabolite of Rucaparib[3][4][5]. However, it is considered a minor metabolite. Studies profiling the metabolites of Rucaparib in human plasma, urine, and feces have shown that M309 is only detected in trace amounts in feces[3]. Due to its low systemic exposure, detailed pharmacokinetic studies specifically characterizing the absorption, distribution, metabolism, and excretion of M309 are not available in the published literature. Therefore, a direct comparison of its pharmacokinetic profile with that of Rucaparib is not currently possible.

Experimental Protocols

The pharmacokinetic parameters of Rucaparib presented in this guide were determined through clinical trials involving patients with advanced solid tumors. A general outline of the experimental protocol for such a study is as follows:

Study Design: A typical pharmacokinetic study involves a dose-escalation phase to determine the safety and tolerability of the drug, followed by an expansion phase at the recommended dose.

Patient Population: Patients with a confirmed diagnosis of an advanced solid tumor for whom standard therapies have been exhausted.

Drug Administration: Rucaparib is administered orally, typically in tablet form, at various dose levels and schedules (e.g., once or twice daily).

Sample Collection: Blood samples are collected at pre-defined time points before and after drug administration to determine the plasma concentration of the drug and its metabolites over time. Urine and feces may also be collected to assess excretion pathways.

Bioanalytical Method: A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentrations of Rucaparib and its metabolites in the collected biological samples.

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical pharmacokinetic study.

Pharmacokinetic_Study_Workflow cluster_0 Study Setup cluster_1 Drug Administration & Sampling cluster_2 Sample Analysis cluster_3 Data Analysis & Reporting Patient_Recruitment Patient Recruitment Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessments Baseline Assessments Informed_Consent->Baseline_Assessments Drug_Administration Drug Administration Baseline_Assessments->Drug_Administration Blood_Sampling Blood Sampling Drug_Administration->Blood_Sampling Urine_Feces_Collection Urine/Feces Collection Drug_Administration->Urine_Feces_Collection Sample_Processing Sample Processing Blood_Sampling->Sample_Processing Urine_Feces_Collection->Sample_Processing Bioanalysis LC-MS/MS Bioanalysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

References

M309's Potential as a CYP2D6 Phenotype Indicator: A Comparative Analysis of Current Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An evaluation of M309, a metabolite of the atypical antipsychotic lumateperone, reveals no direct evidence to support its use as a reliable indicator of Cytochrome P450 2D6 (CYP2D6) phenotype. A thorough review of the metabolic pathways of lumateperone indicates that it is primarily metabolized by CYP3A4, CYP2C8, and CYP1A2 enzymes, along with various UGT and AKR isoforms. The notable absence of CYP2D6 in its primary metabolic cascade suggests that the formation of its metabolite, M309, is not dependent on CYP2D6 activity. Therefore, its concentration would not accurately reflect an individual's CYP2D6 metabolic status.

This guide provides a comparative overview of established and validated methods for determining CYP2D6 phenotype, offering a benchmark against which any novel, potential indicator would need to be assessed. The primary methods discussed are phenotyping using probe drugs and genotyping.

Comparison of Established CYP2D6 Phenotyping Methods

The determination of an individual's CYP2D6 phenotype is crucial for personalizing drug therapy, as this enzyme is responsible for the metabolism of approximately 25% of clinically used drugs. The two most well-established methods for this are phenotyping with probe drugs and genotyping.

MethodPrincipleAdvantagesDisadvantages
Phenotyping with Probe Drugs (e.g., Dextromethorphan) Administration of a known CYP2D6 substrate (probe drug) and subsequent measurement of the ratio of parent drug to its CYP2D6-mediated metabolite in urine or plasma.Reflects the actual in vivo enzyme activity, accounting for all genetic and non-genetic factors (e.g., drug-drug interactions, disease state).Requires administration of an exogenous drug, which can pose risks in certain populations (e.g., pediatrics, pregnant women). Can be influenced by concomitant medications that are inhibitors or inducers of CYP2D6.
Genotyping Analysis of an individual's DNA to identify specific genetic variations (alleles) in the CYP2D6 gene that are known to alter enzyme activity.Can be performed with a single DNA sample (e.g., blood, saliva) and does not require drug administration. Provides a stable prediction of metabolic capacity that is not influenced by transient factors.May not always accurately predict the actual phenotype due to the presence of rare or uncharacterized alleles, gene duplications, or non-genetic factors that can modulate enzyme activity (phenoconversion).

Experimental Protocols for Key Phenotyping Methods

Dextromethorphan is a widely used probe drug for assessing CYP2D6 activity. The protocol generally involves the following steps:

  • Subject Preparation: Subjects are typically required to abstain from any medications known to inhibit or induce CYP2D6 for a specified period before the test.

  • Drug Administration: A single oral dose of dextromethorphan (e.g., 30 mg) is administered to the subject.

  • Sample Collection: Urine is collected over a specified period (e.g., 8 hours) following drug administration.

  • Sample Analysis: The concentrations of dextromethorphan and its primary CYP2D6-mediated metabolite, dextrorphan, are quantified in the urine sample using methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

  • Metabolic Ratio Calculation: The metabolic ratio (MR) is calculated as the concentration of dextromethorphan divided by the concentration of dextrorphan.

  • Phenotype Classification: Subjects are classified into different metabolizer phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) based on their calculated MR.

Genotyping of the CYP2D6 gene can be performed using various molecular biology techniques. A common workflow is as follows:

  • DNA Extraction: Genomic DNA is isolated from a biological sample, such as blood or saliva.

  • Allele-Specific Amplification or Sequencing: Specific regions of the CYP2D6 gene containing known polymorphic sites are amplified using the polymerase chain reaction (PCR). The amplified DNA is then analyzed to identify the specific alleles present. This can be done through various methods, including:

    • Real-time PCR with allele-specific probes: Utilizes fluorescently labeled probes that bind to specific alleles.

    • DNA sequencing: Directly determines the nucleotide sequence of the amplified gene region.

    • Microarray analysis: Uses a chip with thousands of DNA probes to simultaneously test for a large number of genetic variations.

  • Genotype and Phenotype Prediction: The identified combination of alleles (genotype) is used to predict the individual's metabolizer phenotype based on the known functional consequences of each allele.

Visualizing CYP2D6 Phenotyping Workflows

The following diagrams illustrate the general workflows for dextromethorphan phenotyping and CYP2D6 genotyping.

Dextromethorphan_Phenotyping_Workflow cluster_protocol Dextromethorphan Phenotyping Protocol Subject Preparation Subject Preparation Dextromethorphan Administration Dextromethorphan Administration Subject Preparation->Dextromethorphan Administration Urine Collection Urine Collection Dextromethorphan Administration->Urine Collection HPLC-MS Analysis HPLC-MS Analysis Urine Collection->HPLC-MS Analysis Metabolic Ratio Calculation Metabolic Ratio Calculation HPLC-MS Analysis->Metabolic Ratio Calculation Phenotype Classification Phenotype Classification Metabolic Ratio Calculation->Phenotype Classification

Dextromethorphan Phenotyping Workflow

CYP2D6_Genotyping_Workflow cluster_protocol CYP2D6 Genotyping Protocol DNA Extraction DNA Extraction PCR Amplification PCR Amplification DNA Extraction->PCR Amplification Allele Analysis Allele Analysis PCR Amplification->Allele Analysis Genotype Determination Genotype Determination Allele Analysis->Genotype Determination Phenotype Prediction Phenotype Prediction Genotype Determination->Phenotype Prediction

CYP2D6 Genotyping Workflow

Conclusion

While the search for novel, non-invasive biomarkers for CYP2D6 phenotyping is an active area of research, the available evidence does not support M309 as a viable candidate. The metabolism of its parent compound, lumateperone, is not significantly mediated by CYP2D6, which is a fundamental prerequisite for a metabolite to serve as an indicator of this enzyme's activity. Researchers and clinicians should continue to rely on established and validated methods, such as phenotyping with probe drugs like dextromethorphan and genotyping, for the accurate determination of CYP2D6 phenotype to guide personalized medicine.

Head-to-Head Comparison: Rucaparib and Its Major Metabolite, M324

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, a class of proteins critical for DNA single-strand break repair. By inhibiting PARP, Rucaparib induces synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. As with many small molecule inhibitors, the in vivo activity of Rucaparib is influenced by its metabolic profile. The major metabolite of Rucaparib is M324, an oxidative metabolite initially characterized as inactive. However, recent studies have unveiled a distinct biological activity profile for M324, including off-target kinase inhibition, which may contribute to the overall therapeutic and toxicological profile of Rucaparib. This guide provides a detailed head-to-head comparison of Rucaparib and M324, supported by experimental data and protocols.

Comparative Data

The following tables summarize the key quantitative data comparing the biochemical and cellular activities of Rucaparib and its major metabolite, M324.

Table 1: Comparative Potency against PARP Enzymes
CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)PARP3 IC₅₀ (nM)
Rucaparib 0.8[1]0.5[1]28[1]
M324 ≥ 27.2 (≥ 34-fold higher than Rucaparib)[1]≥ 17 (≥ 34-fold higher than Rucaparib)[1]≥ 952 (≥ 34-fold higher than Rucaparib)[1]
Table 2: Comparative Potency against Off-Target Kinases
CompoundGSK3A IC₅₀ (nM)GSK3B IC₅₀ (µM)PLK2 IC₅₀ (nM)
Rucaparib > 1000> 1[1]> 1000
M324 5792.0591

Signaling Pathways

The differential activities of Rucaparib and M324 can be understood by examining their effects on distinct signaling pathways.

Rucaparib: Targeting the PARP-Mediated DNA Damage Repair Pathway

Rucaparib's primary mechanism of action is the inhibition of PARP enzymes, which are central to the base excision repair (BER) pathway. In cells with competent homologous recombination (HR), PARP inhibition is not lethal. However, in cancer cells with HR deficiency (e.g., BRCA mutations), the accumulation of unrepaired single-strand breaks leads to double-strand breaks during replication, which cannot be repaired, resulting in synthetic lethality.

PARP_Inhibition_Pathway DNA_SSB DNA Single-Strand Break PARP PARP1/2 DNA_SSB->PARP activates Replication Replication DNA_SSB->Replication unrepaired PAR_polymer PAR Polymer Synthesis PARP->PAR_polymer BER_complex Base Excision Repair Complex Recruitment PAR_polymer->BER_complex recruits DNA_repair DNA Repair BER_complex->DNA_repair Rucaparib Rucaparib Rucaparib->PARP inhibits DSB Double-Strand Break Replication->DSB unrepaired HR_proficient Homologous Recombination Proficient Cell DSB->HR_proficient repair HR_deficient Homologous Recombination Deficient Cell (e.g., BRCA mutant) DSB->HR_deficient no repair Cell_survival Cell Survival HR_proficient->Cell_survival repair Cell_death Synthetic Lethality (Cell Death) HR_deficient->Cell_death no repair

Figure 1: Rucaparib's mechanism of action via PARP inhibition.
M324: Off-Target Inhibition of GSK3 and PLK2 Signaling

M324 exhibits a distinct pharmacological profile, with inhibitory activity against Glycogen Synthase Kinase 3 (GSK3) and Polo-like Kinase 2 (PLK2).

GSK3 Signaling: GSK3 is a constitutively active kinase involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. Its activity is regulated by upstream signals such as the Wnt and PI3K/Akt pathways. Inhibition of GSK3 by M324 can lead to the stabilization of downstream targets like β-catenin, impacting gene transcription.

GSK3_Signaling_Pathway cluster_wnt Wnt Pathway cluster_pi3k PI3K/Akt Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Axin_APC_GSK3 Destruction Complex (Axin, APC, GSK3) Dishevelled->Axin_APC_GSK3 inhibits beta_catenin β-catenin Axin_APC_GSK3->beta_catenin phosphorylates for degradation Proteasomal_degradation Proteasomal Degradation beta_catenin->Proteasomal_degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Gene_transcription Target Gene Transcription TCF_LEF->Gene_transcription M324 M324 M324->Axin_APC_GSK3 inhibits GSK3 PI3K PI3K Akt Akt PI3K->Akt Akt->Axin_APC_GSK3 inhibits Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK RTK->PI3K

Figure 2: M324's inhibitory effect on the GSK3 signaling pathway.

PLK2 Signaling: PLK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle, particularly in centriole duplication. Its activity is tightly regulated by other cell cycle proteins. Inhibition of PLK2 by M324 could potentially disrupt normal cell cycle progression.

PLK2_Signaling_Pathway G1_phase G1 Phase G1_S_transition G1/S Transition G1_phase->G1_S_transition S_phase S Phase G1_S_transition->S_phase CDK2_CyclinE CDK2/Cyclin E PLK2 PLK2 CDK2_CyclinE->PLK2 co-regulates CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->PLK2 co-regulates PLK4 PLK4 PLK4->PLK2 co-regulates Centriole_duplication Centriole Duplication PLK2->Centriole_duplication promotes M324 M324 M324->PLK2 inhibits Cell_cycle_progression Cell Cycle Progression Centriole_duplication->Cell_cycle_progression

Figure 3: M324's inhibitory effect on the PLK2 signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the head-to-head comparison of a parent drug and its metabolite.

Experimental_Workflow Rucaparib Rucaparib Metabolism In vitro/In vivo Metabolism Rucaparib->Metabolism Biochemical_Assays Biochemical Assays Rucaparib->Biochemical_Assays Cellular_Assays Cellular Assays Rucaparib->Cellular_Assays M324 Metabolite M324 Metabolism->M324 M324->Biochemical_Assays M324->Cellular_Assays PARP_inhibition PARP Inhibition Assay Biochemical_Assays->PARP_inhibition Kinase_inhibition Kinase Inhibition Assay Biochemical_Assays->Kinase_inhibition Cell_viability Cell Viability Assay Cellular_Assays->Cell_viability Data_analysis Data Analysis and Comparison PARP_inhibition->Data_analysis Kinase_inhibition->Data_analysis Cell_viability->Data_analysis

Figure 4: Experimental workflow for comparative analysis.

Experimental Protocols

Biochemical PARP1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP1 assay kits.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • 96-well white microplates

  • Test compounds (Rucaparib and M324) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of Rucaparib and M324 in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • To each well of a 96-well plate, add 5 µL of the diluted compound or vehicle control (assay buffer with DMSO).

  • Add 10 µL of a master mix containing PARP1 enzyme and activated DNA to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of biotinylated NAD+ to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 50 µL of a stop buffer containing streptavidin-HRP.

  • Incubate for 30 minutes at room temperature to allow for binding of streptavidin-HRP to the biotinylated PAR chains.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 50 µL of chemiluminescent substrate to each well.

  • Immediately read the luminescence on a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

In Vitro Kinase Inhibition Assay (Generic FRET-based)

This protocol describes a general procedure for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.

Materials:

  • Recombinant kinase (e.g., GSK3A, GSK3B, PLK2)

  • Kinase-specific substrate peptide (often biotinylated)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • 384-well low-volume black microplates

  • Test compounds (Rucaparib and M324) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of Rucaparib and M324 in kinase assay buffer.

  • To each well of a 384-well plate, add 2.5 µL of the diluted compound or vehicle control.

  • Add 2.5 µL of a solution containing the kinase and the substrate peptide to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, the europium-labeled antibody, and the APC-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).

  • Calculate the TR-FRET ratio (e.g., 665 nm emission / 615 nm emission).

  • Determine the percent inhibition and calculate IC₅₀ values as described for the PARP assay.

Conclusion

The head-to-head comparison of Rucaparib and its major metabolite, M324, reveals a fascinating example of how drug metabolism can lead to a molecule with a distinct and potentially clinically relevant biological profile. While Rucaparib is a potent PARP inhibitor with minimal off-target kinase activity, M324 is a weak PARP inhibitor but displays sub-micromolar to low micromolar inhibition of the kinases GSK3 and PLK2. This differential activity underscores the importance of comprehensive metabolite profiling in drug development. The off-target effects of M324 could contribute to both the therapeutic efficacy and the adverse event profile of Rucaparib. Further research is warranted to elucidate the clinical implications of these findings, which could inform the development of next-generation PARP inhibitors with improved selectivity and safety profiles.

References

Unveiling the Biological Targets of M309: An In Silico Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico methodologies for predicting the biological targets of the novel compound M309. It is designed to assist researchers in selecting the most appropriate predictive strategies and to provide a framework for the experimental validation of computational hypotheses.

In Silico Target Prediction: A Comparative Analysis

The identification of a drug's biological targets is a critical step in understanding its mechanism of action and potential therapeutic applications. In silico methods offer a rapid and cost-effective approach to generate initial hypotheses. Here, we compare three primary computational strategies for predicting the targets of M309.

Table 1: Comparison of In Silico Target Prediction Methods for M309

Method TypePrincipleRequirements for M309Potential Predicted Targets for M309 (Hypothetical)AdvantagesLimitations
Ligand-Based Based on the principle that similar molecules have similar biological activities.[1][2][3]A set of known active molecules (ligands) for various targets.Kinases (e.g., p38 MAPK, JNK), GPCRsDoes not require a 3D structure of the target protein. Computationally efficient for large-scale screening.[2][4]Dependent on the availability of known active compounds. May not identify novel targets.[2][4]
Structure-Based Utilizes the 3D structure of potential protein targets to predict binding affinity with M309 through molecular docking.[1][2][5]3D structure of M309 and a library of 3D protein structures.Enzymes (e.g., Cyclooxygenase), Ion ChannelsProvides insights into the specific binding interactions between M309 and its target. Can identify novel targets.[6]Requires high-quality 3D structures of target proteins, which are not always available. Computationally intensive.[7]
Machine Learning Employs algorithms trained on large datasets of known drug-target interactions to predict new interactions.[8][9][10][11]Large datasets of chemical structures, protein sequences, and known bioactivities.Diverse targets including transcription factors and epigenetic modulators.Can integrate multiple data types (genomic, proteomic, etc.) to improve prediction accuracy.[8] Can uncover complex patterns not apparent with other methods.Requires large, high-quality training datasets. The predictive models can be "black boxes," making it difficult to interpret the rationale behind a prediction.[10]

Experimental Validation of Predicted Targets

Computational predictions must be validated through rigorous experimental testing.[12][13][14] The following section outlines key experimental protocols to confirm the predicted biological targets of M309.

Target Engagement: Western Blot Analysis

Western blotting is a fundamental technique to verify the presence and modulation of a target protein in response to M309 treatment.[15][16][17]

Experimental Protocol: Western Blot

  • Sample Preparation: Treat cells of interest with varying concentrations of M309 for a specified duration. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the predicted target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[16]

Functional Activity: In Vitro Kinase Assay

If a kinase is a predicted target, an in vitro kinase assay can directly measure the effect of M309 on its enzymatic activity.[18][19][20][21][22]

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate well, combine the purified recombinant kinase, a specific substrate peptide, and ATP.

  • Compound Addition: Add varying concentrations of M309 to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a defined period to allow the kinase reaction to proceed.[20]

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (³²P-ATP) or fluorescence-based detection.[19]

  • Data Analysis: Calculate the IC50 value of M309, which represents the concentration required to inhibit 50% of the kinase activity.

Cellular Effects: Cell Viability Assay

To assess the broader cellular impact of M309, a cell viability assay can be performed. The MTT assay is a common colorimetric method for this purpose.[23][24][25]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of M309 concentrations.

  • MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizing Predicted Pathways and Workflows

Graphical representations are essential for understanding complex biological pathways and experimental procedures.

experimental_workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Ligand-Based Ligand-Based Predicted Targets Predicted Targets Ligand-Based->Predicted Targets Hypothesis Generation Structure-Based Structure-Based Structure-Based->Predicted Targets Machine Learning Machine Learning Machine Learning->Predicted Targets Target Engagement Target Engagement Functional Assay Functional Assay Target Engagement->Functional Assay Confirmation Cellular Assay Cellular Assay Functional Assay->Cellular Assay Biological Effect M309 M309 M309->Ligand-Based Input Compound M309->Structure-Based Input Compound M309->Machine Learning Input Compound Predicted Targets->Target Engagement Validation

Caption: A general workflow for in silico prediction and experimental validation of M309's biological targets.

Predicted Signaling Pathway Involvement: p38 MAPK and JNK

Based on hypothetical in silico predictions, M309 is predicted to modulate the p38 MAPK and JNK signaling pathways, which are critical in cellular responses to stress, inflammation, and apoptosis.[26][27][28][29][30][31][32][33][34]

signaling_pathway cluster_p38 p38 MAPK Pathway cluster_jnk JNK Pathway Stress Stimuli Stress Stimuli MKK3/6 MKK3/6 Stress Stimuli->MKK3/6 p38 p38 MKK3/6->p38 ATF2/MEF2C ATF2/MEF2C p38->ATF2/MEF2C Inflammation/Apoptosis Inflammation/Apoptosis ATF2/MEF2C->Inflammation/Apoptosis Cytokines/UV Cytokines/UV MKK4/7 MKK4/7 Cytokines/UV->MKK4/7 JNK JNK MKK4/7->JNK c-Jun/AP-1 c-Jun/AP-1 JNK->c-Jun/AP-1 Gene Expression/Apoptosis Gene Expression/Apoptosis c-Jun/AP-1->Gene Expression/Apoptosis M309 M309 M309->p38 Inhibition M309->JNK Inhibition

Caption: Hypothetical inhibition of p38 MAPK and JNK signaling pathways by M309.

References

Correlating M309 Levels with Rucaparib Efficacy or Toxicity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete metabolic profile of a drug and the activity of its metabolites is crucial for optimizing therapeutic strategies and managing patient safety. This guide examines the available scientific literature to determine if a correlation exists between the levels of M309, a metabolite of the poly (ADP-ribose) polymerase (PARP) inhibitor Rucaparib, and the drug's clinical efficacy or toxicity.

Based on a comprehensive review of published preclinical and clinical studies, there is currently no direct scientific evidence to support a correlation between the systemic levels of the M309 metabolite and the efficacy or toxicity of Rucaparib . M309 is characterized as a minor metabolite, with the majority of research focusing on the parent drug and its major, biologically inactive metabolite, M324.

Rucaparib Metabolism and the Place of M309

Rucaparib is an oral PARP inhibitor approved for the treatment of certain types of ovarian and prostate cancer.[1] It undergoes metabolism in the liver, primarily through oxidation and N-demethylation, to form several metabolites.[2][3][4] The main routes of metabolism are illustrated in the diagram below.

G Rucaparib Rucaparib Metabolism Hepatic Metabolism (CYP2D6, CYP1A2, CYP3A4) Rucaparib->Metabolism M324 M324 (Major Oxidative Metabolite) Metabolism->M324 M309 M309 (Minor N-demethylated Metabolite) Metabolism->M309 Other Other Minor Metabolites Metabolism->Other Inactive Biologically Inactive (re: PARP inhibition) M324->Inactive

Caption: Metabolic pathway of Rucaparib.

M309 is formed via N-demethylation of Rucaparib.[2][3] However, it is consistently described as a minor metabolite in human plasma, with the carboxylic acid metabolite, M324, being the most abundant.[3][5][6] Studies on the biological activity of Rucaparib's metabolites have primarily concentrated on M324, which has been shown to be at least 30-fold less potent than Rucaparib in inhibiting PARP enzymes and is considered biologically inactive in this context.[6] A recent study has explored the differential off-target effects of M324, suggesting it may have a unique polypharmacological profile.[7] In contrast, there is a notable absence of published data on the biological activity or clinical relevance of M309.

Quantitative Data on Rucaparib and its Major Metabolite

While no quantitative data exists to correlate M309 levels with clinical outcomes, pharmacokinetic studies of Rucaparib have characterized the plasma concentrations of the parent drug and the major metabolite M324.

AnalyteMean Cmax (ng/mL)Mean AUC0-12h (h*ng/mL)Notes
Rucaparib 1940 (54% CV)16900 (54% CV)At steady-state with 600 mg BID dosing.[1]
M324 --Identified as the most abundant metabolite, but specific concentration ranges in relation to efficacy or toxicity are not established as it is considered inactive.[5]
M309 Not ReportedNot ReportedConsistently identified as a minor metabolite with no reported plasma concentrations in relation to clinical outcomes.[2][3]
CV: Coefficient of Variation; Cmax: Maximum plasma concentration; AUC0-12h: Area under the plasma concentration-time curve from 0 to 12 hours; BID: twice daily.

Experimental Protocols

Detailed experimental protocols specifically designed to investigate the correlation between M309 levels and Rucaparib's efficacy or toxicity are not available in the published literature. However, a general workflow for such an investigation would likely involve the following steps:

G cluster_0 Patient Cohort cluster_1 Sample Collection & Analysis cluster_2 Clinical Outcome Assessment cluster_3 Data Analysis A Patients receiving Rucaparib therapy B Serial plasma sampling A->B D Efficacy Evaluation (e.g., RECIST, PFS) A->D E Toxicity Monitoring (e.g., CTCAE) A->E C LC-MS/MS quantification of Rucaparib and M309 B->C F Correlational analysis of M309 levels with efficacy and toxicity data C->F D->F E->F

Caption: Hypothetical workflow for M309 correlation study.

Conclusion and Future Directions

The current body of scientific literature does not provide evidence to correlate M309 metabolite levels with the efficacy or toxicity of Rucaparib. The focus of research has been on the parent drug and its major, inactive metabolite, M324. This represents a gap in the complete understanding of Rucaparib's pharmacology.

Future research efforts could be directed towards:

  • Developing and validating sensitive bioanalytical methods to accurately quantify M309 in patient plasma.

  • Conducting prospective clinical studies to correlate M309 plasma concentrations with clinical outcomes, including treatment response and adverse event profiles.

  • Performing in vitro and in vivo preclinical studies to determine the biological activity of M309, including its potential for PARP inhibition or any off-target effects that might contribute to the overall clinical profile of Rucaparib.

Until such data becomes available, the clinical significance of the M309 metabolite remains unknown.

References

Safety Operating Guide

Proper Disposal of Rucaparib and its Metabolite M309 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of the PARP inhibitor Rucaparib and its N-demethylated metabolite, M309. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of these cytotoxic compounds.

Rucaparib and its metabolites, including M309, are considered cytotoxic and potentially hazardous.[1][2][3] Therefore, all waste materials contaminated with these substances must be handled and disposed of following stringent safety protocols to minimize exposure and environmental contamination.

Waste Segregation and Collection

Proper segregation of waste is the first critical step in the disposal process. All items that have come into contact with Rucaparib or M309 must be treated as cytotoxic waste.[1]

Table 1: Waste Stream Classification for Rucaparib and M309

Waste TypeDescriptionRecommended Container
Solid Waste Gloves, gowns, bench paper, pipette tips, empty vials, and other contaminated disposable labware.Labeled, leak-proof, puncture-resistant containers with a lid. The container should be clearly marked with "Cytotoxic Waste" or "Chemotherapy Waste".[1][2]
Liquid Waste Unused solutions, cell culture media containing the compounds, and solvent rinses from cleaning contaminated glassware.Labeled, leak-proof, and chemically compatible containers. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4][5]
Sharps Waste Needles, syringes, and scalpels contaminated with Rucaparib or M309.Labeled, puncture-proof sharps containers clearly marked as "Cytotoxic Sharps Waste".[1]

Personal Protective Equipment (PPE)

When handling Rucaparib, M309, or any contaminated waste, appropriate personal protective equipment must be worn to prevent skin contact, inhalation, and ingestion.[2][6][7]

Table 2: Recommended Personal Protective Equipment

PPE ItemSpecification
Gloves Double gloving with chemotherapy-rated gloves (e.g., nitrile) is recommended.[2]
Lab Coat A disposable, fluid-resistant gown or a dedicated lab coat that is laundered separately.[2]
Eye Protection Safety glasses with side shields or goggles.
Respiratory Protection A NIOSH-approved respirator may be necessary when handling powders or creating aerosols.[7]

Decontamination and Spill Management

In the event of a spill, immediate action is necessary to contain and decontaminate the area.

  • Spill Kits : A spill kit specifically for cytotoxic agents should be readily available.[2]

  • Decontamination : The effectiveness of chemical deactivation can vary for different cytotoxic agents.[8] A common practice is to use a detergent solution followed by a disinfectant. For Rucaparib, specific deactivating agents have not been documented in the provided search results. Therefore, physical removal of the contaminant to a disposable material is the primary method of decontamination.[8] All materials used for spill cleanup must be disposed of as cytotoxic waste.[2]

Disposal Procedures

The final disposal of Rucaparib and M309 waste must be conducted in accordance with local, state, and federal regulations.

  • Collection : Collect all waste in the appropriate, clearly labeled containers as described in Table 1.[4][9]

  • Storage : Store waste containers in a designated, secure area away from general laboratory traffic.[3][4]

  • Disposal : The recommended method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal company.[1][6] Do not dispose of this waste down the drain or in the regular trash.[6][7]

  • Empty Containers : Containers that held Rucaparib or M309 should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] The "empty" container can then be disposed of according to institutional guidelines, which may still require it to be handled as hazardous waste.[10]

Experimental Protocols

Workflow for Rucaparib and M309 Waste Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of waste contaminated with Rucaparib and its metabolite M309.

Rucaparib_Disposal_Workflow Workflow for Rucaparib and M309 Waste Disposal cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Experimentation with Rucaparib / M309 B Contaminated Solid Waste (Gloves, Pipettes, etc.) A->B C Contaminated Liquid Waste (Solutions, Media, etc.) A->C D Contaminated Sharps Waste (Needles, Syringes, etc.) A->D E Cytotoxic Solid Waste Container B->E F Cytotoxic Liquid Waste Container C->F G Cytotoxic Sharps Waste Container D->G H Secure Temporary Storage E->H F->H G->H I Licensed Hazardous Waste Contractor H->I J High-Temperature Incineration I->J

Caption: Logical workflow for the disposal of Rucaparib and M309 waste.

Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all applicable regulations.

References

Essential Safety and Logistical Information for Handling Rucaparib Metabolite M309

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for laboratory personnel handling Rucaparib metabolite M309. The information is compiled from safety data for the parent compound, Rucaparib, and general best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE)

Given that Rucaparib is suspected of damaging fertility or the unborn child, is harmful if swallowed, and causes skin and eye irritation, it is critical to use appropriate personal protective equipment to minimize exposure when handling its metabolite, M309.[1] The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile)To prevent skin contact.
Body Protection Protective clothing to prevent skin exposureTo protect against contamination of personal clothing.
Eye/Face Protection Safety gogglesTo protect eyes from splashes or dust.
Respiratory Protection Suitable respirator if risk assessment indicates necessaryTo prevent inhalation of dust or aerosols, especially when handling powder.
Operational Plan: Handling Procedures

All handling of this compound should occur in a designated controlled area, such as a laboratory fume hood, to ensure proper ventilation.[2]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area (e.g., fume hood) is clean and uncluttered.

    • Gather all necessary equipment and reagents before starting work.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Handle the substance as a powder in a well-ventilated area, preferably a fume hood, to avoid generating dust.[2]

    • Avoid direct contact with the skin and eyes.[2]

    • Avoid breathing in dust, vapors, mist, or gas.[2]

    • Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.

  • In Case of a Spill:

    • Use personal protective equipment.[2]

    • Prevent the spill from entering drains.[2]

    • Clean the spill with an inert absorbent material.[2]

    • Collect the absorbed material into a suitable, sealed container for disposal.[2]

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, wipes, weighing paper) in a dedicated, clearly labeled, and sealed waste container.

    • Collect all liquid waste in a separate, clearly labeled, and sealed waste container.

  • Container Management:

    • Keep waste containers tightly sealed and properly labeled.[2]

  • Final Disposal:

    • Dispose of the waste containers through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.

Emergency First-Aid Measures
Exposure RouteFirst-Aid Procedure
Skin Contact Wash off with plenty of water and remove contaminated clothing.[2]
Eye Contact Flush eyes with running water for at least 15 minutes and consult a physician if necessary.[2]
Inhalation Move to fresh air and consult a physician if necessary.[2]
Ingestion Wash out the mouth with water and consult a physician if necessary.[2]

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Don PPE: - Gloves - Lab Coat - Goggles prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh/Handle M309 in Fume Hood prep2->handle1 handle2 Perform Experiment handle1->handle2 spill1 Contain Spill handle1->spill1 If Spill Occurs disp1 Segregate Solid & Liquid Waste handle2->disp1 disp2 Seal & Label Waste Containers disp1->disp2 disp3 Dispose via Hazardous Waste Service disp2->disp3 spill2 Absorb with Inert Material spill1->spill2 spill3 Collect in Sealed Container spill2->spill3 spill3->disp2

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.